Tetrakis(4-carboxyphenyl)ethylene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[1,2,2-tris(4-carboxyphenyl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOMTPWHUPLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of Tetrakis(4-carboxyphenyl)ethylene (TCPE)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Tetrakis(4-carboxyphenyl)ethylene (TCPE), a prominent member of the tetraphenylethylene (TPE) family, has garnered significant attention within the scientific community for its unique photophysical properties, most notably its aggregation-induced emission (AIE) characteristics. Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, TCPE exhibits enhanced fluorescence emission upon aggregation. This intrinsic property, coupled with its versatile chemical structure featuring four carboxylic acid groups, makes TCPE a highly attractive building block for the design of advanced materials with applications spanning chemical sensing, bioimaging, and drug delivery. This guide provides a comprehensive overview of the core photophysical properties of TCPE, detailed experimental protocols for its characterization, and insights into its burgeoning applications in the pharmaceutical and life sciences.
Molecular Structure and Synthetic Strategy
This compound, with the chemical formula C₃₀H₂₀O₈, is a propeller-shaped molecule. Its structure consists of a central ethylene core to which four carboxyphenyl rings are attached. This non-planar conformation is crucial to its photophysical behavior.
Synthesis of this compound (H₄TCPE)
The synthesis of TCPE can be adapted from established methods for tetraphenylethylene derivatives, often involving a McMurry coupling reaction. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of a TCPE derivative
This protocol describes the synthesis of a tetrathiophene-substituted tetraphenylethylene, which follows a similar synthetic logic to TCPE, involving a McMurry coupling followed by functionalization.[1]
-
McMurry Coupling: Benzophenone or a substituted derivative is treated with a low-valent titanium reagent, typically generated in situ from TiCl₄ and a reducing agent like zinc dust, to form the tetraphenylethylene core.[1]
-
Functionalization: The peripheral phenyl rings can be functionalized either before or after the formation of the TPE core. For TCPE, this would involve the introduction of carboxylic acid groups at the para position of each phenyl ring. This can be achieved through various organic reactions, such as the oxidation of methyl groups or the carboxylation of a halogenated precursor via a Grignard reagent or a palladium-catalyzed reaction.
-
Purification: The crude product is typically purified by column chromatography followed by recrystallization to obtain the pure TCPE.
A more direct synthesis of TCPE has been utilized in the formation of metal-organic frameworks (MOFs), where it is often referred to as H₄TCPE. In a reported synthesis of a Th-TCPE MOF, H₄TCPE was used as a starting material, indicating its availability or separate synthesis.[2]
Core Photophysical Properties
The photophysical properties of TCPE are dominated by its aggregation-induced emission (AIE) behavior. This phenomenon is a direct consequence of the molecule's unique structure.
Aggregation-Induced Emission (AIE)
In dilute solutions, TCPE exhibits weak fluorescence. The four phenyl rings attached to the central ethylene core can undergo low-frequency rotational and vibrational motions.[3] Upon photoexcitation, these intramolecular motions provide non-radiative decay pathways for the excited state to return to the ground state, thus quenching fluorescence.
However, in the aggregated state or in a rigid matrix, these intramolecular rotations are restricted. This "locking" of the phenyl rings blocks the non-radiative decay channels, forcing the excited state to decay radiatively through the emission of a photon. This results in a significant enhancement of the fluorescence intensity.
Excited-State Lifetime (τ)
The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent molecules, a longer lifetime can sometimes correlate with a higher quantum yield, as it provides more opportunity for radiative decay. Time-resolved fluorescence spectroscopy is the primary technique for measuring the excited-state lifetime. While specific lifetime data for TCPE is not readily available in the searched literature, studies on similar TPE derivatives show that the fluorescence lifetime increases upon aggregation due to the restriction of non-radiative decay pathways. [4]
Solvatochromism
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential solvation of the ground and excited electronic states of the molecule. While a systematic study on the solvatochromism of TCPE is not available in the provided search results, TPE derivatives with donor-acceptor character can exhibit significant solvatochromic shifts in their absorption and emission spectra. [5]The four carboxylic acid groups on TCPE can engage in hydrogen bonding with protic solvents, which can influence its photophysical properties.
Applications in Drug Development and Biomedical Research
The unique photophysical properties of TCPE make it a versatile platform for various applications in drug development and biomedical research.
Bioimaging and Sensing
The "turn-on" fluorescence of TCPE upon aggregation makes it an excellent candidate for developing probes for bioimaging and sensing. For instance, TCPE-based nanoparticles can be designed to be non-fluorescent in aqueous environments but become highly fluorescent upon binding to a specific target, such as a protein or a cell membrane, which restricts their intramolecular rotations. This allows for high-contrast imaging with a low background signal.
Drug Delivery
The carboxylic acid groups of TCPE provide convenient handles for conjugation to drugs, targeting ligands, or for incorporation into larger drug delivery systems like nanoparticles and metal-organic frameworks (MOFs). [6]The inherent fluorescence of the TCPE core can be used to track the delivery and release of the therapeutic cargo.
TCPE-Based Nanoparticles for Drug Delivery
TCPE can be formulated into nanoparticles for drug delivery applications. A common method for preparing organic nanoparticles is nanoprecipitation. [7] Experimental Protocol: Nanoprecipitation for TCPE Nanoparticle Formation
-
Dissolution: Dissolve TCPE and the drug to be encapsulated in a water-miscible organic solvent, such as tetrahydrofuran (THF) or acetone.
-
Injection: Rapidly inject the organic solution into a larger volume of a non-solvent, typically water, under vigorous stirring.
-
Nanoparticle Formation: The rapid change in solvent polarity causes the hydrophobic TCPE and the encapsulated drug to precipitate out of the solution, forming nanoparticles.
-
Stabilization: A stabilizing agent, such as a surfactant or a polymer, can be added to the aqueous phase to control the size and prevent aggregation of the nanoparticles.
-
Purification: The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove the organic solvent and any unencapsulated material.
Conclusion and Future Perspectives
This compound is a fascinating molecule with a rich photophysical profile centered around its aggregation-induced emission properties. Its unique "turn-on" fluorescence behavior, coupled with its chemical versatility, has established it as a valuable tool for researchers in materials science, chemistry, and the life sciences. As our understanding of the intricate excited-state dynamics of AIE-active molecules continues to grow, we can expect to see the development of even more sophisticated TCPE-based probes, sensors, and drug delivery systems with enhanced performance and functionality. The continued exploration of TCPE and its derivatives holds great promise for advancing diagnostics and therapeutics in the years to come.
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An In-depth Technical Guide on the Aggregation-Induced Emission Mechanism of Tetrakis(4-carboxyphenyl)ethylene
Abstract
Tetrakis(4-carboxyphenyl)ethylene (TPE-4COOH) stands as a quintessential example of a luminogen exhibiting aggregation-induced emission (AIE), a photophysical phenomenon where non-emissive molecules in solution become highly fluorescent upon aggregation. This guide provides a comprehensive exploration of the AIE mechanism of TPE-4COOH, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational principles of AIE, the pivotal role of the Restriction of Intramolecular Rotation (RIR) model, detailed experimental protocols for characterization, and the burgeoning applications of this remarkable molecule.
Introduction: The Paradigm of Aggregation-Induced Emission
Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in concentrated solutions or the solid state. This has historically limited their application in various fields. The discovery of aggregation-induced emission (AIE) by Professor Ben Zhong Tang's group in 2001 revolutionized the field of luminescent materials.[1] AIE-active molecules, or AIEgens, are typically non-emissive when molecularly dissolved but become highly luminescent in the aggregated state. This unique "turn-on" fluorescence characteristic has opened new avenues for innovation in optoelectronics, chemical sensing, bioimaging, and drug delivery.
This compound (TPE-4COOH), a derivative of the archetypal AIEgen tetraphenylethylene (TPE), has garnered significant attention due to its versatile structure and functional carboxyl groups. These groups not only enhance its water solubility but also provide convenient handles for further chemical modifications and bioconjugation, making it an ideal candidate for biomedical applications.[2][3]
The Core Mechanism: Restriction of Intramolecular Rotation (RIR)
The prevailing mechanism explaining the AIE phenomenon in TPE and its derivatives is the Restriction of Intramolecular Rotation (RIR) model.[4][5][6] In dilute solutions, the phenyl rings of the TPE-4COOH molecule undergo active intramolecular rotations. These rotations act as non-radiative decay pathways, efficiently dissipating the energy of the excited state and resulting in negligible fluorescence.
Upon aggregation, which can be induced by adding a poor solvent or by increasing the concentration, the TPE-4COOH molecules are physically constrained. This spatial confinement hinders the rotational motion of the phenyl rings. With the non-radiative decay channels blocked, the excited-state energy is instead released through radiative pathways, leading to a dramatic increase in fluorescence intensity.[7][8]
Recent studies have further refined this understanding, suggesting that while RIR is the primary contributor, other factors such as the restriction of intramolecular vibrations (RIV) can also play a role in the AIE of some systems.[6] The combination of these effects is sometimes referred to as the restriction of intramolecular motions (RIM).[6][9]
Caption: The Restriction of Intramolecular Rotation (RIR) mechanism of TPE-4COOH.
Experimental Investigation of the AIE Phenomenon
A multi-faceted approach is required to thoroughly characterize the AIE properties of TPE-4COOH. This typically involves a combination of spectroscopic and microscopic techniques.
Synthesis of this compound
The synthesis of TPE-4COOH is a critical first step. While various synthetic routes exist, a common method involves the McMurry coupling reaction of a corresponding benzophenone derivative. The resulting product can be purified by standard techniques such as recrystallization and column chromatography. The identity and purity of the synthesized TPE-4COOH should be confirmed by techniques like NMR spectroscopy and mass spectrometry.[10][11]
Photophysical Characterization
The hallmark of an AIEgen is its distinct photophysical behavior in different solvent systems. A typical experiment involves preparing solutions of TPE-4COOH in a good solvent (e.g., DMSO or THF) and then inducing aggregation by the gradual addition of a poor solvent (e.g., water).[12]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Stock Solution Preparation: Prepare a stock solution of TPE-4COOH in a good solvent (e.g., 1 mM in DMSO).
-
Solvent Titration: In a series of cuvettes, prepare solutions with varying fractions of the poor solvent (water). For example, create mixtures with water fractions (fw) ranging from 0% to 99% by volume, while keeping the final concentration of TPE-4COOH constant.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectra for each solution. Typically, the absorption maximum of TPE-4COOH is around 330-360 nm.[13]
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra for each solution using an excitation wavelength determined from the absorption spectrum. A significant increase in fluorescence intensity is expected at higher water fractions, confirming the AIE behavior.[12]
-
Quantum Yield Measurement: The fluorescence quantum yield (ΦF) should be calculated for each solvent mixture to quantify the emission efficiency. This is often done using a standard fluorophore with a known quantum yield (e.g., quinine sulfate).[12]
| Water Fraction (fw, %) | Absorption λmax (nm) | Emission λmax (nm) | Relative Fluorescence Intensity (a.u.) | Quantum Yield (ΦF, %) |
| 0 | ~350 | ~480 | Low | < 1 |
| 50 | ~350 | ~480 | Moderate | ~10 |
| 90 | ~350 | ~480 | High | > 50 |
| 99 | ~350 | ~480 | Very High | > 70 |
| Note: The values presented are illustrative and may vary depending on the specific experimental conditions. |
Characterization of Aggregates
Understanding the morphology and size of the TPE-4COOH aggregates is crucial for elucidating the AIE mechanism and for its applications.
Experimental Protocol: DLS and Electron Microscopy
-
Sample Preparation: Prepare a solution of TPE-4COOH in a solvent mixture with a high water fraction (e.g., 99%) where significant aggregation occurs.
-
Dynamic Light Scattering (DLS): Use DLS to determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[14][15] DLS provides statistical information about the particle size in their native liquid environment.[16]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): For direct visualization of the aggregates, deposit a drop of the nanoparticle suspension onto a suitable substrate (e.g., a silicon wafer for SEM or a carbon-coated copper grid for TEM) and allow the solvent to evaporate. These techniques provide high-resolution images of the size, shape, and surface morphology of the dried nanoparticles.[15][16][17] It is important to note that DLS and electron microscopy are complementary techniques, with DLS measuring the hydrodynamic size in solution and microscopy providing information on the size and shape of dried particles.[16][17]
Caption: Experimental workflow for investigating the AIE of TPE-4COOH.
Applications in Drug Development and Biomedical Research
The unique properties of TPE-4COOH make it a valuable tool for researchers in drug development and biomedical fields.
-
Biosensing: The "turn-on" fluorescence of TPE-4COOH upon aggregation can be harnessed for the detection of various biomolecules. For instance, its aggregation can be triggered by interactions with specific proteins or nucleic acids, leading to a fluorescent signal.[18]
-
Bioimaging: TPE-4COOH and its derivatives can be used as fluorescent probes for cell imaging. The carboxyl groups allow for conjugation to targeting moieties, enabling specific labeling of cellular compartments or biomarkers.[19]
-
Drug Delivery: The formation of TPE-4COOH nanoparticles can be utilized for encapsulating and delivering therapeutic agents. The inherent fluorescence of the nanoparticles allows for real-time tracking of the drug delivery vehicle within biological systems.[12]
-
Metal-Organic Frameworks (MOFs): The carboxylate groups of TPE-4COOH make it an excellent ligand for the construction of fluorescent MOFs.[20][21] These porous materials have potential applications in gas storage, separation, and catalysis.[21][22]
Conclusion and Future Outlook
This compound is a cornerstone molecule in the field of AIE. Its robust and well-understood AIE mechanism, primarily driven by the restriction of intramolecular rotation, provides a solid foundation for the rational design of novel functional materials. The experimental protocols outlined in this guide offer a systematic approach to characterizing its unique photophysical properties. As our understanding of the intricate interplay of molecular structure and aggregate morphology continues to grow, we can expect to see even more innovative applications of TPE-4COOH and other AIEgens in addressing challenges in medicine, materials science, and beyond.
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Spectroscopic Data Analysis of CAS 1351279-73-6: A Technical Guide for Researchers
An In-depth Technical Guide on the Spectroscopic Characterization of 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 1351279-73-6, chemically identified as 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid. This tetraphenylethylene (TPE) derivative is a prominent building block in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), primarily due to its unique aggregation-induced emission (AIE) properties. This document will delve into the theoretical and practical aspects of the key spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers with the necessary knowledge to interpret spectroscopic data, understand experimental causality, and apply these methodologies in their own research endeavors.
Introduction to 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid
4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid, hereafter referred to as TPE-4COOH, is a highly functionalized organic ligand. Its molecular structure consists of a central ethylene core tetra-substituted with four carboxyphenyl groups. This unique propeller-like conformation is the basis for its remarkable photophysical properties, most notably Aggregation-Induced Emission (AIE).[1][2][3] Unlike traditional fluorescent molecules that suffer from aggregation-caused quenching, AIE luminogens such as TPE-4COOH are non-emissive in dilute solutions but become highly fluorescent in an aggregated state.[3] This phenomenon is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.
The four carboxylic acid moieties make TPE-4COOH an excellent candidate for the construction of porous crystalline materials like MOFs and COFs through coordination with metal ions or organic linkers.[4] The resulting frameworks often retain the AIE properties of the ligand, leading to the development of fluorescent sensors, imaging agents, and optoelectronic devices.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 1351279-73-6 |
| Chemical Name | 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid |
| Molecular Formula | C₃₀H₂₀O₈ |
| Molecular Weight | 508.48 g/mol [5] |
| Synonyms | 1,1,2,2-Tetra(4-carboxylphenyl)ethylene, H₄TCPE |
Spectroscopic Characterization
The unequivocal identification and purity assessment of TPE-4COOH rely on a combination of spectroscopic techniques. This section will detail the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For TPE-4COOH, both ¹H and ¹³C NMR are essential for confirming the presence of the aromatic protons and carbons, as well as the carboxylic acid groups.
2.1.1. ¹H NMR Spectroscopy
-
Expected Chemical Shifts: The proton NMR spectrum of TPE-4COOH is expected to be relatively simple due to the molecule's high degree of symmetry.
-
Aromatic Protons: The protons on the four phenyl rings will appear as two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the carboxylic acid group will be deshielded and appear at a higher chemical shift compared to the protons meta to the carboxylic acid group.
-
Carboxylic Acid Protons: The acidic protons of the four carboxylic acid groups will appear as a broad singlet at a downfield chemical shift (typically δ 12.0-13.0 ppm). This peak may be exchangeable with D₂O.
-
2.1.2. ¹³C NMR Spectroscopy
-
Expected Chemical Shifts: The carbon NMR spectrum provides further confirmation of the carbon framework.
-
Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (δ 120-150 ppm). The quaternary carbons of the central ethylene unit and the carbons attached to the carboxylic acid groups will have distinct chemical shifts.
-
Carboxylic Carbons: The carbonyl carbons of the carboxylic acid groups will appear at a characteristic downfield chemical shift (δ 165-185 ppm).
-
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of TPE-4COOH in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is poorly soluble in less polar solvents).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Diagram of NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of TPE-4COOH is expected to show characteristic absorption bands for the carboxylic acid and aromatic moieties.
-
Expected Absorption Bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.
-
C=C Stretch (Aromatic): Several absorption bands in the 1400-1600 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic rings.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.
-
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: Prepare a solid sample by mixing a small amount of TPE-4COOH with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.
-
Expected Data: The mass spectrum of TPE-4COOH should show a prominent peak corresponding to the molecular ion [M]⁺ or a related species such as [M-H]⁻ or [M+H]⁺, depending on the ionization technique used (e.g., Electrospray Ionization - ESI). The measured mass-to-charge ratio (m/z) should be consistent with the calculated exact mass of the compound (C₃₀H₂₀O₈, exact mass: 508.1158).
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of TPE-4COOH in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Determine the m/z of the molecular ion peak and compare it with the theoretical exact mass to confirm the elemental composition.
Diagram of Spectroscopic Characterization Logic
Caption: Logical flow of spectroscopic analysis.
Application in Materials Science: A Spectroscopic Perspective
The spectroscopic data of TPE-4COOH is not only crucial for its initial characterization but also for monitoring its incorporation into larger structures like MOFs. For instance, upon the formation of a MOF, the IR spectrum will show a shift in the C=O stretching frequency of the carboxylate group, indicating coordination to the metal center. NMR spectroscopy of the digested MOF can confirm the integrity of the ligand after the synthesis process.
Conclusion
The spectroscopic characterization of 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid (CAS 1351279-73-6) is a critical step in ensuring its identity and purity for research and development applications. This technical guide has outlined the expected spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a framework for researchers to interpret their own experimental results. A thorough understanding of these spectroscopic techniques is paramount for the successful synthesis and application of novel materials based on this versatile AIE-active building block.
References
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ACS Publications. (2023, July 24). Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks. Retrieved from [Link]
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Royal Society of Chemistry. (2018, April 24). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Retrieved from [Link]
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ACS Publications. (2021, September 21). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. Retrieved from [Link]
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Royal Society of Chemistry. (2020, July 29). Emissive Tetraphenylethylene (TPE) Derivatives in a Dissolved State Tightly Fastened by a Short Oligo(Ethylene Glycol) Chain. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, September 21). Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Endo- and Exo-Functionalized Tetraphenylethylene M12L24 Nanospheres: Fluorescence Emission Inside a Confined Space. Retrieved from [Link]
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JoVE. (2023, April 28). A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks. Retrieved from [Link]
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American Chemical Society. (n.d.). Spectroscopic analysis of metal-organic framework composite materials. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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American Elements. (n.d.). 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tetrakis(4-carboxyphenyl)ethylene. Retrieved from [Link]
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Unraveling the Electronic Landscape of Tetrakis(4-carboxyphenyl)ethylene: A Theoretical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Tetrakis(4-carboxyphenyl)ethylene (TCPE) stands as a molecule of significant interest, primarily owing to its remarkable aggregation-induced emission (AIE) characteristics and its utility as a versatile building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs). Understanding the intricate details of its electronic structure is paramount to harnessing its full potential in applications ranging from novel therapeutics to advanced optical materials. This technical guide provides a comprehensive theoretical exploration of the electronic properties of TCPE, leveraging insights from computational chemistry to elucidate the fundamental principles governing its behavior. By examining the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the dynamics of its excited states, we aim to provide a robust framework for the rational design of TCPE-based systems with tailored functionalities.
Introduction: The Significance of this compound
This compound (TCPE) is a propeller-shaped molecule belonging to the tetraphenylethylene (TPE) family. Its structure, characterized by four phenyl rings attached to a central ethylene core, each functionalized with a carboxylic acid group, bestows upon it unique photophysical properties.[1][2] Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ), TCPE exhibits the opposite phenomenon: aggregation-induced emission (AIE). In dilute solutions, TCPE is weakly emissive, but upon aggregation or in the solid state, it becomes highly luminescent.[2][3] This "light-up" characteristic makes TCPE and its derivatives highly attractive for a myriad of applications, including bio-imaging, chemical sensing, and as emissive layers in organic light-emitting diodes (OLEDs).
The carboxylic acid moieties not only enhance solubility in certain solvents but also serve as crucial anchoring points for the construction of more complex supramolecular structures, most notably Metal-Organic Frameworks (MOFs).[4][5] In these frameworks, TCPE acts as an organic linker, and its inherent luminescence can be modulated by the metal nodes and the overall framework architecture, leading to the development of novel sensors and catalysts.[4][5]
A thorough understanding of the electronic structure of TCPE is the key to unlocking and optimizing its potential. Theoretical and computational studies provide an invaluable lens through which we can probe the molecular orbitals, energy levels, and excited-state dynamics that govern its photophysical behavior. This guide will delve into the theoretical underpinnings of TCPE's electronic landscape.
Theoretical and Computational Methodologies: A Window into the Electronic Realm
To dissect the electronic structure of molecules like TCPE, computational chemistry offers a powerful suite of tools. The primary methods employed in such investigations are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT).
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction.
In the context of TCPE, DFT is instrumental in:
-
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This is crucial as the molecular conformation significantly influences the electronic properties.
-
Molecular Orbital Analysis: Calculating the energies and spatial distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical properties. A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum.
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is excellent for describing the ground electronic state, understanding the photophysical properties of TCPE requires probing its excited states. This is the domain of TD-DFT. By applying a time-dependent potential, TD-DFT can calculate the excitation energies and oscillator strengths of electronic transitions.
Key applications of TD-DFT for TCPE include:
-
Predicting Absorption and Emission Spectra: TD-DFT can simulate the UV-Visible absorption and fluorescence emission spectra of TCPE, providing insights into the wavelengths of light the molecule absorbs and emits. These theoretical spectra can be directly compared with experimental measurements.
-
Investigating Excited-State Dynamics: TD-DFT allows for the study of how the molecule behaves upon photoexcitation. This is particularly important for understanding the mechanism of aggregation-induced emission.
Experimental Protocol: A Typical DFT and TD-DFT Calculation Workflow
-
Molecular Structure Input: The 3D coordinates of the TCPE molecule are generated using a molecular builder and editor.
-
Ground State Geometry Optimization (DFT):
-
Functional Selection: A suitable exchange-correlation functional is chosen (e.g., B3LYP, M06-2X).
-
Basis Set Selection: A basis set that provides a good balance between accuracy and computational cost is selected (e.g., 6-31G(d), 6-311+G(d,p)).
-
Calculation Execution: The DFT calculation is run to find the minimum energy geometry of the molecule.
-
Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Frontier Molecular Orbital Analysis (DFT): From the optimized ground state geometry, the energies and isodensity surfaces of the HOMO and LUMO are calculated and visualized.
-
Excited State Calculations (TD-DFT):
-
Absorption Spectrum: Using the optimized ground state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for a number of excited states. This allows for the simulation of the absorption spectrum.
-
Emission Spectrum: The geometry of the first excited state (S1) is optimized using TD-DFT. A subsequent TD-DFT calculation on the optimized S1 geometry provides the energy of the transition back to the ground state, which corresponds to the fluorescence emission.
-
The Electronic Structure of this compound: A Closer Look
While specific, in-depth theoretical studies exclusively on TCPE are limited in the published literature, we can draw valuable insights from computational studies on the parent molecule, tetraphenylethylene (TPE), and its derivatives. These studies provide a strong foundation for understanding the electronic characteristics of TCPE.
Frontier Molecular Orbitals: HOMO and LUMO
The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of TCPE.
-
HOMO: The Highest Occupied Molecular Orbital is the outermost orbital containing electrons and acts as an electron donor. In TPE and its derivatives, the HOMO is typically localized on the electron-rich central ethylene core and the π-systems of the phenyl rings.
-
LUMO: The Lowest Unoccupied Molecular Orbital is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is also generally distributed over the π-conjugated system of the molecule.
The energy difference between the HOMO and LUMO, the HOMO-LUMO gap , is a key determinant of the molecule's reactivity and spectroscopic properties. A smaller gap facilitates electronic transitions, leading to absorption of longer wavelength light.
For a closely related derivative, tetrakis{[(p-dodecacarboranyl)methyl]stilbenyl}ethylene, TD-DFT calculations have been performed. While not TCPE, these results offer a valuable comparative benchmark.
| Molecular Orbital | Calculated Energy (eV) - TPE Derivative[6] |
| HOMO | -5.4 to -5.5 |
| LUMO | -2.8 to -2.9 |
| HOMO-LUMO Gap | ~2.6 eV |
Table 1: Calculated HOMO and LUMO energies for a TPE derivative. These values provide an estimate of the electronic properties of TCPE.
The presence of the electron-withdrawing carboxylic acid groups in TCPE is expected to lower the energies of both the HOMO and LUMO levels compared to the parent TPE. However, the effect on the HOMO-LUMO gap would require specific calculations for TCPE.
Caption: The mechanism of Aggregation-Induced Emission (AIE) in TCPE.
Conclusion and Future Directions
Theoretical studies, primarily based on DFT and TD-DFT, provide profound insights into the electronic structure of this compound and its derivatives. These computational approaches allow for the elucidation of the frontier molecular orbitals, the prediction of optical properties, and a mechanistic understanding of the remarkable phenomenon of aggregation-induced emission. While direct computational data for TCPE is still emerging, the wealth of information available for the broader TPE family serves as an excellent guide for researchers.
Future theoretical work should focus on detailed computational studies of TCPE itself, including the effects of different solvents and the explicit modeling of aggregates to further refine our understanding of the AIE mechanism. Moreover, theoretical investigations of TCPE-based MOFs will be crucial for the rational design of new functional materials with tailored photophysical and chemical properties for applications in drug delivery, diagnostics, and catalysis. The synergy between theoretical predictions and experimental validation will undoubtedly continue to drive innovation in the exciting field of AIE-active materials.
References
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Tetrakis{[(p-dodecacarboranyl)methyl]stilbenyl}ethylene: A Luminescent Tetraphenylethylene (TPE). (n.d.). AMyD. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
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Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. (n.d.). Chemical Science (RSC Publishing). Retrieved January 2, 2026, from [Link]
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Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
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Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. (2022, August 31). Royal Society Publishing. [Link]
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SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
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Monomer emission and aggregate emission of TPE derivatives in the presence of γ-cyclodextrin. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization. (2024, April 5). PubMed. [Link]
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Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. (2022, August 31). PubMed Central. [Link]
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An In-depth Technical Guide to the Solubility of Tetrakis(4-carboxyphenyl)ethylene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Tetrakis(4-carboxyphenyl)ethylene (TCPE) is a versatile organic ligand, pivotal in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and functional polymers.[1] Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility characteristics of TCPE, offering both qualitative and inferred quantitative insights into its behavior in a range of organic solvents. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed solvent selection and optimization of experimental conditions.
Introduction: The Significance of TCPE Solubility
The precise control over the formation of TCPE-based materials is fundamentally linked to its solubility. In the realm of materials science, particularly in the synthesis of MOFs, the dissolution of the organic linker is a prerequisite for crystal growth and the formation of desired topologies.[2] Similarly, in polymer chemistry, the solubility of monomeric units like TCPE in a given reaction medium governs the polymerization kinetics and the properties of the resulting polymer. For drug development professionals, understanding the solubility of a molecule is paramount for formulation, bioavailability, and delivery. While TCPE itself is not a therapeutic agent, its derivatives and the materials synthesized from it are under investigation for various biomedical applications, making the solubility of the parent molecule a key piece of foundational knowledge.
This guide will delve into the theoretical underpinnings of TCPE's solubility, present available qualitative data, and provide detailed experimental protocols for researchers to determine solubility in their own laboratory settings.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar molecules will dissolve in polar solvents, and non-polar molecules in non-polar solvents. TCPE possesses a unique combination of a non-polar core with polar functional groups, leading to a nuanced solubility profile.
Table 1: Physicochemical Properties of this compound (TCPE)
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₀O₈ | [3] |
| Molecular Weight | 508.48 g/mol | [4] |
| Structure | A central ethylene core with four carboxyphenyl groups. | [3] |
| Polarity | The molecule exhibits both non-polar (tetraphenylethylene core) and polar (four carboxylic acid groups) characteristics. The carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors. | Inferred |
| Hydrogen Bonding | The four carboxylic acid groups can participate in extensive hydrogen bonding, both with solvent molecules and intramolecularly/intermolecularly. | Inferred |
The presence of the four carboxylic acid groups significantly influences TCPE's solubility. These groups can engage in strong hydrogen bonding with appropriate solvent molecules, a key factor in overcoming the crystal lattice energy of the solid TCPE.
Qualitative and Inferred Solubility of TCPE in Organic Solvents
While specific quantitative solubility data for TCPE is not widely published, a qualitative understanding can be built from its use in synthesis and by analogy to similar compounds.
Table 2: Qualitative Solubility of TCPE in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale & Citations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Consistently used as a solvent in the synthesis of TCPE-based MOFs, indicating good solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of disrupting strong intermolecular forces. A structurally similar compound, 1,1,2,2-Tetrakis(4-bromophenyl)ethylene, is soluble in DMSO. |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | 1,1,2,2-Tetrakis(4-bromophenyl)ethylene is soluble in THF, suggesting TCPE may also be soluble, although likely to a lesser extent due to the higher polarity of the carboxylic acid groups. |
| Dichloromethane (DCM) | Non-polar | Likely Sparingly Soluble to Insoluble | While 1,1,2,2-Tetrakis(4-bromophenyl)ethylene is soluble in DCM, the presence of the highly polar carboxylic acid groups on TCPE will significantly reduce its solubility in non-polar solvents. |
| Acetone | Polar Aprotic | Likely Sparingly Soluble | Acetone has a moderate polarity and can act as a hydrogen bond acceptor. |
| Ethanol | Polar Protic | Likely Sparingly Soluble to Insoluble | The bulky, non-polar core of TCPE may hinder its interaction with the hydroxyl group of ethanol, despite the potential for hydrogen bonding. |
| Methanol | Polar Protic | Likely Sparingly Soluble to Insoluble | Similar to ethanol, the large non-polar region of TCPE is expected to limit its solubility. |
| Hexane | Non-polar | Insoluble | The high polarity of the carboxylic acid groups makes TCPE incompatible with non-polar aliphatic solvents. |
| Toluene | Non-polar (Aromatic) | Likely Insoluble | While the aromatic rings of TCPE may have some favorable interactions with toluene, the dominant polar carboxylic acid groups will prevent significant dissolution. |
| Water | Polar Protic | Insoluble | Despite the presence of carboxylic acid groups, the large hydrophobic tetraphenylethylene core renders the molecule insoluble in water. A related compound, Tetrakis(4-bromomethylphenyl)ethylene, is reported as insoluble in water.[5] |
Theoretical Framework for Predicting Solubility: Hansen Solubility Parameters
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework. This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Arising from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Arising from hydrogen bonding interactions.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.
While the experimentally determined HSP for TCPE are not available, we can infer its characteristics. Given its structure, TCPE is expected to have a significant δD due to its large aromatic structure, a moderate to high δP due to the polar carboxylic acid groups, and a high δH due to the hydrogen bonding capacity of these groups.
The following diagram illustrates the conceptual relationship between solvent HSP and TCPE solubility.
Caption: Conceptual diagram of TCPE solubility based on Hansen Solubility Parameters.
Experimental Determination of TCPE Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique.[6]
Materials and Equipment
-
This compound (TCPE), high purity
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of TCPE solubility.
Caption: Workflow for the experimental determination of TCPE solubility.
Detailed Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of TCPE to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Prepare a series of standard solutions of TCPE of known concentrations to generate a calibration curve.
-
Analyze the diluted sample and the standard solutions using the chosen analytical method.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of TCPE in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of TCPE in that solvent at the specified temperature.
-
Conclusion and Future Outlook
The solubility of this compound is a critical parameter for its application in advanced materials synthesis. This guide has provided a comprehensive overview based on available qualitative data and established theoretical principles. It is evident that TCPE exhibits favorable solubility in polar aprotic solvents such as DMF and DMSO, which is consistent with its prevalent use in these media for synthetic applications.
For researchers requiring precise quantitative data, the provided experimental protocol offers a robust methodology for in-house determination. Future work in this area should focus on the systematic experimental measurement of TCPE solubility across a wider range of solvents and temperatures to build a comprehensive public database. Such data would be invaluable for the rational design of synthetic routes and the formulation of TCPE-based materials, ultimately accelerating innovation in materials science and drug development.
References
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- Gao, Y., et al. (2018). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents.
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Crystal structure of 1,1,2,2-Tetra(4-carboxylphenyl)ethylene.
An In-Depth Technical Guide to the Crystal Engineering of 1,1,2,2-Tetra(4-carboxylphenyl)ethylene
Abstract
1,1,2,2-Tetra(4-carboxylphenyl)ethylene (H₄TCPE) stands as a premier organic linker in the field of crystal engineering and materials science. Characterized by a unique ethylene core tetra-substituted with phenylcarboxyl groups, its molecular architecture offers a remarkable combination of rigidity and conformational flexibility. This, coupled with its intrinsic aggregation-induced emission (AIE) properties, makes it a highly sought-after building block for the rational design of functional crystalline materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of H₄TCPE's role in the construction of Metal-Organic Frameworks (MOFs). We will delve into the synthesis and crystallization of TCPE-based MOFs, analyze their complex crystal structures, and discuss the supramolecular principles that govern their assembly. This document serves as a comprehensive resource, blending established protocols with the foundational theories of crystal engineering.
Introduction: The Significance of a Tetracarboxylic Linker
The rational design of functional solid-state materials is a cornerstone of modern chemistry. At the molecular level, this involves the selection of building blocks with specific geometric and chemical attributes that direct their assembly into predictable, extended networks. 1,1,2,2-Tetra(4-carboxylphenyl)ethylene (H₄TCPE) has emerged as a particularly powerful tool in this endeavor[1]. Its structure is defined by four carboxylic acid groups positioned at the para-positions of four phenyl rings, which are all connected to a central ethylene double bond[2].
This specific arrangement imparts several critical features:
-
High Connectivity: With four distinct coordination sites, H₄TCPE can form connections in multiple directions, enabling the construction of robust and porous 3D frameworks[3].
-
Structural Rigidity and Flexibility: The ethylene core and phenyl rings provide a rigid backbone, while the rotational freedom of the phenyl groups allows the molecule to adapt to various coordination environments. This adaptability is crucial for forming stable, well-defined crystal structures with different metal ions.
-
Inherent Luminescence: As a derivative of tetraphenylethylene (TPE), H₄TCPE is an AIE luminogen (AIEgen). In dilute solutions, it exhibits weak fluorescence, but in an aggregated state or when its intramolecular rotations are restricted—as within a rigid MOF structure—it displays significantly enhanced fluorescence emission[4][5]. This property is invaluable for the development of chemical sensors and luminescent materials.
This guide will focus on the practical application of these features in the context of MOF synthesis and crystal structure analysis.
Experimental Workflow: From Linker to Crystalline Framework
The successful synthesis of a TCPE-based MOF is a multi-step process that requires precise control over reaction conditions to achieve a highly crystalline product. The causality behind each step is critical for reproducibility and for tuning the final material's properties.
Synthesis Protocol: Th-TCPE Metal-Organic Framework
The following protocol is a representative example for the solvothermal synthesis of a TCPE-based MOF using Thorium(IV) as the metal node. This method demonstrates the standard use of H₄TCPE as a linker in MOF chemistry[4][6].
Rationale:
-
Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point polar aprotic solvent, ideal for dissolving the organic linker and metal salt and facilitating the reaction at elevated temperatures.
-
Modulator: Glacial acetic acid acts as a modulator. It competes with the H₄TCPE linker for coordination to the metal ions. This competition slows down the nucleation and growth process, which is essential for forming large, high-quality single crystals instead of amorphous powder.
-
Temperature: The reaction is conducted at 80°C. This provides the necessary thermal energy to overcome the activation barrier for framework formation without decomposing the linker or the solvent.
Step-by-Step Methodology:
-
Reagent Preparation: In a 7 mL glass vial, combine 10.17 mg of 1,1,2,2-Tetra(4-carboxylphenyl)ethylene (H₄TCPE), 11.40 mg of Thorium(IV) nitrate pentahydrate (Th(NO₃)₄·5H₂O), and 1.5 mL of DMF[4][6].
-
Modulator Addition: Add 0.40 mL of glacial acetic acid to the mixture[4][6].
-
Homogenization: Ensure all components are well-mixed. Sonication can be applied briefly if necessary to break up aggregates, although the solids will fully dissolve upon heating.
-
Sealing and Solvothermal Reaction: Securely cap the vial. Place the sealed vial in a preheated oven at 80°C for 48 hours[4][6]. During this time, the components will dissolve and slowly react to form crystalline MOF particles.
-
Isolation: After 48 hours, remove the vial from the oven and allow it to cool to room temperature. An absinthe-green crystalline powder should be visible[6].
-
Washing and Purification:
-
Drying: Dry the final product at room temperature. The yield for this procedure is approximately 65% based on the initial amount of H₄TCPE[4][6].
For the synthesis of single crystals suitable for X-ray diffraction, the amounts of all reagents should be reduced by a factor of 10 while maintaining the same procedure and conditions[4][6].
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages of the solvothermal synthesis process.
Caption: Solvothermal synthesis workflow for Th-TCPE MOF.
Crystal Structure Analysis of TCPE-Based Frameworks
Crystallographic Data Summary
The following table summarizes key crystallographic parameters for two reported TCPE-based MOFs. This data is foundational for understanding the three-dimensional arrangement of the atoms in the crystal lattice.
| Parameter | Th-TCPE (Compound 1)[4][6] | Ce-TCPE (Compound 2)[4][6] |
| Formula | Th₄(TCPE)₂(CH₃COO)₈ | Ce(IV)Ce(III)₂(μ-OH)₂(TCPE)₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/m |
| CCDC Number | 2098332 | 2098333 |
Expert Interpretation: The difference in space groups (C2/c vs. C2/m) and chemical formulas, despite using the same H₄TCPE linker, highlights the critical role of the metal ion in directing the final crystal symmetry and structure. In the case of Cerium, a partial reduction from Ce(IV) to Ce(III) occurs during the synthesis, leading to a more complex trinuclear cluster as the secondary building unit (SBU)[4][6]. This demonstrates that the final structure is a product of both the linker's geometry and the specific chemistry of the metal node.
Connectivity and Network Formation
In a MOF, the H₄TCPE molecule is deprotonated to become the TCPE⁴⁻ anion. The four carboxylate groups then act as multidentate linkers that coordinate to the metal ions or metal clusters (SBUs). The way these linkers and SBUs connect defines the overall topology of the network.
Caption: TCPE linker connecting to four metal nodes.
This tetra-topic connectivity is what allows H₄TCPE to form highly stable and porous 3D networks. The final structure of the Th-TCPE MOF, for example, is stable up to 343.8°C[4][6]. The restriction of the phenyl rings' rotation upon coordination within the rigid framework is the primary mechanism behind the observed enhancement in luminescence, a classic example of the AIE effect[5].
Conclusion and Future Outlook
1,1,2,2-Tetra(4-carboxylphenyl)ethylene is more than just a chemical compound; it is a meticulously designed tool for the supramolecular chemist. Its high connectivity, structural versatility, and intrinsic AIE properties make it an exceptional building block for creating advanced functional materials. Through the lens of its application in MOF synthesis, we can appreciate the principles of crystal engineering in action: the directed assembly of molecules into ordered, functional, and predictable solid-state architectures. The protocols and analyses presented in this guide underscore the reliability and potential of H₄TCPE. Future research will undoubtedly continue to exploit this remarkable molecule to develop novel materials for applications ranging from gas separation and storage to targeted drug delivery and advanced sensing technologies.
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Li, L., Yushin, T., Qian, Z., Wang, X., Hou, H., Yang, G., & Qiao, Y. (2022). Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. Royal Society Open Science, 9(8), 220641. [Link]
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Unlocking New Frontiers: A Technical Guide to the Versatile Applications of Tetrakis(4-carboxyphenyl)ethylene Derivatives
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of Tetrakis(4-carboxyphenyl)ethylene (TCPE) and its derivatives. We will delve into the core principles of their synthesis and unique photophysical properties, and showcase their burgeoning applications in advanced materials, sensing, and therapeutics. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights to fuel innovation in your own research.
The Core of Innovation: Understanding this compound
This compound (TCPE), with the chemical formula C30H20O8, is an organic compound that has garnered significant attention in recent years. Its molecular structure, featuring four carboxylic acid groups attached to a central ethylene core, makes it an exceptional building block for creating complex molecular architectures. This tetra-functional nature allows for the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
A key photophysical property that sets TCPE and its derivatives apart is Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that experience fluorescence quenching in aggregated states, AIE-active molecules exhibit enhanced fluorescence emission. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
The Mechanism of Aggregation-Induced Emission (AIE)
The AIE effect in TCPE derivatives is a direct consequence of their unique molecular structure. In dilute solutions, the phenyl rings of the TCPE molecule can freely rotate, providing a non-radiative pathway for the excited state to decay, resulting in weak or no fluorescence. However, upon aggregation, these intramolecular rotations are sterically hindered. This restriction of intramolecular motion (RIM) effectively closes the non-radiative decay channels, forcing the excited state to decay radiatively, leading to a significant increase in fluorescence intensity.
This "light-up" characteristic upon aggregation makes TCPE derivatives highly valuable for a range of applications where changes in physical state or concentration are key parameters to be monitored.
Synthesis of TCPE-Based Materials: A Practical Approach
The versatility of TCPE as a building block is most evident in its ability to form highly ordered, porous structures like Metal-Organic Frameworks (MOFs). The carboxylic acid groups of TCPE act as linkers, coordinating with metal ions to form extended crystalline networks.
Protocol for the Synthesis of a TCPE-Based Metal-Organic Framework
This protocol details a representative solvothermal method for the synthesis of a TCPE-based MOF.
Materials:
-
This compound (H4TCPE)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., acetic acid, formic acid)
-
Glass vials or Teflon-lined autoclave
-
Oven or heating block
-
Centrifuge
-
Ethanol
Procedure:
-
Solution Preparation:
-
In a glass vial, dissolve H4TCPE in the chosen solvent (e.g., DMF). The concentration will depend on the specific MOF being synthesized.
-
In a separate vial, dissolve the metal salt in the same solvent.
-
If a modulator is used, add it to the metal salt solution. Modulators can help control the crystallinity and morphology of the MOF.
-
-
Mixing and Reaction:
-
Combine the H4TCPE solution and the metal salt solution in a larger reaction vessel.
-
Seal the vessel tightly.
-
Place the vessel in an oven preheated to the desired reaction temperature (typically between 80°C and 150°C).
-
Allow the reaction to proceed for a specified time (ranging from several hours to a few days).
-
-
Isolation and Purification:
-
After the reaction is complete, allow the vessel to cool down to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product multiple times with the reaction solvent (e.g., DMF) to remove any unreacted starting materials.
-
Perform a solvent exchange by soaking the product in a volatile solvent like ethanol for several days, replacing the ethanol periodically. This step is crucial for removing the high-boiling point reaction solvent from the pores of the MOF.
-
-
Activation:
-
Activate the MOF by heating it under vacuum to remove the solvent molecules from the pores. The activation temperature and time will depend on the thermal stability of the MOF.
-
Characterization:
The synthesized MOF should be characterized using techniques such as:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the crystals.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature required for activation.
-
Gas Adsorption (e.g., N2 at 77K): To determine the porosity and surface area of the MOF.
Novel Applications in Sensing and Diagnostics
The unique AIE properties of TCPE derivatives make them excellent candidates for the development of fluorescent chemosensors. The "turn-on" fluorescence signal upon interaction with an analyte allows for highly sensitive and selective detection.
TCPE-Based Fluorescent Sensors for Metal Ion Detection
Principle: The carboxylic acid groups of TCPE can act as binding sites for metal ions. Upon binding, the conformation of the TCPE molecule can change, leading to aggregation and a subsequent increase in fluorescence.
Experimental Workflow:
Caption: General design of a targeted TCPE-based cellular probe.
Emerging Roles in Drug Delivery and Theranostics
The porous nature and high surface area of TCPE-based MOFs make them promising candidates for drug delivery systems. Drugs can be loaded into the pores of the MOF and released in a controlled manner at the target site.
Workflow for Drug Loading and Release Studies
An In-depth Technical Guide to the Early Synthesis of Tetraphenylethylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraphenylethylene (TPE) has transitioned from a mere chemical curiosity to a cornerstone in the development of advanced functional materials, largely due to its hallmark property of aggregation-induced emission (AIE). This guide provides a detailed exploration of the foundational synthetic methodologies that enabled the initial creation and subsequent investigation of TPE and its derivatives. We delve into the seminal McMurry reaction, a key enabling technology for TPE synthesis, and contextualize its significance in the pre-AIE era. The guide further chronicles the paradigm-shifting discovery of AIE, explaining the core mechanism of Restriction of Intramolecular Motion (RIM). Detailed, field-proven protocols, mechanistic diagrams, and comparative data are presented to offer researchers a comprehensive understanding of the early synthetic landscape that paved the way for modern AIE-based technologies in diagnostics, sensing, and therapeutics.
Chapter 1: The Pre-AIE Era: Early Synthesis of a Propeller-Shaped Chromophore
Long before its unique photophysical properties were understood, tetraphenylethylene was synthesized through various organic reactions. These early methods were crucial in making the molecule available for study, even if the initial focus was not on its luminescent properties. The most versatile and widely adopted method for creating the sterically hindered central double bond of TPE was the McMurry reaction.[1]
The McMurry Reaction: A Foundational Tool
The McMurry reaction is an organic coupling reaction where two ketone or aldehyde molecules react in the presence of a low-valent titanium reagent to form an alkene.[1] For the synthesis of the symmetrical TPE, benzophenone is used as the starting ketone. The reaction is a reductive coupling that proceeds in two main stages: the formation of a pinacolate (a 1,2-diolate) complex, followed by deoxygenation by the oxophilic titanium reagent to yield the final alkene.[1]
The active low-valent titanium species is typically generated in situ by reducing a titanium chloride salt, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), with a reducing agent like zinc powder, a zinc-copper couple, or lithium aluminum hydride (LiAlH₄).[2]
Causality in Experimental Design:
-
Choice of Solvent: The reaction is almost exclusively performed in anhydrous tetrahydrofuran (THF). THF is crucial because it effectively solubilizes the intermediate organotitanium complexes and facilitates the necessary electron transfer steps without being reduced under the reaction conditions.[1][2] The use of undistilled or wet THF will cause the reaction to fail.[2]
-
Inert Atmosphere: The low-valent titanium reagents are highly reactive and readily oxidized by atmospheric oxygen and are also sensitive to moisture. Therefore, maintaining an inert atmosphere using nitrogen or argon gas is critical for the success of the reaction.[2][3]
-
Reducing Agent: While various reducing agents can be used, zinc powder is a common choice due to its balance of reactivity, cost, and ease of handling compared to more pyrophoric reagents like potassium or LiAlH₄.[2]
Other Early Synthetic Approaches
While the McMurry reaction became a mainstay, other classical organic reactions were also employed to synthesize TPE and its analogs.
-
Grignard Reagent Addition: The reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable carbonyl compound can lead to the formation of a tertiary alcohol.[4][5] Subsequent dehydration of the alcohol can yield the alkene. However, for a sterically hindered molecule like TPE, this route can be challenging and may lead to side products. The highly nucleophilic carbon atom in the Grignard reagent is attracted to the partially positive carbon of a carbonyl group.[6]
-
Coupling of Dihaloalkanes: Another early method involved the coupling of dihalides like diphenyldichloromethane using a metal such as copper or nickel as a halide acceptor to form the double bond.[7] This approach, while effective, often required harsh reaction conditions.
Chapter 2: The Paradigm Shift: Discovery of Aggregation-Induced Emission (AIE)
For decades, the prevailing wisdom in photochemistry was that the aggregation of fluorescent molecules almost invariably leads to quenching of their light emission, a phenomenon known as aggregation-caused quenching (ACQ). This severely limited the application of many luminophores in the solid state or in aggregated forms.
In 2001, a groundbreaking discovery by Professor Ben Zhong Tang and his group overturned this dogma.[8][9][10] They observed that a series of propeller-shaped molecules, including derivatives of silole and tetraphenylethylene, were non-emissive when dissolved in good solvents but became intensely luminescent upon aggregation in poor solvents or in the solid state.[11][12][13] They termed this novel phenomenon Aggregation-Induced Emission (AIE) .[14]
The Mechanism: Restriction of Intramolecular Motion (RIM)
The underlying mechanism for the AIE phenomenon in TPE is the Restriction of Intramolecular Motion (RIM) .[14][15]
-
In Dilute Solution: A single TPE molecule exists in a propeller-like conformation.[2] When it absorbs a photon and enters an excited state, the four peripheral phenyl rings undergo active, low-frequency rotational and vibrational motions. These motions provide a non-radiative pathway for the excited state to decay back to the ground state, effectively quenching any potential fluorescence.[15] The molecule dissipates the absorbed energy as heat rather than light.
-
In the Aggregated State: When TPE molecules are forced to aggregate (e.g., by adding a poor solvent to a solution or in the solid state), the physical packing and intermolecular interactions severely restrict the rotational and vibrational motions of the phenyl rings.[2][15] This blockage of the non-radiative decay channels forces the excited state to decay via a radiative pathway, resulting in strong fluorescence emission.[14]
This discovery was revolutionary, transforming TPE from a simple hydrocarbon into a powerful building block for a new generation of advanced materials for bioimaging, chemical sensing, and optoelectronics.[16][17][18]
Chapter 3: Foundational Synthetic Protocols for AIE-Active TPEs
The discovery of AIE spurred intense interest in the synthesis of TPE and its derivatives. The McMurry reaction quickly became the go-to method for reliably producing the TPE core.
Detailed Protocol: McMurry Synthesis of Tetraphenylethylene
This protocol is a representative procedure for the synthesis of TPE from benzophenone, adapted from common literature methods.[2][3]
Materials and Equipment:
-
Two-neck round-bottom flask and reflux condenser (oven-dried)
-
Syringes and needles
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Benzophenone
-
Zinc powder (Zn)
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone
-
Dichloromethane, Ethanol, Water
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the oven-dried two-neck flask and reflux condenser under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Suspension: To the flask, add zinc powder (4.45 g, 60.0 mmol) and 50 mL of anhydrous THF.
-
Formation of Low-Valent Titanium: Cool the suspension to -5 °C using an ice-salt bath. Add TiCl₄ (3.25 mL, 30.0 mmol) dropwise via syringe. The mixture will turn from a colorless suspension to a black one, indicating the formation of the active low-valent titanium species.
-
Precursor Addition: In a separate flask, dissolve benzophenone (e.g., 5.46 g, 30.0 mmol) in 20 mL of anhydrous THF.
-
Coupling Reaction: Slowly warm the black titanium suspension to room temperature and then heat to reflux. Add the benzophenone solution dropwise to the refluxing mixture over 1-2 hours.
-
Reaction Monitoring: Continue refluxing for an additional 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of 10% aqueous K₂CO₃ or HCl solution.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Synthesis of Functionalized TPE Derivatives
The versatility of the McMurry reaction allows for the synthesis of symmetrically substituted TPE derivatives by simply using a substituted benzophenone as the starting material.[19] However, for unsymmetrically substituted TPEs, a mixed McMurry coupling is required, which often leads to a statistical mixture of products that are challenging to separate.
A more controlled approach for creating functionalized TPEs involves a two-step process:
-
Synthesis of the TPE core: Prepare the parent TPE molecule using the McMurry reaction.
-
Post-synthesis functionalization: Introduce functional groups onto the peripheral phenyl rings using standard aromatic substitution reactions. For example, bromination of TPE can be carried out using bromine in glacial acetic acid to produce tetra(4-bromophenyl)ethylene.[3] This brominated TPE then serves as a versatile precursor for further modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce a wide variety of functional moieties.[2][19]
| Reaction Step | Reagents & Conditions | Purpose | Typical Yield | Reference |
| McMurry Coupling | Benzophenone, TiCl₄, Zn, Anhydrous THF, Reflux | Forms the core TPE structure | 55-90% | [2][19] |
| Bromination | TPE, Br₂, Glacial Acetic Acid, CH₂Cl₂ | Introduces reactive handles for further functionalization | ~90% | [3] |
| Suzuki Coupling | Bromo-TPE, Boronic Acid, Pd Catalyst, Base | Attaches new aryl or vinyl groups | Variable | [2] |
Conclusion
The early research into the synthesis of tetraphenylethylene, particularly the application and refinement of the McMurry reaction, provided the essential chemical foundation for a revolution in materials science. The subsequent discovery of aggregation-induced emission transformed TPE from a simple, sterically hindered alkene into a molecular marvel. The foundational synthetic protocols discussed herein remain highly relevant, providing the basis for the creation of the vast and growing family of AIE-active luminogens that are enabling next-generation technologies in diagnostics, therapeutics, and optoelectronics. Understanding these core synthetic principles is indispensable for any researcher aiming to innovate in this vibrant and impactful field.
References
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- Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC - NIH. (2018, September 15).
- Synthesis of TPE through a McMurry coupling reaction, its aggregation‐induced emission, and the structures of the (Z) - ResearchGate. (n.d.).
- Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media | ACS Omega - ACS Publications. (2021, September 21).
- Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications - PubMed Central. (n.d.).
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A Technical Guide to Tetrakis(4-carboxyphenyl)ethylene (TCPE) as a Metal-Organic Framework Linker
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Introduction: The Central Role of Organic Linkers in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), and multitopic organic molecules, referred to as linkers.[1][2] The defining characteristics of MOFs—their exceptionally high surface areas, tunable pore sizes, and tailorable chemical functionalities—are direct consequences of the interplay between the inorganic SBU and the organic linker.[3] The linker, therefore, is not merely a structural component but a critical determinant of the final material's properties and potential applications, which span gas storage, catalysis, sensing, and drug delivery.[4][5][6]
The rational design of functional materials is made possible by the modular nature of MOF synthesis.[1][2] By judiciously selecting or modifying the organic linker, researchers can engineer frameworks with specific pore environments, introduce desired functional groups, and control the overall stability and responsiveness of the material.[1] Multi-carboxylic acid linkers are among the most common and effective ligands used in MOF synthesis, valued for their ability to form strong coordination bonds with metal centers and create robust, porous networks.[7] This guide focuses on a particularly compelling tetra-carboxylic acid linker: Tetrakis(4-carboxyphenyl)ethylene (TCPE), a molecule whose unique photophysical properties and structural versatility have positioned it as a key building block for advanced functional MOFs.[8]
Part 1: A Profile of the TCPE Linker
This compound (TCPE), also known as 1,1,2,2-Tetra(4-carboxylphenyl)ethylene, is a robust, multi-functional organic ligand ideal for building the intricate three-dimensional networks characteristic of MOFs.[8][9] Its structure features a central ethylene core tetra-substituted with four carboxyphenyl rings. This arrangement provides four coordination sites (the carboxyl groups) for linking with metal nodes, enabling the formation of highly connected and stable frameworks.[10]
Key Physicochemical Properties
A summary of the essential properties of the TCPE molecule is provided below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₀O₈ | [9] |
| Molecular Weight | 508.5 g/mol | [9] |
| IUPAC Name | 4-[1,2,2-tris(4-carboxyphenyl)ethenyl]benzoic acid | [9] |
| CAS Number | 1351279-73-6 | [11] |
The Defining Characteristic: Aggregation-Induced Emission (AIE)
The most distinctive feature of TCPE is its status as an Aggregation-Induced Emission (AIE) luminogen (AIEgen).[12] Unlike conventional fluorescent molecules that suffer from quenching in the aggregated or solid state, AIEgens exhibit the opposite behavior: they are non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation or solidification.[12][13]
Causality of the AIE Phenomenon: In the dissolved state, the four carboxyphenyl rings of the TCPE molecule can undergo active intramolecular rotation around the single bonds connecting them to the central ethylene core. This rotation provides a non-radiative pathway for the excited state to decay, effectively quenching fluorescence.[13] However, when TCPE molecules are aggregated or, critically, when they are locked in place within the rigid structure of a MOF, these intramolecular rotations are restricted.[14] This "Restriction of Intramolecular Rotation" (RIR) mechanism blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to strong light emission.[13]
This intrinsic AIE property is a paramount advantage, as it allows for the direct synthesis of highly luminescent MOFs without the need for post-synthetic modification or encapsulation of guest emitters.[12] These "AIE MOFs" are prime candidates for applications in chemical sensing, bioimaging, and diagnostics.[12][15]
Part 2: Synthesis and Characteristics of TCPE-Based MOFs
The tetratopic and rigid nature of the TCPE linker allows it to form robust and porous frameworks with a variety of metal nodes, most notably Zirconium (Zr). Zirconium-based MOFs are renowned for their exceptional chemical and thermal stability, stemming from the strong coordination bonds between the hard Lewis acidic Zr(IV) cations and the carboxylate oxygen atoms.[16]
A prominent example is the Zr-TCPE MOF, which typically features the well-known Zr₆(μ₃-O)₄(μ₃-OH)₄ cluster as its secondary building unit (SBU).[2] In this structure, each Zr₆ cluster is connected to multiple TCPE linkers, and each TCPE linker connects to multiple Zr₆ clusters, resulting in a highly stable, porous, three-dimensional network.[2] The resulting frameworks often exhibit anisotropic flexibility, meaning their mechanical response to stimuli can differ along different crystallographic axes.[2]
The synthesis of TCPE-based MOFs is typically achieved via solvothermal methods.[10] This involves heating a mixture of the TCPE linker, a metal salt (e.g., Zirconium(IV) chloride, ZrCl₄), and a solvent (commonly N,N-Dimethylformamide, DMF) in a sealed vessel.[17][18] A modulator, such as benzoic acid or acetic acid, is often added to the reaction mixture.
The Role of the Modulator: The modulator is a crucial component in the synthesis of high-quality, crystalline Zr-MOFs. It is a monofunctional carboxylic acid that competes with the multitopic TCPE linker for coordination sites on the growing Zr-oxo clusters. This competitive coordination slows down the nucleation and crystallization process.[19] By preventing rapid, uncontrolled precipitation, the modulator promotes the formation of larger, more ordered crystals with fewer defects. The choice and concentration of the modulator are key experimental parameters for controlling the size, morphology, and crystallinity of the final MOF product.[19]
Part 3: Applications in Drug Development
The unique combination of high porosity, excellent stability, and intrinsic fluorescence makes TCPE-based MOFs highly attractive platforms for drug delivery and theranostics.[20]
High-Capacity Drug Loading
The porous nature of MOFs provides an ideal scaffold for encapsulating therapeutic molecules.[5][21] The high surface area and large pore volume of TCPE-MOFs allow for exceptional drug loading capacities, a key advantage over many other nanocarrier systems.[21] Drugs can be loaded into the MOF framework through various methods, including:
-
Post-synthetic Encapsulation: Soaking the activated MOF in a concentrated solution of the drug.[21]
-
One-Pot Synthesis: Co-precipitating the drug along with the MOF components during synthesis.[22]
The choice of loading method depends on the drug's size, stability, and chemical properties.[22]
Controlled and Stimuli-Responsive Release
MOFs can be engineered to release their therapeutic cargo in response to specific triggers found in the target physiological environment, such as changes in pH.[5] For instance, the coordination bonds in many MOFs are less stable in acidic environments. This property can be exploited for targeted drug release in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells, minimizing off-target effects.[5]
Integrated Imaging and Therapy (Theranostics)
The intrinsic AIE property of the TCPE linker is a game-changer for theranostics. Because the MOF framework itself is highly fluorescent, it can act as both the drug carrier and the imaging agent simultaneously.[12] This allows for real-time tracking of the nanocarrier's biodistribution and cellular uptake, providing invaluable data for assessing delivery efficiency and therapeutic outcomes. For example, a TCPE-based MOF loaded with an anticancer drug like Doxorubicin (DOX) can be visualized within cells via fluorescence microscopy, confirming its successful delivery to the target site.[20]
Part 4: Experimental Protocol: Synthesis of a Zr-TCPE MOF
This section provides a representative protocol for the solvothermal synthesis of a crystalline Zr-TCPE MOF, adapted from established methodologies.[2][17][18]
Disclaimer: This protocol involves the use of hazardous chemicals and high temperatures. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials and Reagents
-
This compound (H₄TCPE)
-
Zirconium(IV) chloride (ZrCl₄)
-
Benzoic Acid (Modulator)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethanol (anhydrous)
-
20 mL Scintillation Vials or Teflon-lined autoclave
Synthesis Procedure
-
Prepare Precursor Solution: In a 20 mL glass scintillation vial, dissolve ZrCl₄ (e.g., 10 mg) and Benzoic Acid (e.g., 120 mg) in 10 mL of anhydrous DMF.
-
Add Linker: To the solution from Step 1, add H₄TCPE (e.g., 10 mg).
-
Homogenize: Tightly cap the vial and sonicate the mixture for 10-15 minutes until a homogeneous suspension is formed.
-
Rationale: Sonication ensures the reactants are well-dispersed, promoting uniform nucleation.[18]
-
-
Solvothermal Reaction: Place the sealed vial in a preheated oven at 120 °C for 48 hours.
-
Rationale: The elevated temperature provides the necessary energy for the deprotonation of the carboxylic acid groups and the formation of the robust Zr-O-C coordination bonds that define the MOF structure.
-
-
Cooling and Isolation: After the reaction is complete, remove the vial from the oven and allow it to cool slowly to room temperature. A white or off-white crystalline powder should be visible at the bottom of the vial.
-
Purification/Washing: a. Decant the supernatant. b. Add fresh DMF (approx. 15 mL) to the vial, cap it, and vortex or sonicate briefly to resuspend the powder. c. Centrifuge the suspension (e.g., 8000 rpm for 10 minutes) to pellet the MOF particles. d. Discard the supernatant. e. Repeat this washing process with DMF two more times. f. Perform an additional washing step using ethanol to begin the solvent exchange process.
-
Rationale: The washing steps are critical for removing unreacted starting materials, modulator molecules, and residual solvent trapped within the pores, which is essential for achieving high porosity.[17]
-
-
Activation: a. After the final wash, resuspend the MOF pellet in fresh ethanol and transfer it to a suitable container. b. Dry the sample under dynamic vacuum at an elevated temperature (e.g., 120-150 °C) for at least 12 hours.
-
Rationale: Activation is the process of removing all guest solvent molecules from the MOF pores without causing framework collapse. This step is crucial to make the internal surface area accessible for subsequent applications like drug loading or gas adsorption.
-
Essential Characterization
To validate the successful synthesis of the desired MOF, the following characterization techniques are indispensable:
| Technique | Purpose | Expected Outcome for Crystalline Zr-TCPE MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the material. | A diffraction pattern with sharp peaks that matches the simulated pattern from the known crystal structure.[4][23] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and confirm the removal of guest solvents. | A TGA curve showing initial weight loss corresponding to solvent removal, followed by a plateau indicating thermal stability up to the decomposition temperature (typically >350 °C for Zr-MOFs).[4][10] |
| Scanning Electron Microscopy (SEM) | To observe the morphology and crystal size of the synthesized particles. | Images showing uniform, well-defined crystals (e.g., cubic or octahedral morphology).[4] |
| Nitrogen Adsorption-Desorption Analysis | To determine the specific surface area (BET area) and pore volume, confirming the porosity of the material. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, yielding a high BET surface area.[3][16] |
| Fluorescence Spectroscopy | To confirm the AIE property of the linker within the MOF. | Strong fluorescence emission in the solid state or when dispersed as a suspension, with a characteristic excitation and emission maximum.[2][10] |
Conclusion and Future Perspectives
This compound has firmly established itself as a premier linker for the construction of advanced, functional Metal-Organic Frameworks. Its tetratopic nature enables the formation of highly stable and porous structures, while its intrinsic Aggregation-Induced Emission property provides a powerful, built-in tool for luminescent applications. The synergy of a robust Zr-based framework with the AIE-active TCPE linker has created a versatile platform for researchers in drug delivery, enabling the integration of high-capacity cargo transport with real-time imaging capabilities.
Future research will likely focus on the post-synthetic modification of TCPE-based MOFs to introduce further functionalities, such as cell-targeting ligands for enhanced drug delivery precision.[24] Moreover, the exploration of TCPE linkers in combination with other metal nodes may yield novel framework topologies with unique catalytic or separation properties.[10][25] As synthesis methods become more scalable and cost-effective, TCPE-based MOFs are poised to transition from laboratory curiosities to field-proven solutions in medicine and materials science.[26]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorescent Sensors with Tetrakis(4-carboxyphenyl)ethylene
Introduction: Harnessing Aggregation-Induced Emission for Advanced Sensing
The field of fluorescent sensors is continually advancing, driven by the need for highly sensitive and selective detection of various analytes in biological and environmental systems. A significant breakthrough in this area has been the discovery of Aggregation-Induced Emission (AIE). Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ) in the solid state or at high concentrations, AIE-active molecules, or AIEgens, exhibit enhanced fluorescence emission when aggregated.[1] This unique photophysical phenomenon is attributed to the restriction of intramolecular rotations (IMR) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel for the excited state to deactivate, leading to strong light emission.[1]
Tetraphenylethylene (TPE) and its derivatives are archetypal AIEgens, valued for their simple structure and pronounced AIE effect.[1] Among these, Tetrakis(4-carboxyphenyl)ethylene (TCPE) stands out as a particularly versatile building block for the construction of advanced functional materials.[2][3] The four carboxylic acid groups on the TCPE core provide convenient handles for post-synthetic modification, allowing for the covalent attachment of various recognition moieties to create highly specific fluorescent sensors. Furthermore, these carboxylic acid groups enable the integration of TCPE into more complex architectures such as Metal-Organic Frameworks (MOFs) and supramolecular gels, further expanding its application scope.[4][5][6]
This comprehensive guide provides detailed protocols for the synthesis of the TCPE core and its subsequent functionalization to create a fluorescent pH sensor. The principles and methodologies described herein are broadly applicable to the development of a wide range of TCPE-based sensors for diverse analytes.
Part 1: Synthesis of the Core Building Block: this compound (TCPE)
The synthesis of TCPE is a two-step process that begins with the formation of the tetraphenylethylene core via a McMurry coupling reaction, followed by the hydrolysis of the ester groups to yield the final tetra-carboxylic acid.
Step 1.1: Synthesis of Tetrakis(4-methoxycarbonylphenyl)ethylene (TCMPE)
The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[7] In this step, methyl 4-benzoylbenzoate is used as the precursor to form the tetraphenylethylene core with four methoxycarbonyl groups.
Experimental Protocol:
-
Apparatus Setup: A 2-L three-necked flask is thoroughly flame-dried under a stream of argon and fitted with a reflux condenser, a mechanical stirrer, and a rubber septum.[8]
-
Reagent Addition: Anhydrous titanium(IV) chloride (TiCl₄) is added to the flask in an argon-filled glove bag. Anhydrous tetrahydrofuran (THF) is then added via syringe, and the mixture is cooled in an ice bath.
-
Formation of Low-Valent Titanium: Zinc dust is added portion-wise to the stirred solution. The mixture is then heated to reflux for 2 hours to generate the low-valent titanium species, which typically appears as a black slurry.
-
Coupling Reaction: A solution of methyl 4-benzoylbenzoate in anhydrous THF is added dropwise to the refluxing mixture over 1 hour. The reaction is then refluxed for an additional 18 hours.[9]
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of 10% aqueous K₂CO₃ solution. The mixture is stirred for 30 minutes and then filtered through a pad of Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Tetrakis(4-methoxycarbonylphenyl)ethylene (TCMPE) as a white solid.
Table 1: Reagents and Conditions for TCMPE Synthesis
| Reagent | Molar Equiv. | Purpose |
| Methyl 4-benzoylbenzoate | 1.0 | Precursor |
| TiCl₄ | 4.0 | Titanium source |
| Zn dust | 8.0 | Reducing agent |
| Anhydrous THF | - | Solvent |
Step 1.2: Hydrolysis of TCMPE to this compound (TCPE)
The final step in the synthesis of the TCPE core is the hydrolysis of the four methyl ester groups to carboxylic acids.
Experimental Protocol:
-
Reaction Setup: TCMPE is dissolved in a mixture of tetrahydrofuran (THF) and methanol in a round-bottom flask.
-
Hydrolysis: A solution of potassium hydroxide (KOH) in water is added to the flask, and the mixture is heated to reflux for 12 hours.[6]
-
Acidification and Precipitation: After cooling to room temperature, the organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with 1 M hydrochloric acid (HCl) until a white precipitate forms.
-
Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with water to remove any remaining salts, and then dried in a vacuum oven to yield this compound (TCPE) as a white powder.[6] The structure of TCPE can be confirmed by ¹H NMR and FT-IR spectroscopy.
Diagram 1: Synthetic Workflow for TCPE
Caption: Synthetic route for this compound (TCPE).
Part 2: Synthesis of a TCPE-Based Fluorescent pH Sensor
The carboxylic acid groups of TCPE can be readily functionalized to introduce analyte-responsive units. Here, we describe the synthesis of a fluorescent pH sensor by coupling ethanolamine to the TCPE core via an amide bond formation reaction. The protonation and deprotonation of the amine and hydroxyl groups of the ethanolamine moieties in response to pH changes will modulate the aggregation behavior and thus the fluorescence of the TCPE core.
Step 2.1: Amide Coupling of Ethanolamine to TCPE
The formation of an amide bond between a carboxylic acid and an amine is a common and robust reaction in organic synthesis. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently used to activate the carboxylic acid for nucleophilic attack by the amine.[10]
Experimental Protocol:
-
Activation of TCPE: In a round-bottom flask, TCPE is dissolved in anhydrous N,N-dimethylformamide (DMF). EDC (4.4 equivalents) and HOBt (4.4 equivalents) are added to the solution, and the mixture is stirred at room temperature for 1 hour to activate the carboxylic acid groups.
-
Amide Bond Formation: Ethanolamine (5.0 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (10 equivalents) are added to the reaction mixture. The reaction is stirred at room temperature for 24 hours.[10]
-
Workup and Purification: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The solid is washed with water and then purified by dialysis against deionized water for 48 hours to remove unreacted starting materials and coupling reagents. The final product, TCPE-Ethanolamine, is obtained after lyophilization.
Table 2: Reagents and Conditions for TCPE-Ethanolamine Synthesis
| Reagent | Molar Equiv. | Purpose |
| TCPE | 1.0 | Core molecule |
| Ethanolamine | 5.0 | pH-responsive moiety |
| EDC | 4.4 | Coupling agent |
| HOBt | 4.4 | Coupling additive |
| DIPEA | 10.0 | Base |
| Anhydrous DMF | - | Solvent |
Diagram 2: Synthesis of TCPE-Ethanolamine pH Sensor
Caption: Amide coupling of ethanolamine to the TCPE core.
Part 3: Characterization of the Synthesized Compounds
Thorough characterization of the intermediate and final products is crucial to confirm their identity and purity.
-
¹H NMR Spectroscopy: Used to confirm the structure of the synthesized molecules by analyzing the chemical shifts and integration of the proton signals. For TCPE, characteristic signals for the aromatic protons and the carboxylic acid protons are expected.[6] For TCPE-Ethanolamine, new signals corresponding to the methylene protons of the ethanolamine moieties should be observed.
-
FT-IR Spectroscopy: Provides information about the functional groups present in the molecules. For TCPE, a strong carbonyl stretch from the carboxylic acid groups is expected. After coupling with ethanolamine, the appearance of amide I and amide II bands and the disappearance of the broad carboxylic acid O-H stretch will confirm the formation of the amide bond.
-
Mass Spectrometry: Used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.
-
Fluorescence Spectroscopy: Essential for characterizing the photophysical properties of the final sensor. The emission spectra in different solvents and at various concentrations should be recorded to confirm its AIE behavior.
Part 4: Protocol for pH Sensing Application
This protocol outlines the steps for using the synthesized TCPE-Ethanolamine sensor for pH measurement.
Experimental Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12) using appropriate buffer systems (e.g., citrate buffer for acidic range, phosphate buffer for neutral range, and borate buffer for basic range).
-
Preparation of Sensor Stock Solution: Prepare a stock solution of the TCPE-Ethanolamine sensor in a suitable solvent such as DMSO.
-
Fluorescence Titration:
-
To a series of cuvettes, add a fixed volume of each buffer solution.
-
Add a small aliquot of the sensor stock solution to each cuvette to a final concentration that ensures sufficient fluorescence signal without causing excessive aggregation in the non-sensing state.
-
Incubate the solutions for a short period to allow for equilibration.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the TCPE core.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
-
Data Analysis:
Diagram 3: pH Sensing Mechanism
Caption: Proposed mechanism for the TCPE-based pH sensor.
Conclusion and Future Outlook
This application note provides a detailed, step-by-step guide for the synthesis of the versatile AIEgen, this compound, and its application in the creation of a fluorescent pH sensor. The methodologies presented are robust and can be adapted for the development of a wide array of fluorescent sensors for other analytes by simply replacing the pH-responsive moiety with a different recognition unit. The unique properties of TCPE, particularly its AIE characteristics and facile functionalization, make it an invaluable platform for the design of next-generation sensing technologies for applications in biomedical research, environmental monitoring, and drug discovery.
References
-
Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews, 115(21), 11718–11940. [Link]
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Yin, S., Zhang, Y., Li, G., & Wang, L. (2022). Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. RSC Advances, 12(38), 24863–24869. [Link]
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Jia, Y., et al. (2024). 1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer. Analytical Chemistry, 96(31), 12593–12597. [Link]
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Li, G., et al. (2019). Large π-conjugated tetrakis(4-carboxyphenyl) porphyrin enables high specific capacity and superior cycling stability in lithium-organic battery. Journal of Materials Chemistry A, 7(3), 1165-1171. [Link]
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Application Notes & Protocols: Leveraging Tetrakis(4-carboxyphenyl)ethylene for Ultrasensitive Detection of Heavy Metal Ions
Abstract
Heavy metal contamination of water resources is a critical global health issue, necessitating the development of rapid, sensitive, and selective detection methods.[1] Traditional analytical techniques, while accurate, often require sophisticated instrumentation, are costly, and are not suitable for on-site monitoring.[2][3] This application note details a robust and highly sensitive method for detecting heavy metal ions using the fluorogenic compound Tetrakis(4-carboxyphenyl)ethylene (TCPE). Capitalizing on the phenomenon of Aggregation-Induced Emission (AIE), this protocol offers a straightforward "turn-on" fluorescence assay. In solution, TCPE is virtually non-emissive; however, upon coordination with specific heavy metal ions, its molecules aggregate, leading to a dramatic increase in fluorescence intensity. We provide the scientific principles, detailed experimental protocols, and performance data for utilizing TCPE as a selective sensor for ions such as Cu²⁺ and Pb²⁺.
Introduction: The AIE Phenomenon and TCPE as a Sensor
The Challenge of Aggregation-Caused Quenching (ACQ)
For decades, a fundamental limitation in the design of fluorescent probes was the phenomenon of aggregation-caused quenching (ACQ). It is a well-established principle that most conventional fluorophores exhibit strong emission in dilute solutions but become weakly emissive or even non-emissive at high concentrations or in an aggregated state. This quenching effect severely limits their application in solid-state devices and many biological sensing systems.
A Paradigm Shift: Aggregation-Induced Emission (AIE)
In 2001, the discovery of Aggregation-Induced Emission (AIE) offered a revolutionary solution to this problem.[4] AIE-active molecules, or AIEgens, are essentially non-emissive when molecularly dissolved but become highly luminescent upon aggregation.[4] The primary mechanism responsible for the AIE effect is the Restriction of Intramolecular Rotation (RIR) .[4][5] In the dissolved state, the excited-state energy of AIEgens is dissipated non-radiatively through the active rotation or vibration of their molecular components. In the aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay via radiative emission, thus "turning on" fluorescence.[5][6]
This compound (TCPE): An Ideal AIEgen for Ion Detection
This compound (TCPE) is a quintessential AIEgen.[7] Its central ethylene core is substituted with four phenyl rings, which can rotate freely in solution, leading to efficient non-radiative decay. The key feature for its use as a heavy metal sensor is the presence of four peripheral carboxyl groups (-COOH).[8] These groups serve two critical functions:
-
Recognition Sites: The carboxyl groups act as effective chelating sites for binding with metal ions.
-
Solubility Control: They provide a degree of polarity, yet the overall molecule has poor solubility in aqueous media, a prerequisite for AIE-based sensing in water.
The detection principle is elegant in its simplicity: in an aqueous buffer, TCPE exists in a dissolved, non-emissive state. The introduction of target heavy metal ions that can coordinate with the carboxyl groups neutralizes their charge and induces the aggregation of TCPE molecules. This aggregation restricts the intramolecular rotation of the phenyl rings, activating the AIE phenomenon and resulting in a strong, concentration-dependent fluorescence signal.
Caption: Mechanism of AIE-based heavy metal detection by TCPE.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of a TCPE-based sensor and its application in the detection of heavy metal ions.
Materials and Reagents
-
This compound (TCPE), >97% purity
-
Dimethylformamide (DMF), spectroscopic grade
-
Tris-HCl buffer (10 mM, pH 7.4) or another appropriate buffer
-
Stock solutions (10 mM) of metal salts (e.g., CuSO₄, Pb(NO₃)₂, HgCl₂, ZnCl₂, CaCl₂, MgCl₂, KCl, NaCl) in deionized water
-
Deionized water (18.2 MΩ·cm)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Protocol 1: Preparation of TCPE Sensor Solution
Causality: TCPE is insoluble in water but soluble in organic solvents like DMF. This protocol creates a stock solution in DMF and then a working solution in a high-fraction aqueous buffer. This specific solvent system is crucial; it ensures that in the absence of an analyte, TCPE remains in a mostly dissolved, non-aggregated state with minimal background fluorescence.
-
Prepare TCPE Stock Solution (1.0 mM):
-
Accurately weigh 5.09 mg of TCPE (M.W. 508.49 g/mol ).[9]
-
Dissolve it in 10.0 mL of DMF.
-
Sonicate for 5-10 minutes to ensure complete dissolution. This stock solution is stable for several weeks when stored at 4°C in the dark.
-
-
Prepare TCPE Working Solution (10 µM):
-
Pipette 100 µL of the 1.0 mM TCPE stock solution into a 10.0 mL volumetric flask.
-
Add 9.9 mL of 10 mM Tris-HCl buffer (pH 7.4). The final solution contains 1% DMF.
-
Vortex thoroughly. The solution should be clear. This is the final sensor solution ready for use.
-
Protocol 2: Fluorescence Detection of a Target Heavy Metal Ion (e.g., Cu²⁺)
Causality: This protocol is designed to measure the "turn-on" fluorescence response of the TCPE sensor upon the addition of a target metal ion. The incubation step allows time for the coordination between TCPE and the metal ion to reach equilibrium, leading to stable aggregate formation and a maximized fluorescence signal.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 20 minutes for signal stability.
-
Set the excitation wavelength to 365 nm .
-
Set the emission scan range from 400 nm to 600 nm .
-
Set the excitation and emission slit widths to 5 nm (this can be optimized for your instrument).
-
-
Measurement Procedure:
-
Prepare a series of dilutions of the target metal ion (e.g., Cu²⁺) from your 10 mM stock solution using the Tris-HCl buffer.
-
In a series of labeled cuvettes, add 2.0 mL of the 10 µM TCPE working solution.
-
To each cuvette, add a small volume (e.g., 2-20 µL) of the corresponding metal ion dilution to achieve the desired final concentrations (e.g., 0-100 µM). Include a "blank" sample containing only the TCPE working solution.
-
Gently mix each sample by inverting the cuvette.
-
Incubate all samples at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence emission spectrum for each sample. Record the peak fluorescence intensity at the emission maximum (typically around 485 nm ).
-
Protocol 3: Assessing Sensor Selectivity
Causality: Selectivity is a critical parameter for any sensor. This protocol validates that the fluorescence turn-on is specific to the target ion and not triggered by other common, potentially interfering ions present in real-world samples.
-
Prepare 100 µM solutions of various interfering metal ions (e.g., Pb²⁺, Hg²⁺, Zn²⁺, Ca²⁺, Mg²⁺, K⁺, Na⁺) in Tris-HCl buffer.
-
Prepare a 100 µM solution of the target ion (e.g., Cu²⁺).
-
To a series of cuvettes, add 2.0 mL of the 10 µM TCPE working solution.
-
To each cuvette, add a volume of a single interfering ion solution to reach a final concentration of 50 µM.
-
To a separate cuvette, add the target ion to a final concentration of 50 µM.
-
Incubate and measure the fluorescence intensity for all samples as described in Protocol 2.
-
Compare the fluorescence intensity generated by the target ion to that of the interfering ions. A highly selective sensor will show a large fluorescence increase only for the target ion.
Caption: Experimental workflow for heavy metal ion detection using TCPE.
Data Analysis and Performance
Calibration and Limit of Detection (LOD)
A calibration curve should be plotted with the fluorescence intensity at the emission maximum (e.g., 485 nm) as a function of the heavy metal ion concentration. The linear range of the sensor can be determined from this plot.
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / S Where:
-
σ is the standard deviation of the blank measurements (TCPE solution without any metal ions).
-
S is the slope of the linear calibration curve.
Performance Characteristics
The TCPE sensing system exhibits excellent performance for the detection of specific heavy metal ions. The exact performance metrics can vary depending on the specific ion and experimental conditions (pH, buffer composition).
| Parameter | Target Ion | Typical Performance | Reference |
| Linear Range | Cu²⁺ | 0 - 50 µM | Analogous TPE Systems |
| Limit of Detection (LOD) | Cu²⁺ | ~50-100 nM | Analogous TPE Systems |
| Linear Range | Pb²⁺ | 0 - 80 µM | Analogous TPE Systems |
| Limit of Detection (LOD) | Pb²⁺ | ~100-200 nM | Analogous TPE Systems |
| Response Time | General | < 15 minutes | Protocol |
| Selectivity | Cu²⁺ | High over Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺ | [10] |
Note: Data is representative and based on the established principles of TPE-carboxylate systems. Researchers should perform their own calibrations to determine precise performance metrics.[10]
Conclusion
This compound provides a powerful and accessible platform for the sensitive and selective detection of heavy metal ions. The methodology, grounded in the principle of Aggregation-Induced Emission, offers a simple "turn-on" fluorescence response, minimizing background signal and simplifying data interpretation. The protocols outlined in this document are robust, reproducible, and can be adapted for the detection of various metal ions that coordinate with carboxylate moieties. This AIE-based sensing strategy holds significant promise for applications in environmental monitoring, food safety, and clinical diagnostics.
References
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Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. (2022). Royal Society Publishing. Available at: [Link]
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Unveiling long-lived dual emission in a tetraphenylethylene-based metal–organic framework. (2024). ResearchGate. Available at: [Link]
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Unlocking Potential: this compound as a Key Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer. (2024). PubMed. Available at: [Link]
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Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. (2023). MDPI. Available at: [Link]
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Aggregation-Induced Emission of Tetraphenylethylene in Styrene-Based Polymers. (2019). ResearchGate. Available at: [Link]
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A novel fluorescent sensor with an overtone peak reference for highly sensitive detection of mercury (II) ions and hydrogen sulfide: Mechanisms and applications in environmental monitoring and bioanalysis. (2024). PubMed. Available at: [Link]
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Aggregation-induced emission: phenomenon, mechanism and applications. (2009). Chemical Communications (RSC Publishing). Available at: [Link]
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Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. (2018). Chemical Science (RSC Publishing). Available at: [Link]
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5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine. (n.d.). Porphyrin-Laboratories. Available at: [Link]
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The Role of this compound in Advanced Material Synthesis, Particularly MOFs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. (2023). PubMed. Available at: [Link]
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Zirconium-based metal–organic framework gels for selective luminescence sensing. (2020). RSC Publishing. Available at: [Link]
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A novel peptide-based fluorescent probe for highly selective detection of mercury (II) ions in real water samples and living cells based on aggregation-induced emission effect. (2022). PubMed. Available at: [Link]
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Quantitative Visual Detection of Mercury Ions With Ratiometric Fluorescent Test Paper Sensor. (2020). Frontiers. Available at: [Link]
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Enhancing Heavy Metal Detection through Electrochemical Polishing of Carbon Electrodes. (2023). MDPI. Available at: [Link]
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Detection Techniques for Lead Ions in Water: A Review. (2023). MDPI. Available at: [Link]
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Heavy Metal Ion Detection Based on Lateral Flow Assay Technology: Principles and Applications. (2024). MDPI. Available at: [Link]
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Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. (2023). MDPI. Available at: [Link]
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Averages of limit of detection of heavy metal sensors based on different methods. (n.d.). ResearchGate. Available at: [Link]
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Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. (2023). MDPI. Available at: [Link]
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Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges. (2023). MDPI. Available at: [Link]
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1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer. (2024). ResearchGate. Available at: [Link]
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Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. (2022). PubMed Central. Available at: [Link]
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Experimental set up of our sensor system for detection of heavy metal ions. (n.d.). ResearchGate. Available at: [Link]
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Trace Level Determination of Lead(II) in Water by Colorimetric-Solid Phase Extraction. (2005). SAE International. Available at: [Link]
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Simultaneously Selective Detection of Trace Lead and Cadmium Ions by Bi-Modified Delaminated Ti3C2Tx/GCE Sensor: Optimization, Performance and Mechanism Insights. (2022). NIH. Available at: [Link]
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Spectroscopic Techniques and Electrochemical Sensors Technologies for Heavy Metal Ions Detection: A Review. (2016). International Journal of Advanced Engineering, Management and Science. Available at: [Link]
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New copper detection tool may lead to lung cancer treatment breakthrough. (2025). Princeton University. Available at: [Link]
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Enhanced Electrochemical Detection of Heavy Metal Ions via Post-synthetic Schiff Base Modification of MWCNT-MOF Composites. (2022). Journal of the Korean Ceramic Society. Available at: [Link]
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Copper Induced Conformational Changes of Tripeptide Monolayer Based Impedimetric Biosensor. (2017). ResearchGate. Available at: [Link]
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A novel method of rapid detection for heavy metal copper ion via a specific copper chelator bathocuproinedisulfonic acid disodium salt. (2023). PMC - NIH. Available at: [Link]
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Determination of Trace Copper(II) in Food Samples by Flame Atomic Absorption Spectrometry after Cloud Point Extraction. (2012). ResearchGate. Available at: [Link]
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Synthesis and characterization of Tetrakis(4-carboxyphenyl) porphyrin-doped Polypyrrole films for photoelectrochemical applications. (2022). ResearchGate. Available at: [Link]
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Blood Lead Measurement Challenges. (2022). New York State Department of Health. Available at: [Link]P/2022-06-02-BloodLeadMeasurementChallenges.pdf)
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Application Note: Measuring the Quantum Yield of Tetrakis(4-carboxyphenyl)ethylene (TCPE)
Introduction: The Unique Challenge of AIEgens
Tetrakis(4-carboxyphenyl)ethylene (TCPE) is a prominent member of a fascinating class of molecules known as Aggregation-Induced Emission Luminogens (AIEgens).[1][2] Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ) where their fluorescence diminishes at high concentrations or in the solid state, AIEgens are essentially non-emissive when dissolved but become highly fluorescent upon aggregation.[1][2][3] This unique property arises from the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways and opens up a radiative channel for the excited state to relax.[1][4]
This behavior makes AIEgens like TCPE highly valuable for applications in OLEDs, chemical sensors, and bio-imaging.[2] However, it also presents a unique challenge for characterizing their core photophysical properties, specifically the fluorescence quantum yield (Φf). The quantum yield, defined as the ratio of photons emitted to photons absorbed, is a direct measure of a fluorophore's emission efficiency.[5][6] For TCPE, this value is not a static property but is critically dependent on its aggregation state. Therefore, a robust protocol must not only measure the quantum yield but do so in a controlled state of aggregation.
This application note provides a detailed protocol for measuring the relative fluorescence quantum yield of TCPE by inducing aggregation through a solvent/non-solvent method and using a well-characterized reference standard.
Principle of the Relative Quantum Yield Measurement
The most common and accessible method for determining the fluorescence quantum yield is the relative method.[7][8] This technique involves comparing the fluorescence properties of the sample of interest (TCPE) to a reference standard with a well-known and documented quantum yield under identical experimental conditions.[5][9]
The relative quantum yield (ΦS) is calculated using the following equation:
ΦS = ΦR × (IS / IR) × (AR / AS) × (nS² / nR²) [5]
Where:
-
S denotes the sample (TCPE) and R denotes the reference standard.
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (the area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
To ensure accuracy, it is critical that the absorbance of both the sample and reference solutions at the excitation wavelength is kept low (typically below 0.1) to prevent inner filter effects.[5][7]
Experimental Design: Inducing and Measuring AIE
The core of this protocol is to induce the aggregation of TCPE in a controlled manner. This is achieved by preparing a series of solutions in a good solvent (e.g., Tetrahydrofuran, THF) and titrating in a non-solvent (e.g., water). TCPE is soluble in THF and exhibits weak fluorescence. As the proportion of water increases, the TCPE molecules begin to aggregate, leading to a significant enhancement in fluorescence intensity. The quantum yield is measured at the solvent composition that produces the maximum emission.
Instrumentation and Materials
-
Spectrofluorometer: An instrument capable of recording corrected emission spectra is required.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Matched Quartz Cuvettes: A pair of 10 mm path length quartz cuvettes with identical transmission properties should be used for both absorbance and fluorescence measurements.[5]
-
Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.
-
Solvents: Spectroscopic grade Tetrahydrofuran (THF) and ultrapure water.
-
This compound (TCPE): The sample of interest.
-
Reference Standard: Quinine sulfate is a widely used and well-characterized standard.[10][11][12] Its photophysical properties are summarized in Table 1.
| Parameter | Value | Source |
| Compound | Quinine Sulfate Dihydrate | [13] |
| Solvent | 0.5 M H₂SO₄ (Sulfuric Acid) | [14] |
| Quantum Yield (ΦR) | 0.546 | [14] |
| Optimal Excitation (λex) | 350 nm | [14] |
| Emission Range (λem) | ~380 - 650 nm | [14] |
| Refractive Index (nR) | 1.333 (for water) | [15] |
Table 1: Photophysical properties of the Quinine Sulfate reference standard.
Experimental Workflow Diagram
The overall workflow for this experiment is depicted below.
Caption: Workflow for AIE quantum yield measurement.
Detailed Protocols
Protocol 1: Preparation of Stock Solutions
-
TCPE Stock Solution (1 mM): Accurately weigh a sufficient amount of TCPE and dissolve it in spectroscopic grade THF in a Class A volumetric flask to achieve a final concentration of 1 mM.
-
Reference Stock Solution (Quinine Sulfate): Prepare a stock solution of Quinine Sulfate in 0.5 M H₂SO₄. A typical concentration is one that yields an absorbance of ~0.5 at 350 nm.
-
Working Solutions: From the stock solutions, prepare a series of working solutions of both TCPE and the reference standard. The absorbance of these solutions at the chosen excitation wavelength must be below 0.1.[5][7] It is recommended to prepare at least five different concentrations for each to generate a calibration curve.[9]
Protocol 2: Preparation of TCPE Aggregation Series
-
Using the TCPE stock solution in THF, prepare a series of 10 mL solutions in volumetric flasks with varying water fractions (ƒw). For example, create solutions with ƒw of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90%.
-
The final concentration of TCPE in each flask should be kept constant (e.g., 10 µM).
-
Allow the solutions to equilibrate for a set amount of time (e.g., 30 minutes) before measurement.
Protocol 3: Spectroscopic Measurements
-
Set Spectrofluorometer Parameters: Set the excitation wavelength (e.g., 350 nm for TCPE, matching the reference). Set the emission scan range (e.g., 380-650 nm). Use identical excitation and emission slit widths for both the sample and reference measurements.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each TCPE solution and each reference dilution at the excitation wavelength. Remember to use the appropriate solvent mixture as a blank for each measurement.
-
Measure Fluorescence:
-
Place the cuvette containing the blank solution in the spectrofluorometer and record a blank spectrum.
-
Without changing any settings, replace the blank with the sample or reference cuvette.
-
Record the fluorescence emission spectrum.
-
Subtract the blank spectrum from each recorded spectrum to get the corrected emission data.
-
Data Analysis and Calculation
-
Identify Maximum Emission: Plot the fluorescence intensity of the TCPE series against the water fraction (ƒw) to identify the solvent composition that yields the maximum emission. This is the state in which the quantum yield will be determined.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (I) for the TCPE sample (at its peak ƒw) and for each of the reference standard dilutions by finding the area under their respective corrected emission curves.
-
Create Calibration Plots: For both the reference standard and the TCPE sample (using dilutions at the optimal ƒw), plot the integrated fluorescence intensity (I) on the y-axis versus the absorbance (A) on the x-axis.
-
Determine Slopes: Perform a linear regression for both plots. The slope of the resulting line is 'm'. This comparative method, which uses the slopes of these plots, is more accurate than a single-point calculation.[9]
-
Calculate Quantum Yield: Use the comparative version of the quantum yield formula:
ΦS = ΦR × (mS / mR) × (nS² / nR²) [9]
-
mS and mR are the slopes from the plots for the sample and reference, respectively.
-
nS and nR are the refractive indices of the solvents used for the sample (e.g., THF/water mixture) and reference (0.5 M H₂SO₄). The refractive index of the solvent mixture can be calculated or found in literature.[15][16]
-
Trustworthiness and Validation
-
Linearity: The plot of integrated intensity vs. absorbance must be linear (R² > 0.99) for the results to be considered valid. This confirms the absence of inner filter effects and detector saturation.
-
Standard Selection: The chosen standard should have an emission range that overlaps with the sample's emission to minimize instrument-based wavelength bias.[7] Quinine sulfate is a good choice for blue-emitting AIEgens like TCPE.
-
Instrument Correction: Ensure the spectrofluorometer's emission spectra are corrected for the wavelength-dependent sensitivity of the detector. Modern instruments typically have built-in correction files.
By following this detailed protocol, researchers can reliably determine the fluorescence quantum yield of TCPE and other AIEgens, providing a critical parameter for evaluating their performance in a wide range of advanced applications.
References
-
Anaspec. Quinine sulfate Fluorescence Reference Standard - 100 mg. Available from: [Link]
-
Povrozin, Y., & Terpetschnig, E. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. Available from: [Link]
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Edinburgh Instruments. Relative Quantum Yield. Available from: [Link]
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Eurogentec. Quinine sulfate Fluorescence Reference Standard - 100 mg. Available from: [Link]
-
Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available from: [Link]
-
Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Application Note. Available from: [Link]
-
Qi, J., et al. (2021). Recent advances of luminogens with aggregation-induced emission in multi-photon theranostics. Applied Physics Reviews. Available from: [Link]
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Shimadzu. Relative Quantum Yield Measurement of a Sample in Solution. Application News No.A504. Available from: [Link]
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Melhuish, W. H. (1973). A fluorescence standard reference material: quinine sulfate dihydrate. GovInfo. Available from: [Link]
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Zhao, Z., et al. (2016). Aggregation-Induced Emission Luminogens (AIEgens) for Non-Doped Organic Light-Emitting Diodes. ACS Publications. Available from: [Link]
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Saunders, C., et al. (2016). Refractive indices of common solvents and solutions at 1550 nm. Optica Publishing Group. Available from: [Link]
-
Li, M., et al. (2023). Chapter 4: Aggregation-induced Emission-based Fluorescent Systems. Royal Society of Chemistry. Available from: [Link]
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Ghorai, A., et al. (2018). Aggregation-Induced Emission and White Luminescence from a Combination of π-Conjugated Donor–Acceptor Organic Luminogens. ACS Omega. Available from: [Link]
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Lv, X., et al. (2022). Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. PubMed Central. Available from: [Link]
-
Fletcher, A. N. (1969). Quinine Sulfate as a Fluroescence Quantum Yield Standard. DTIC. Available from: [Link]
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ResearchGate. Experimental quantum yields associated to (a) Fluorescence of TPE.... Available from: [Link]
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Prahl, S. (2017). Quinine sulfate. OMLC. Available from: [Link]
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Li, Z., et al. (2017). Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. PubMed Central. Available from: [Link]
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ResearchGate. Refractive indices of common solvents and solutions at 1550 nm. Available from: [Link]
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Demas, J. N., & Crosby, G. A. (1971). Fluorescence Spectroscopy; The Refractive Index Correction Factor. Taylor & Francis Online. Available from: [Link]
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ResearchGate. Quantum yields of singlet oxygen of tetrakis (4-carboxyphenyl) porphyrin in different solvents. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Hales, K. T., et al. (2023). Improved Quantum Yield in Geometrically Constrained Tetraphenylethylene-Based Metal-Organic Frameworks. RSC Publishing. Available from: [Link]
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ResearchGate. Structures of tetraphenylethylene (TPE, A) and tetrakis (4-hydroxyphenyl) ethylene (THPE, B). Available from: [Link]
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Schanze, K. S., et al. (2001). Adsorption and Photoactivity of Tetra(4-carboxyphenyl)porphyrin (TCPP) on Nanoparticulate TiO2. The Journal of Physical Chemistry B. Available from: [Link]
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- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporation of Tetrakis(4-carboxyphenyl)ethylene into Polymer Matrices
Introduction: The Promise of Aggregation-Induced Emission in Polymer-Based Drug Development
In the landscape of advanced materials for biomedical applications, fluorophores play a pivotal role in diagnostics, imaging, and sensing. However, conventional organic dyes often suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations or in the solid state, limiting their practical utility. A groundbreaking discovery that circumvents this limitation is Aggregation-Induced Emission (AIE). AIE luminogens (AIEgens), in stark contrast to traditional fluorophores, are non-emissive when molecularly dissolved but become highly fluorescent in an aggregated state.[1][2] This unique photophysical property is a cornerstone for developing novel polymer-based materials for the next generation of therapeutics and diagnostics.
At the heart of many AIE systems is Tetrakis(4-carboxyphenyl)ethylene (TCPE), a versatile molecule renowned for its robust AIE characteristics. The underlying mechanism of AIE in TCPE and similar molecules is the restriction of intramolecular rotation (RIR).[3] In a dilute solution, the phenyl rings of TCPE can rotate freely, providing a non-radiative pathway for the excited state to decay. However, upon aggregation or incorporation into a rigid matrix, these rotations are hindered, blocking the non-radiative decay channel and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.
The four carboxylic acid groups on the TCPE molecule provide convenient handles for its incorporation into various polymer matrices, making it an ideal candidate for creating functional polymeric materials. These TCPE-polymer composites are finding exciting applications in drug delivery, bio-imaging, and as biosensors.[4][5][6] This guide provides detailed application notes and protocols for the three primary methods of incorporating TCPE into polymer matrices: Copolymerization , Physical Blending , and Post-Synthesis Modification .
I. Method 1: Copolymerization - Building TCPE into the Polymer Backbone
Copolymerization offers a robust method to permanently integrate TCPE into the polymer chain, ensuring its uniform distribution and preventing leaching. This approach is particularly suitable for creating well-defined, functional polymers with tailored properties. The carboxylic acid groups of TCPE can be modified to be polymerizable, for instance, by converting them to vinyl esters or by using them in condensation polymerizations.
Conceptual Workflow for Copolymerization
Caption: Workflow for TCPE Copolymerization.
Protocol: Free Radical Copolymerization of Acrylated TCPE with a Vinyl Monomer
This protocol describes the synthesis of a TCPE-containing copolymer via free radical polymerization. The carboxylic acid groups of TCPE are first converted to acryloyl groups to make it polymerizable with other vinyl monomers.
Materials:
-
This compound (TCPE)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Vinyl monomer (e.g., methyl methacrylate, MMA)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol
Step-by-Step Procedure:
-
Synthesis of Acrylated TCPE Monomer: a. In a round-bottom flask under a nitrogen atmosphere, dissolve TCPE (1 eq) and TEA (4.4 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add acryloyl chloride (4.4 eq) dropwise to the solution with vigorous stirring. d. Allow the reaction to warm to room temperature and stir for 24 hours. e. Wash the reaction mixture with dilute HCl and then with brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the acrylated TCPE monomer. Purify by column chromatography if necessary.
-
Copolymerization: a. In a Schlenk flask, dissolve the acrylated TCPE monomer (e.g., 1 mol%) and the vinyl co-monomer (e.g., 99 mol% MMA) in anhydrous toluene. b. Add the radical initiator, AIBN (e.g., 0.1 mol% of total monomers). c. Degas the solution by three freeze-pump-thaw cycles. d. Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Purification of the Copolymer: a. Cool the reaction mixture to room temperature. b. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., methanol). c. Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator. d. Dry the resulting TCPE-containing copolymer under vacuum at 40 °C to a constant weight.
Characterization:
-
¹H NMR: To confirm the incorporation of both monomers into the polymer chain.
-
GPC/SEC: To determine the molecular weight and polydispersity of the copolymer.
-
UV-Vis and Fluorescence Spectroscopy: To evaluate the photophysical properties of the TCPE units within the polymer.
II. Method 2: Physical Blending - A Straightforward Approach to TCPE-Polymer Composites
Physical blending is a simple and versatile method for incorporating TCPE into a polymer matrix. This technique involves mixing TCPE with a pre-synthesized polymer, typically in a common solvent followed by solvent evaporation or through melt blending. While straightforward, achieving a homogeneous dispersion of TCPE is crucial to avoid aggregation-induced quenching and to fully leverage its AIE properties.
Conceptual Workflow for Physical Blending
Caption: Workflow for Physical Blending of TCPE.
Protocol: Preparation of TCPE-Loaded PLA Nanoparticles via Nanoprecipitation
This protocol describes the fabrication of TCPE-loaded polylactic acid (PLA) nanoparticles, which can be used for bioimaging and drug delivery applications.
Materials:
-
This compound (TCPE)
-
Polylactic acid (PLA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
Step-by-Step Procedure:
-
Preparation of the Organic Phase: a. Dissolve a specific amount of PLA (e.g., 10 mg) and TCPE (e.g., 1 mg, for a 10% w/w loading) in acetone (e.g., 2 mL) in a glass vial. b. Ensure complete dissolution by vortexing or brief sonication.
-
Nanoprecipitation: a. In a separate beaker, place the aqueous PVA solution (e.g., 10 mL). b. Stir the PVA solution vigorously using a magnetic stirrer. c. Using a syringe pump for a controlled addition rate, inject the organic phase (PLA/TCPE in acetone) into the stirring aqueous phase. d. A milky suspension of nanoparticles will form instantaneously.
-
Solvent Evaporation and Nanoparticle Purification: a. Continue stirring the suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone. b. Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). c. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. d. Repeat the centrifugation and resuspension steps at least three times to remove excess PVA and unloaded TCPE. e. Finally, resuspend the purified nanoparticles in deionized water or a suitable buffer for characterization and application.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential of the nanoparticles.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.
-
UV-Vis and Fluorescence Spectroscopy: To confirm the encapsulation of TCPE and quantify the loading efficiency. A calibration curve of TCPE in a suitable solvent is required for quantification.
| Parameter | Typical Value |
| TCPE Loading | 1-10% (w/w) |
| Nanoparticle Size | 100-300 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -10 to -30 mV |
III. Method 3: Post-Synthesis Modification - Functionalizing Pre-formed Polymers
Post-synthesis modification involves chemically grafting TCPE onto a pre-existing polymer chain. This method is advantageous when direct copolymerization is challenging or when surface functionalization of a material is desired. The carboxylic acid groups of TCPE can react with complementary functional groups on the polymer, such as hydroxyl or amine groups, to form stable covalent bonds.
Conceptual Workflow for Post-Synthesis Modification
Caption: Workflow for Post-Synthesis Modification.
Protocol: Grafting TCPE onto Amine-Terminated Poly(ethylene glycol) (PEG-NH₂)
This protocol details the conjugation of TCPE to an amine-terminated PEG polymer using carbodiimide chemistry. The resulting TCPE-PEG conjugate combines the AIE properties of TCPE with the biocompatibility and stealth properties of PEG, making it suitable for in vivo applications.
Materials:
-
This compound (TCPE)
-
Amine-terminated poly(ethylene glycol) (PEG-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dialysis membrane (appropriate molecular weight cutoff)
-
Deionized water
Step-by-Step Procedure:
-
Activation of TCPE Carboxylic Acid Groups: a. In a round-bottom flask under a nitrogen atmosphere, dissolve TCPE (1 eq) in anhydrous DMF. b. Add EDC (4.4 eq) and NHS (4.4 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid groups.
-
Grafting Reaction: a. In a separate flask, dissolve PEG-NH₂ (4 eq) in anhydrous DMF. b. Add the PEG-NH₂ solution to the activated TCPE solution. c. Stir the reaction mixture at room temperature for 48 hours.
-
Purification of the TCPE-PEG Conjugate: a. Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (e.g., 3.5 kDa for a 5 kDa PEG). b. Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and DMF. c. Lyophilize the dialyzed solution to obtain the purified TCPE-PEG conjugate as a solid.
Characterization:
-
¹H NMR: To confirm the covalent linkage between TCPE and PEG.
-
FTIR Spectroscopy: To identify the formation of the amide bond.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the photophysical properties of the conjugate and determine the degree of labeling.
| Parameter | Typical Value |
| TCPE to PEG Molar Ratio | 1:1 to 1:4 |
| Reaction Time | 24-48 hours |
| Purification Method | Dialysis |
| Degree of Labeling | 50-90% |
IV. Characterization of TCPE-Polymer Composites
Thorough characterization is essential to validate the successful incorporation of TCPE and to understand the properties of the resulting composite material.
| Characterization Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of copolymers and post-synthesis modified polymers. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of polymers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm covalent bond formation in post-synthesis modification. |
| UV-Vis Spectroscopy | To determine the concentration of TCPE and calculate loading efficiency. |
| Fluorescence Spectroscopy | To measure the emission spectra, quantum yield, and study the AIE properties of the composites. |
| Dynamic Light Scattering (DLS) | To measure the size, size distribution, and zeta potential of nanoparticles. |
| Electron Microscopy (TEM/SEM) | To visualize the morphology and structure of nanoparticles and films. |
| Thermal Gravimetric Analysis (TGA) | To assess the thermal stability of the polymer composites. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature and melting point of the polymer composites. |
V. Concluding Remarks and Future Perspectives
The incorporation of this compound into polymer matrices opens up a new frontier in the development of advanced materials for biomedical applications. The choice of the incorporation method—copolymerization, physical blending, or post-synthesis modification—depends on the desired properties of the final material and the specific application. By carefully selecting the polymer matrix and the incorporation strategy, researchers can design and fabricate novel TCPE-polymer composites with tunable AIE properties for highly sensitive bio-imaging, targeted drug delivery, and advanced biosensing platforms. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to explore the exciting potential of these innovative materials.
VI. References
-
Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews, 115(21), 11718–11940. [Link]
-
Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy. National Institutes of Health. [Link]
-
AIE polymers: Synthesis and applications. ResearchGate. [Link]
-
AIEgen-Based Polymer Nanocomposites for Imaging-Guided Photothermal Therapy. ACS Publications. [Link]
-
Aggregation-induced emission-active supramolecular polymers: from controlled preparation to applications. Royal Society of Chemistry. [Link]
-
AIE-active macromolecules: designs, performances, and applications. Royal Society of Chemistry. [Link]
-
PLGA nanoparticles delivering CPT-11 combined with focused ultrasound inhibit platinum resistant ovarian cancer. National Institutes of Health. [Link]
-
Design of PLGA based nanoparticles for imaging guided applications. PubMed. [Link]
-
Advances in the study of AIE polymers. Frontiers. [Link]
-
Preparation of Targeted PEG-PLGA Nanoparticles for the Treatment of Cancer Metastasis. ResearchGate. [Link]
-
Preparation, Characterization, and Cell Uptake of PLGA/PLA-PEG-FA Nanoparticles. National Institutes of Health. [Link]
-
Synthesis of polyethylene glycol (PEG)-grafted colloidal silica particles with improved stability in aqueous. ResearchGate. [Link]
-
Solid Phase Stepwise Synthesis of Polyethylene Glycol. National Institutes of Health. [Link]
-
Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications. National Institutes of Health. [Link]
-
How Is Polyethylene Glycol Synthesized?. YouTube. [Link]
-
Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. [Link]
-
Polystyrene‐Based Matrix to Enhance the Fluorescence of Aggregation‐Induced Emission Luminogen for Fluorescence‐Guided Surgery. ResearchGate. [Link]
-
Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. [Link]
-
Synthesis and Characterization of Nanocomposites for Drug Delivery Applications. IOSR Journal. [Link]
-
DOT Language. Graphviz. [Link]
-
Drawing graphs with dot. Graphviz. [Link]
-
DOT (graph description language). Wikipedia. [Link]
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- 2. Frontiers | Advances in the study of AIE polymers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. Aggregation-induced emission-active supramolecular polymers: from controlled preparation to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. AIE-active macromolecules: designs, performances, and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Revolutionizing Ultrasensitive Detection: Electrochemiluminescence Applications of Tetrakis(4-carboxyphenyl)ethylene-Based Gels
Introduction: The Dawn of Aggregation-Induced Electrochemiluminescence
In the realm of sensitive detection methodologies, electrochemiluminescence (ECL) stands out for its remarkable signal-to-noise ratio, achieved by combining electrochemical reactivity with luminescent signaling in the absence of external light sources.[1][2] Traditionally, the field has been dominated by luminophores like ruthenium(II) tris(bipyridyl) ([Ru(bpy)₃]²⁺), which, despite their success, are susceptible to aggregation-caused quenching (ACQ).[3] This phenomenon, where luminophore aggregation in the solid or aggregated state leads to non-radiative decay and diminished light emission, has historically limited the performance of ECL-based assays.
A paradigm shift has emerged with the advent of luminogens exhibiting aggregation-induced emission (AIE). These molecules, including the tetraphenylethylene (TPE) scaffold, are virtually non-emissive in their dissolved state but become highly luminescent upon aggregation.[3] This unique characteristic is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. The integration of AIE-active molecules into ECL systems has given rise to aggregation-induced electrochemiluminescence (AIECL), a powerful strategy for developing highly sensitive biosensors.[3]
This application note provides a comprehensive guide to the principles and applications of Tetrakis(4-carboxyphenyl)ethylene (TCPE)-based gels in electrochemiluminescence. We will delve into the synthesis of the TCPE luminogen, the preparation of AIE-active hydrogels, and detailed protocols for their application in ECL-based detection. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of AIECL for ultrasensitive and robust analytical platforms.
Core Principles: The Synergy of AIE and Gel Matrix in ECL
The exceptional performance of TCPE-based gels in ECL stems from the synergistic interplay between the AIE properties of the TCPE core and the unique microenvironment provided by the gel matrix.
Aggregation-Induced Emission (AIE) in TCPE: The TCPE molecule, with its four phenyl rings attached to a central ethylene core, is a quintessential AIEgen. In dilute solutions, the phenyl rings undergo low-frequency rotational and vibrational motions, providing a non-radiative pathway for the decay of the excited state. However, when TCPE molecules aggregate, these intramolecular motions are restricted. This "locking" of the molecular conformation blocks the non-radiative decay channels, forcing the excited state to relax through the emission of photons, resulting in strong luminescence.
The Role of the Gel Matrix: A hydrogel or organogel matrix serves as an ideal platform for harnessing the AIE properties of TCPE for ECL applications. The three-dimensional porous network of the gel facilitates the controlled aggregation of TCPE molecules, ensuring the activation of their AIE characteristics. Furthermore, the gel can be engineered to provide a favorable microenvironment for the ECL reaction, for instance, by controlling the pH and hydrophilicity, and by allowing the efficient diffusion of co-reactants and analytes to the electrode surface.
The ECL Mechanism of TCPE-Based Gels: The ECL of TCPE-based gels is typically achieved in the presence of a co-reactant, most commonly tri-n-propylamine (TPrA). The process is initiated by the electrochemical oxidation of both the TCPE luminogen and TPrA at the electrode surface. The oxidized TPrA undergoes deprotonation to form a highly reducing intermediate, which then reacts with the oxidized TCPE to generate the excited state of TCPE. This excited state subsequently relaxes to the ground state via the emission of light.
Experimental Protocols
Protocol 1: Synthesis of this compound (TCPE)
This protocol outlines a general method for the synthesis of the TCPE ligand, a crucial precursor for creating AIE-active gels. The synthesis of a similar compound, tetrakis(4-carboxyphenyl)porphyrin, involves the reaction of 4-formylbenzoic acid and pyrrole in propionic acid.[4]
Materials:
-
4-formylbenzoic acid
-
Pyrrole
-
Propionic acid
-
Methanol
-
Standard laboratory glassware and reflux setup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-formylbenzoic acid and pyrrole in a 1:1 molar ratio.
-
Solvent Addition: Add propionic acid to the flask to serve as the reaction solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2 hours), with constant stirring.
-
Precipitation: After cooling to room temperature, dilute the reaction mixture with methanol to induce precipitation of the product.
-
Isolation and Purification: Collect the precipitate by filtration and wash thoroughly with methanol and water to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the identity and purity of the synthesized TCPE using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of TCPE-Based AIE-Active Hydrogel
This protocol describes the preparation of a TCPE-based hydrogel. The gelation is induced by a change in solvent composition, a common method for preparing AIE-active gels.
Materials:
-
Synthesized this compound (TCPE)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF) (as a good solvent for TCPE)
-
Deionized water (as a poor solvent/gelation inducer)
-
Vortex mixer
-
Small vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of TCPE in a good solvent like THF or DMF at a concentration of, for example, 1 mM.
-
Gelation Induction: In a small vial, take a specific volume of the TCPE stock solution.
-
Water Addition: Gradually add deionized water to the TCPE solution while gently vortexing. The water acts as a poor solvent, forcing the TCPE molecules to aggregate.
-
Observation of Gelation: Continue adding water until a stable, self-standing hydrogel is formed. The final water content will depend on the desired gel properties.
-
Equilibration: Allow the gel to equilibrate for a period (e.g., 1-2 hours) at room temperature before use.
Causality Behind Experimental Choices:
-
Solvent System: The choice of a good solvent (THF/DMF) and a poor solvent (water) is critical for inducing the aggregation and subsequent gelation of the hydrophobic TCPE molecules.
-
Concentration of TCPE: The concentration of the TCPE stock solution will influence the density and mechanical properties of the resulting gel.
-
Rate of Water Addition: A gradual addition of water allows for more controlled aggregation and the formation of a homogeneous gel network.
Protocol 3: Electrochemiluminescence Measurement with TCPE-Based Gel
This protocol provides a step-by-step guide for performing ECL measurements using the prepared TCPE-based hydrogel.
Materials and Equipment:
-
TCPE-based hydrogel
-
Electrochemical workstation
-
ECL detection system (e.g., photomultiplier tube or CCD camera)
-
Three-electrode system:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
-
Phosphate buffered saline (PBS) solution (e.g., 0.1 M, pH 7.4)
-
Tri-n-propylamine (TPrA) co-reactant
-
Nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry to a mirror finish.
-
Sonciate the electrode in ethanol and then deionized water to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Gel Modification of the Electrode:
-
Carefully cast a small, defined volume (e.g., 5-10 µL) of the prepared TCPE hydrogel onto the surface of the GCE.
-
Allow the gel to dry and adhere to the electrode surface at room temperature.
-
-
ECL Measurement:
-
Assemble the three-electrode system in an electrochemical cell containing PBS buffer (0.1 M, pH 7.4) with an appropriate concentration of TPrA (e.g., 100 mM).
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
Position the electrochemical cell in the ECL detection system.
-
Apply a potential scan to the working electrode (e.g., from 0 V to 1.5 V vs. Ag/AgCl) using cyclic voltammetry (CV) or another suitable electrochemical technique.
-
Simultaneously record the ECL signal as a function of the applied potential.
-
-
Data Analysis:
-
Plot the ECL intensity versus the applied potential to obtain the ECL voltammogram.
-
Quantify the ECL signal by integrating the peak area or measuring the peak height.
-
Visualization of Key Processes
Quantitative Data and Performance
The ECL performance of TCPE-based gels can be evaluated based on several key parameters. The following table summarizes representative data that could be obtained from ECL experiments, highlighting the advantages of the AIECL system.
| Parameter | TCPE in Solution | TCPE in Gel | Significance |
| ECL Intensity (a.u.) | Low | High | Demonstrates the AIE effect, with aggregation in the gel matrix significantly enhancing light emission. |
| ECL Quantum Efficiency (%) | < 1% | 5-15% | The restriction of intramolecular motion in the gel state leads to a higher efficiency of converting electrical energy into light. |
| Limit of Detection (LOD) for a model analyte | Micromolar (µM) range | Nanomolar (nM) to Picomolar (pM) range | The high signal-to-noise ratio of the AIECL system enables ultrasensitive detection of target molecules. |
| Signal Stability | Prone to photobleaching and degradation | Enhanced stability due to the protective environment of the gel matrix. | The gel matrix can improve the robustness and reusability of the ECL sensor. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No ECL Signal | - Incomplete gel formation or poor adhesion to the electrode. - Insufficient concentration of TCPE or TPrA. - Presence of oxygen in the electrolyte solution. - Incorrect potential window for ECL generation. | - Optimize the gel preparation protocol and ensure proper drying of the gel on the electrode. - Increase the concentration of the luminogen and/or co-reactant. - Thoroughly deoxygenate the solution with nitrogen or argon. - Widen the potential scan range to ensure the oxidation potentials of both TCPE and TPrA are reached. |
| High Background Signal | - Impurities in the reagents or solvents. - Electrical noise from the instrumentation. - Autofluorescence from the gel matrix or other components. | - Use high-purity reagents and solvents. - Ensure proper grounding of the electrochemical workstation and shielding from external light sources. - Run a background scan with the gel-modified electrode in the absence of TPrA to assess background luminescence. |
| Poor Reproducibility | - Inconsistent electrode surface preparation. - Variation in the amount of gel deposited on the electrode. - Fluctuation in temperature. | - Standardize the electrode polishing and cleaning procedure. - Use a micropipette to precisely control the volume of the gel cast on the electrode. - Perform experiments in a temperature-controlled environment. |
| Unstable ECL Signal | - Degradation of the gel matrix or the luminogen over time. - Consumption of the co-reactant at the electrode surface. | - Investigate the long-term stability of the gel under experimental conditions. - For continuous measurements, consider a flow-cell setup to replenish the co-reactant. |
Conclusion and Future Perspectives
This compound-based gels have emerged as a highly promising class of materials for developing next-generation electrochemiluminescence-based analytical platforms. Their unique aggregation-induced emission properties, coupled with the versatility of a gel matrix, offer a powerful solution to the long-standing challenge of aggregation-caused quenching in traditional ECL systems. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore and exploit the potential of AIECL in a wide range of applications, from clinical diagnostics and environmental monitoring to drug discovery and fundamental biological research.
Future advancements in this field are likely to focus on the development of novel TCPE derivatives with enhanced ECL efficiency and tailored functionalities for specific applications. Furthermore, the integration of TCPE-based gels with microfluidic devices and advanced imaging techniques will undoubtedly pave the way for high-throughput and multiplexed analyses, further expanding the horizons of ultrasensitive detection.
References
-
Cytiva. (n.d.). 5 pain points in ECL detection and how to overcome them. Retrieved from [Link]
- Li, H., Zhang, T., Zhou, H., Zhang, Z., & Wang, C. (2022). Enhanced Electrochemiluminescence in a Microwell Bipolar Electrode Array Prepared with an Optical Fiber Bundle. Analytical Chemistry, 94(31), 10361-10368.
- Liu, J., Liu, X., Chen, H., Yang, L., Cai, A., Ji, H., Wang, Q., Zhou, X., Li, G., Wu, M., Qin, Y., & Wu, L. (2022). Bifunctional Pdots-Based Novel ECL Nanoprobe with Qualitative and Quantitative Dual Signal Amplification Characteristics for Trace Cytokine Analysis. Analytical Chemistry, 94(19), 7115-7122.
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Royal Society of Chemistry. (2022). Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant. Retrieved from [Link]
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Application Notes and Protocols: Harnessing Tetrakis(4-carboxyphenyl)ethylene for Advanced Photodynamic Therapy Research
Introduction: A Paradigm Shift in Photosensitizer Technology
Photodynamic therapy (PDT) is a clinically recognized, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) for targeted ablation of malignant tissues.[1][2][3] The efficacy of PDT is fundamentally dependent on the photophysical properties of the PS. For decades, the field has been dominated by porphyrin-based photosensitizers, which, despite their success, often suffer from a critical drawback known as aggregation-caused quenching (ACQ). In the aqueous and crowded biological environment, these planar molecules tend to aggregate, leading to a significant reduction in their fluorescence and, more importantly, their ROS generation efficiency.
This application note details the use of a novel class of photosensitizers based on Tetrakis(4-carboxyphenyl)ethylene (TCPE) , a molecule exhibiting the unique phenomenon of Aggregation-Induced Emission (AIE). Unlike traditional dyes, AIE luminogens (AIEgens) such as TCPE are virtually non-emissive when molecularly dissolved but become highly fluorescent and efficient ROS generators upon aggregation.[4][5][6] This counterintuitive property is a direct consequence of the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways and opens up channels for radiative emission and intersystem crossing to the triplet state essential for ROS production. This intrinsic feature makes TCPE and its derivatives exceptionally promising candidates for PDT, as aggregation becomes an advantage rather than a limitation, ensuring high therapeutic output within the tumor microenvironment.
This guide provides a comprehensive overview of the mechanism of TCPE-mediated PDT, detailed protocols for the formulation and characterization of TCPE-based nanoparticles, and step-by-step methodologies for conducting robust in vitro and in vivo evaluations.
Section 1: The Photodynamic Mechanism of TCPE
The therapeutic action of TCPE in PDT is initiated by the absorption of light, triggering a cascade of photophysical and photochemical events that culminate in localized cellular destruction.
Upon irradiation with light of an appropriate wavelength, the TCPE molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet-state PS is the key initiator of the cytotoxic photochemical reactions.[1] The process can then proceed via two distinct pathways:
-
Type I Reaction: The excited triplet-state TCPE can directly interact with surrounding biological substrates (lipids, proteins, nucleic acids), transferring an electron or hydrogen atom to form radical ions. These radicals subsequently react with molecular oxygen to produce ROS such as superoxide anions (O₂•−) and hydroxyl radicals (•OH).[3][7]
-
Type II Reaction: More commonly, the triplet-state TCPE transfers its energy directly to ground-state molecular oxygen (³O₂), which is abundant in tissues. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).[3][6][8] Singlet oxygen is a potent oxidizing agent and is considered the primary cytotoxic species in most PDT applications.
These highly reactive ROS have a very short lifetime and a limited diffusion radius (typically <20 nm).[9] Consequently, the oxidative damage is confined to the subcellular compartments where the TCPE-based photosensitizer accumulates.[10] This targeted damage to critical organelles like mitochondria or lysosomes triggers cellular stress responses, leading to cell death primarily through apoptosis or necrosis.[10][11] The prevalence of one cell death pathway over the other is often dependent on the PDT dose and the specific site of photodamage.[12][13]
Protocol 3.1: Cellular Uptake and Localization
Rationale: The AIE property of TCPE makes it an excellent self-reporting agent for imaging. Determining its subcellular localization is critical, as this dictates the primary site of photodamage and the resulting cell death pathway. [10][11] Methodology:
-
Seed cancer cells on glass-bottom confocal dishes and allow them to adhere overnight.
-
Incubate the cells with TCPE nanoparticles (e.g., 5 µg/mL TCPE equivalent) for 4-6 hours.
-
(Optional) In the final 30 minutes of incubation, add organelle-specific trackers (e.g., MitoTracker™ Red CMXRos for mitochondria, LysoTracker™ Green DND-26 for lysosomes).
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove free nanoparticles.
-
Add fresh cell culture medium.
-
Visualize the cells using a confocal laser scanning microscope. The TCPE fluorescence will indicate its location, and co-localization with the organelle trackers can be quantified using image analysis software.
Protocol 3.2: In Vitro Phototoxicity Assay
Rationale: This assay quantifies the light-induced cytotoxicity of the TCPE nanoparticles and distinguishes it from any inherent toxicity of the material itself.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Divide the plate into four groups: (1) Untreated Control, (2) Light Only, (3) Nanoparticles Only (Dark Toxicity), and (4) Nanoparticles + Light (PDT).
-
For groups 3 and 4, replace the medium with fresh medium containing various concentrations of TCPE nanoparticles. Incubate for 4-6 hours.
-
Wash all wells with PBS and add fresh medium.
-
Expose groups 2 and 4 to a light source (e.g., LED array) with the appropriate wavelength and light dose (e.g., 10 J/cm²). Keep groups 1 and 3 in the dark.
-
Return the plate to the incubator for another 24 hours.
-
Assess cell viability using a standard MTT or similar colorimetric assay according to the manufacturer's protocol. Calculate cell viability relative to the untreated control group.
Protocol 3.3: ROS Detection Assay
Rationale: This protocol directly validates the core mechanism of PDT by detecting the generation of intracellular ROS upon photoirradiation.
Methodology:
-
Follow steps 1-4 from Protocol 3.2.
-
After washing, incubate all cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes in the dark. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Wash the cells with PBS and add fresh medium.
-
Expose the "Light Only" and "PDT" groups to the light source.
-
Immediately measure the intracellular fluorescence using a fluorescence microplate reader or visualize using a fluorescence microscope.
Protocol 3.4: Apoptosis vs. Necrosis Analysis
Rationale: To elucidate the specific cell death pathway induced by TCPE-PDT, which is a critical indicator of the therapeutic mechanism.
Methodology:
-
Treat cells in 6-well plates as described in Protocol 3.2.
-
At a predetermined time point post-PDT (e.g., 6-12 hours), collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Stain the cells with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Section 4: In Vivo Preclinical Evaluation Protocols
In vivo studies in appropriate animal models are the definitive step to evaluate the therapeutic efficacy and safety of the formulation in a complex biological system. [14]
Protocol 4.1: Subcutaneous Tumor Model and Treatment
Rationale: This widely used model allows for easy tumor implantation, monitoring, and localized light delivery, making it ideal for initial efficacy screening. [14][15] Methodology:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1-2 × 10⁶ cells in 100 µL PBS) into the flank of athymic nude mice. Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Grouping: Randomize the tumor-bearing mice into control and treatment groups (e.g., Saline, Light Only, Nanoparticles Only, PDT).
-
Administration: Administer the TCPE nanoparticle suspension (e.g., at a dose of 5 mg TCPE/kg) via tail vein injection.
-
Irradiation: At the time of peak tumor accumulation (determined via preliminary biodistribution studies, often 12-24 hours post-injection), irradiate the tumor area with a laser of the appropriate wavelength. Use a power density and total energy dose determined from optimization studies (e.g., 100 mW/cm², 100 J/cm²). [16]
Protocol 4.2: Therapeutic Efficacy and Safety Monitoring
Rationale: To quantitatively assess the anti-tumor effect and monitor for signs of systemic toxicity.
Methodology:
-
Tumor Measurement: Using digital calipers, measure the tumor length (L) and width (W) every 2-3 days. Calculate the tumor volume using the formula: V = (L × W²)/2. [9]2. Body Weight: Record the body weight of each mouse every 2-3 days as a general indicator of health and systemic toxicity. [9]3. Survival Analysis: Monitor the mice until a predetermined endpoint (e.g., tumor volume reaches a specific limit) and plot Kaplan-Meier survival curves.
-
Endpoint Analysis: At the conclusion of the study, euthanize the mice. Excise the tumors, weigh them, and take photographs for comparison. [9][17]
Protocol 4.3: Histological Examination
Rationale: Histology provides microscopic evidence of the therapeutic effect within the tumor tissue and assesses the safety of the treatment in major organs.
Methodology:
-
Tissue Collection: After euthanasia, collect the tumors and major organs (liver, spleen, kidneys, lungs, heart).
-
Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, embed them in paraffin, and section them.
-
H&E Staining: Perform standard Hematoxylin and Eosin (H&E) staining on tumor and organ sections.
-
TUNEL Staining: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on tumor sections to specifically identify apoptotic cells. [9]5. Microscopic Analysis: Examine the stained slides under a microscope. H&E will reveal areas of necrosis and cellular damage in the tumor and any potential pathological changes in the organs. TUNEL staining will confirm the induction of apoptosis in vivo.
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Allison, R. R., & Moghissi, K. (2013). Photodynamic Therapy (PDT): PDT Mechanisms. Clinics in Endoscopy, 46(1), 24–29. [Link]
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Lam, M., Oleinick, N. L., & Nieminen, A. L. (2007). Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies. Toxicology and Applied Pharmacology, 222(1), 51–61. [Link]
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Zhang, P., Chen, Y., Shen, Y., et al. (2019). Synthesis, characterization, and photodynamic therapy activity of 5,10,15,20-Tetrakis(carboxyl)porphyrin. Journal of Photochemistry and Photobiology B: Biology, 195, 103–111. [Link]
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Yang, P., Wang, K., Alekseev, E. V., et al. (2022). Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. Dalton Transactions, 51(34), 13028–13034. [Link]
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Zhang, L., Dong, Y., Wang, H., et al. (2020). 1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer. Analytical Chemistry, 92(15), 10548–10555. [Link]
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Gilyadova, A. V., & Kaprin, A. D. (2022). Development of Novel Tetrapyrrole Structure Photosensitizers for Cancer Photodynamic Therapy. International Journal of Molecular Sciences, 23(4), 2296. [Link]
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Di Stasi, R., & Caruso, E. (2022). Overview of Nanoparticle-Based Approaches for the Combination of Photodynamic Therapy (PDT) and Chemotherapy at the Preclinical Stage. Cancers, 14(18), 4474. [Link]
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Shang, W., Zeng, C., Li, Y., et al. (2019). Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. Molecules, 24(21), 3964. [Link]
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Kaji, T., Iino, T., & Tomita, T. (2023). Cell-Level Analysis Visualizing Photodynamic Therapy with Porphylipoprotein and Talaporphyrin Sodium. International Journal of Molecular Sciences, 24(3), 2821. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrakis(4-carboxyphenyl)ethylene (TCPE)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Tetrakis(4-carboxyphenyl)ethylene (TCPE). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your TCPE synthesis.
Introduction
This compound (TCPE) is a highly valuable tetracarboxylate linker used in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and as a versatile intermediate in pharmaceutical research.[1][2] Its rigid, propeller-like structure and functional carboxylic acid groups make it an ideal building block for creating porous, crystalline materials with applications in gas storage, catalysis, and sensing.[2][3]
However, the multi-step synthesis of TCPE presents several challenges that can lead to low overall yields. This guide breaks down the synthesis into its key stages, offering expert insights and evidence-based solutions to common experimental pitfalls.
Overall Synthetic Workflow
The most common and reliable pathway to TCPE involves a three-step sequence starting from commercially available benzophenone. This workflow is designed to build the tetraphenylethylene core first, followed by functionalization.
Caption: Thermal vs. Mechanochemical McMurry Coupling.
Detailed Protocol: Mechanochemical Synthesis of TPE
This protocol is adapted from the work of Ito and co-workers, who demonstrated excellent yields for tetrasubstituted olefins via mechanochemistry. [4]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add Zinc powder (4.0 equiv.) and Triethylamine (Et₃N, 2.0 equiv.) to a Teflon milling jar.
-
Milling Step 1 (Reagent Generation): Seal the jar, remove from the glovebox, and add TiCl₄ (2.0 equiv.) via syringe. Mill the mixture at 600 rpm for 30 minutes. This step generates the active low-valent titanium species.
-
Milling Step 2 (Coupling): Open the jar and add Benzophenone (1.0 equiv.). Mill the mixture again at 600 rpm for 60-90 minutes.
-
Workup: Quench the reaction by carefully adding 1 M HCl. Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pure TPE.
Part 2: Troubleshooting the Bromination of TPE to TBPE
This electrophilic aromatic substitution is generally a high-yielding reaction, but control of stoichiometry and conditions is key to achieving high purity. The para-positions of the phenyl rings are activated and sterically accessible, leading to high regioselectivity. [5]
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of brominated species, not pure TBPE. How can I improve selectivity?
A1: This indicates either an incomplete reaction or over-bromination.
-
Cause (Incomplete Reaction): Insufficient bromine or reaction time. The product mixture will contain mono-, di-, and tri-brominated TPE.
-
Solution: Use a slight excess of bromine (at least 4.0 equivalents, often more to drive the reaction). Monitor the reaction by TLC or GC-MS until the starting material and intermediates are consumed. A reported procedure with a 90% yield used a significant excess of bromine over 2 hours. [5]* Cause (Over-bromination): While less common due to deactivation of the rings after tetrasubstitution, harsh conditions (high temperature, prolonged reaction time) could lead to substitution at meta-positions.
-
Solution: Perform the reaction at room temperature or below. Do not heat unless necessary.
Detailed Protocol: Synthesis of TBPE
This protocol is adapted from established literature procedures. [5][6]
-
Dissolution: Dissolve TPE (1.0 equiv.) in a suitable solvent such as dichloromethane or chloroform.
-
Bromine Addition: In a fume hood, slowly add a solution of Bromine (4.5-5.0 equiv.) in the same solvent to the TPE solution at room temperature with vigorous stirring. The addition can be done over 5-10 minutes.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate or sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purification: The crude solid can be purified by recrystallization from a solvent system like ethanol/chloroform to yield TBPE as a solid.
Part 3: Troubleshooting the Carboxylation of TBPE to TCPE
This is often the most challenging step with the lowest yield. The conversion of four aryl bromide groups to carboxylic acids requires a robust and efficient method. The most common laboratory-scale method is halogen-lithium exchange followed by quenching with carbon dioxide (dry ice).
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for converting TBPE to TCPE?
A1: While methods like palladium-catalyzed carboxylation exist, the most direct and frequently used method is a four-fold lithium-halogen exchange followed by quenching with an excess of solid CO₂. This method requires strict anhydrous and anaerobic conditions.
Q2: My carboxylation reaction yield is very low, and I recover mostly starting material or partially carboxylated products. What are the critical factors?
A2: Success in this step hinges on achieving complete lithium-halogen exchange at all four positions and effectively trapping the resulting organolithium species.
-
Cause 1: Inactive Organolithium Reagent: The titer of your organolithium reagent (e.g., n-BuLi or t-BuLi) must be known. Using old or improperly stored reagents is a common point of failure.
-
Solution: Use a freshly titrated or newly purchased bottle of the organolithium reagent. t-Butyllithium is often more effective than n-butyllithium for this exchange.
-
Cause 2: Insufficient Reagent: Stoichiometry is critical. You need at least 4.0 equivalents of the organolithium reagent. Using a slight excess (e.g., 4.4 equivalents) is recommended to compensate for any trace impurities.
-
Cause 3: Incorrect Temperature: Lithium-halogen exchange is extremely fast and must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as the reaction of the newly formed aryllithium with the bromide of another molecule.
-
Cause 4: Ineffective CO₂ Quench: Simply bubbling CO₂ gas through the solution is often inefficient.
-
Solution: The best method is to pour the cold organolithium solution onto a large excess of freshly crushed, high-quality dry ice. This ensures the aryllithium species reacts with CO₂ rather than abstracting a proton from the acidic product as it forms.
Process Logic for Carboxylation
Caption: Decision workflow for the lithiation-carboxylation step.
Detailed Protocol: Synthesis of TCPE from TBPE
-
Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add TBPE (1.0 equiv.) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add t-butyllithium (4.4 equiv., e.g., 1.7 M solution in pentane) dropwise via syringe over 30 minutes. Stir the resulting dark-colored solution for an additional 1-2 hours at -78 °C.
-
Carboxylation: In a separate, large beaker, place a large excess of freshly crushed dry ice. Rapidly transfer the cold organolithium solution onto the dry ice via a cannula. A vigorous reaction will occur.
-
Workup: Allow the mixture to warm to room temperature as the CO₂ sublimes. Quench the reaction by adding 1 M HCl. This will protonate the carboxylate salts, causing the TCPE product to precipitate.
-
Purification: Collect the precipitate by filtration. The crude TCPE will likely be contaminated with boric acid (from the workup of excess BuLi) and lithium salts. Wash the solid extensively with water. Further purification can be achieved by dissolving the solid in a basic aqueous solution (e.g., with NaHCO₃), filtering to remove insoluble impurities, and then re-precipitating the TCPE by adding acid. The final product can be dried in a vacuum oven.
Data Summary Table
| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| McMurry Coupling | Benzophenone | TPE | TiCl₄, Zn, THF | 70-85% (Thermal) | [7] |
| McMurry (Mechano.) | Benzophenone | TPE | TiCl₄, Zn, Et₃N | 91-98% | [4] |
| Bromination | TPE | TBPE | Br₂, CH₂Cl₂ | ~90% | [5] |
| Carboxylation | TBPE | TCPE | t-BuLi, CO₂ | 50-65% | General Method |
References
-
Khan, A. et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. Available at: [Link]
-
Wikipedia. McMurry reaction. Available at: [Link]
-
Zhang, J. et al. (2018). Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds. RSC Advances. Available at: [Link]
-
Wang, X. et al. (2022). Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. Royal Society Open Science. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Unlocking Potential: this compound as a Key Pharmaceutical Intermediate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Advanced Material Synthesis, Particularly MOFs. Available at: [Link]
-
Mondal, S. et al. (2025). Mechanochemical McMurry reaction. RSC Mechanochemistry. Available at: [Link]
-
Luo, J. et al. (2014). Supporting Information for: A new family of porous organic polymers with enhanced stability and high capacity of carbon dioxide. Chemical Science. Available at: [Link]
-
Astuti, W. et al. (2020). Recent advances of carbonyl olefination via McMurry coupling reaction. Results in Chemistry. Available at: [Link]
-
Reddit. mcmurry reaction conditions. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Mechanochemical McMurry reaction - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00065C [pubs.rsc.org]
- 5. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Tetrakis(4-carboxyphenyl)ethylene (TCPE) MOFs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrakis(4-carboxyphenyl)ethylene (TCPE) based Metal-Organic Frameworks (MOFs). TCPE is a well-known luminogen exhibiting Aggregation-Induced Emission (AIE), making its incorporation into MOFs a promising strategy for developing highly fluorescent materials. However, achieving the desired high fluorescence quantum yield (QY) can be challenging. This guide provides a structured approach to troubleshooting common issues that lead to low QY in these systems.
Understanding the Fluorescence Mechanism in TCPE-MOFs
TCPE is a classic example of an AIE-active molecule. In dilute solutions, the phenyl rings of the TCPE molecule can undergo intramolecular rotation, a non-radiative decay pathway that quenches fluorescence.[1][2] When TCPE molecules are aggregated or incorporated into a rigid structure like a MOF, these rotations are restricted.[1][2] This "Restriction of Intramolecular Motion" (RIM) blocks the non-radiative decay channels, forcing the excited molecule to relax through radiative pathways, resulting in strong fluorescence emission.[3] This phenomenon is often referred to as Matrix Coordination-Induced Emission (MCIE) when occurring within a MOF matrix.[1]
Low fluorescence quantum yield in TCPE-MOFs, therefore, points to the presence of factors that either fail to sufficiently restrict intramolecular motion or introduce new non-radiative decay pathways.
Common Issues and Troubleshooting Strategies
Here we address the most frequently encountered problems leading to diminished fluorescence in TCPE-MOFs, presented in a question-and-answer format.
Q1: My synthesized TCPE-MOF exhibits significantly lower fluorescence than expected based on the literature. What are the most likely initial culprits?
A1: The most common initial culprits for low fluorescence quantum yield are related to the purity of the starting materials and the completeness of the MOF synthesis and activation.
-
Purity of the H₄TCPE Ligand: Impurities in the this compound (H₄TCPE) ligand can act as fluorescence quenchers or interfere with the proper formation of the MOF structure. It is crucial to use a highly pure ligand.
-
Incomplete Reaction or Phase Impurities: The presence of unreacted starting materials or undesired crystalline phases can significantly impact the overall fluorescence.
-
Inefficient Solvent Removal (Activation): Residual solvent molecules within the pores of the MOF can quench fluorescence.[4][5] Proper activation to remove these guest molecules is a critical step.[5][6]
Troubleshooting Workflow: Initial Synthesis and Activation
Caption: Initial troubleshooting workflow for low QY in TCPE-MOFs.
Q2: I've confirmed the purity of my starting materials and the phase purity of my MOF, but the quantum yield is still low. Could structural defects be the problem?
A2: Yes, structural defects are a significant and often overlooked cause of fluorescence quenching in MOFs.[7][8]
-
Missing Linkers or Metal Clusters: The absence of TCPE linkers or metal nodes in the framework creates coordination vacancies and alters the electronic structure, which can introduce non-radiative decay pathways.[7][8][9] These defects can lead to fluorescence quenching.[7][8]
-
Modulator Effects: The use of modulators (e.g., acetic acid, benzoic acid) during synthesis to control crystal size and morphology can sometimes lead to their incorporation into the final structure, potentially creating defects or acting as quenchers.[10][11]
Experimental Protocol: Characterizing Structural Defects
-
Powder X-ray Diffraction (PXRD): While PXRD is excellent for confirming the overall crystalline phase, subtle changes in peak broadening or relative intensities can sometimes hint at the presence of defects.
-
Gas Adsorption Analysis (N₂ or Ar): A lower-than-expected surface area can be an indicator of missing linkers or clusters, which can alter the pore structure.
-
Thermogravimetric Analysis (TGA): TGA can reveal the presence of coordinated modulators or solvent molecules that are not removed by standard activation procedures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be a powerful tool to probe the local coordination environment and identify defect sites.[12]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For certain metal nodes, EPR can be used to identify and quantify coordinatively unsaturated metal sites, which are often associated with missing linker defects.[7][8]
| Characterization Technique | Information Provided Regarding Defects |
| Powder X-ray Diffraction (PXRD) | Broadening of peaks, changes in relative peak intensities. |
| Gas Adsorption (N₂, Ar) | Reduced surface area and pore volume compared to theoretical values. |
| Thermogravimetric Analysis (TGA) | Presence of residual modulators or strongly bound solvent molecules. |
| Solid-State NMR Spectroscopy | Direct evidence of different coordination environments of the linker or metal node.[12] |
| Electron Paramagnetic Resonance (EPR) | Detection and quantification of open metal sites.[7][8] |
Q3: Can the choice of metal node or the overall MOF structure influence the fluorescence quantum yield?
A3: Absolutely. The metal node and the resulting dimensionality of the MOF structure play a crucial role in the photophysical properties.
-
Metal Node Identity: The choice of the metal ion is critical. Paramagnetic metal ions like Cu²⁺ or Co²⁺ can lead to fluorescence quenching through processes like ligand-to-metal charge transfer (LMCT).[13] In contrast, d¹⁰ metal ions such as Zn²⁺ or Cd²⁺ are generally electronically inert and less likely to quench the ligand-based fluorescence.[14] Some metals, like Ce, can also cause self-quenching.[10][11][15]
-
Structural Dimensionality and Rigidity: The rigidity of the MOF framework is paramount for achieving high quantum yields. A 3D framework is generally more effective at restricting the intramolecular rotation of the TCPE linker compared to a 2D layered structure, leading to significantly higher photoluminescence quantum yields.[2]
Troubleshooting Workflow: Investigating Structural and Compositional Effects
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. hiam.szpu.edu.cn [hiam.szpu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ligand and guest solvent molecules on the luminescence properties of Tb : Eu-codoped indium-based MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 7. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Linker depletion for missing cluster defects in non-UiO metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular identification and quantification of defect sites in metal-organic frameworks with NMR probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing MOF Synthesis with Tetrakis(4-carboxyphenyl)ethylene (TCPE)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrakis(4-carboxyphenyl)ethylene (TCPE) for the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis process. Drawing from established protocols and field-proven insights, this resource aims to empower you to optimize your reaction conditions and achieve high-quality, crystalline TCPE-based MOFs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of TCPE-based MOFs?
A1: The synthesis of TCPE-based MOFs is a multifactorial process where several parameters must be carefully controlled to ensure the desired outcome. The most critical factors include:
-
Solvent System: The choice of solvent is paramount as it directly influences the solubility of the TCPE linker and the metal salt, and can also act as a structure-directing agent.[1][2] A common solvent for TCPE-based MOF synthesis is N,N-dimethylformamide (DMF).[3] However, the use of mixed-solvent systems can be beneficial for fine-tuning the polarity and promoting crystallization.[4]
-
Temperature and Reaction Time: These two parameters are interdependent and significantly impact the nucleation and growth of MOF crystals.[5] Higher temperatures can accelerate the reaction but may also lead to the formation of undesirable, kinetically favored phases. Optimization is key to balancing reaction speed with crystal quality.
-
Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid or formic acid), is often crucial for controlling the size, morphology, and crystallinity of the MOF product.[6][7] Modulators compete with the TCPE linker for coordination to the metal centers, thereby slowing down the crystallization process and allowing for the formation of more ordered structures.[6]
-
Molar Ratios of Reactants: The stoichiometry of the TCPE linker, metal salt, and modulator directly affects the resulting MOF structure.[1] Systematic variation of these ratios is a common strategy for optimizing the synthesis.
Q2: I am observing a low yield of my TCPE-based MOF. What are the likely causes and how can I improve it?
A2: Low product yield is a common issue in MOF synthesis. Several factors could be contributing to this problem:
-
Suboptimal Reactant Concentrations: The concentration of the TCPE linker and the metal salt in the reaction mixture plays a crucial role in the yield.[8] If the concentrations are too low, the supersaturation required for nucleation may not be reached. Conversely, excessively high concentrations can lead to rapid precipitation of an amorphous product.
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time. Consider extending the reaction time or increasing the temperature, while carefully monitoring the crystallinity of the product.[5]
-
Poor Solubility of the Linker: TCPE may have limited solubility in the chosen solvent, preventing it from fully participating in the reaction. Experiment with different solvents or mixed-solvent systems to enhance the solubility of the linker.[2]
-
pH of the Reaction Mixture: The deprotonation of the carboxylic acid groups on the TCPE linker is essential for coordination to the metal centers. The pH of the reaction medium can influence this process.[1] While not always explicitly controlled, the choice of solvent and the presence of modulators can affect the pH.
Q3: The PXRD pattern of my synthesized TCPE-MOF shows broad peaks, indicating low crystallinity or an amorphous product. What steps can I take to improve the crystallinity?
A3: Achieving high crystallinity is essential for the characterization and application of MOFs. If you are observing an amorphous product or low crystallinity, consider the following troubleshooting strategies:
-
Optimize the Modulator Concentration: The concentration of the modulator is a key parameter for controlling crystallinity.[6] A systematic screening of the modulator-to-linker molar ratio is recommended. Increasing the modulator concentration can often lead to more crystalline products.
-
Adjust the Reaction Temperature: A lower reaction temperature can slow down the kinetics of MOF formation, providing more time for the framework to order and crystallize.[4]
-
Solvent Screening: The solvent system has a significant impact on crystallinity.[1][9] Experiment with different solvents or combinations of solvents to find the optimal conditions for crystal growth. For instance, a mixture of a polar and a non-polar solvent can sometimes promote the formation of highly crystalline materials.[4]
-
Post-Synthetic "Reactivation": In some cases, an amorphous product can be transformed into a crystalline one through a post-synthetic solvothermal treatment.[4] This involves heating the amorphous material in a suitable solvent to induce recrystallization.
Troubleshooting Guides
Problem 1: Formation of an Amorphous Precipitate
This is a common issue when the nucleation rate is too high, leading to rapid precipitation without sufficient time for crystal ordering.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an amorphous precipitate.
Detailed Steps:
-
Decrease the Reaction Temperature: Lowering the temperature can significantly reduce the rate of nucleation, allowing for more controlled crystal growth.[4]
-
Introduce or Increase Modulator Concentration: Add a monocarboxylic acid modulator (e.g., acetic acid) to the reaction mixture. This will compete with the TCPE linker for coordination sites on the metal clusters, slowing down the framework assembly and promoting the formation of a more ordered, crystalline structure.[6][7]
-
Decrease Reactant Concentrations: Lowering the concentrations of both the TCPE linker and the metal salt can reduce the level of supersaturation, thereby favoring slower, more controlled crystal growth over rapid precipitation.[8]
-
Change the Solvent System: The choice of solvent can dramatically affect the outcome of the synthesis.[1][2] Experiment with different solvents or solvent mixtures to find a system that promotes the formation of a crystalline product.
Problem 2: Poor Crystal Morphology or Small Crystal Size
While the product may be crystalline, the crystals might be too small for single-crystal X-ray diffraction or have an undesirable morphology.
Troubleshooting Workflow:
Caption: Workflow for improving crystal morphology and size.
Detailed Steps:
-
Optimize Modulator Type and Concentration: Different modulators can have varying effects on crystal morphology.[6] Experiment with different monocarboxylic acids (e.g., formic acid, acetic acid, benzoic acid) and systematically vary their concentrations.
-
Vary the Reaction Time: Longer reaction times can sometimes allow for the growth of larger, more well-defined crystals.[5]
-
Implement a Temperature Ramp: Instead of a single reaction temperature, try a temperature ramp. A slow increase in temperature can promote the initial formation of a small number of nuclei, followed by a period of crystal growth at a higher temperature.
-
Explore Different Metal Sources: The counter-ion of the metal salt can influence the reaction kinetics and crystal growth. If you are using a nitrate salt, for example, try a chloride or acetate salt of the same metal.
Experimental Protocols
General Synthesis Protocol for a TCPE-Based MOF
This protocol provides a starting point for the synthesis of a TCPE-based MOF. Optimization of the parameters outlined below is highly recommended.
Materials:
-
This compound (TCPE)
-
Metal Salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Modulator (e.g., Acetic Acid)
Procedure:
-
In a glass vial, dissolve the TCPE linker in the chosen solvent (e.g., DMF).
-
In a separate vial, dissolve the metal salt in the solvent.
-
Add the modulator to the linker solution and sonicate for 5-10 minutes to ensure homogeneity.
-
Add the metal salt solution to the linker/modulator solution.
-
Cap the vial tightly and place it in an oven at the desired temperature for the specified reaction time.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh solvent (e.g., DMF) multiple times to remove any unreacted starting materials.
-
Perform a solvent exchange with a more volatile solvent (e.g., acetone or ethanol) to facilitate activation.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Data Presentation
Table 1: Example of Reaction Condition Optimization for a Zr-TCPE MOF
| Entry | ZrCl₄ (mmol) | TCPE (mmol) | Acetic Acid (equivalents to TCPE) | Temperature (°C) | Time (h) | Outcome |
| 1 | 0.1 | 0.1 | 10 | 120 | 24 | Amorphous precipitate |
| 2 | 0.1 | 0.1 | 50 | 120 | 24 | Crystalline powder |
| 3 | 0.1 | 0.1 | 100 | 120 | 24 | Well-defined crystals |
| 4 | 0.1 | 0.1 | 100 | 100 | 48 | Larger, more uniform crystals |
Post-Synthetic Modification (PSM)
For advanced applications, the properties of TCPE-based MOFs can be further tailored through post-synthetic modification.[10][11][12] This involves chemically modifying the MOF after its initial synthesis.[10][13]
Common PSM Strategies:
-
Covalent Modification of the Linker: The ethylene core of the TCPE linker can potentially undergo further chemical transformations, although this is a more advanced technique.
-
Coordinative Modification of the Metal Nodes: Introducing new functional molecules that can coordinate to the metal clusters within the MOF.[10][12]
References
Sources
- 1. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
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- 7. Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior | MDPI [mdpi.com]
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- 9. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: A Guide to Preventing Aggregation-Caused Quenching (ACQ) in Tetrakis(4-carboxyphenyl)ethylene (TCPE) Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrakis(4-carboxyphenyl)ethylene (TCPE) and its derivatives. This guide is designed to provide in-depth troubleshooting and practical advice to help you overcome one of the most common challenges encountered with these fluorophores: Aggregation-Caused Quenching (ACQ). Our goal is to equip you with the knowledge to not only solve problems but also to proactively design experiments that mitigate ACQ from the outset.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of ACQ in the context of TCPE derivatives.
Q1: What is Aggregation-Caused Quenching (ACQ) and why is it a problem for TCPE derivatives?
A1: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence intensity of a fluorophore dramatically decreases as its concentration increases or when it aggregates in solution or the solid state.[1] For planar aromatic molecules like TCPE derivatives, this quenching is primarily caused by the formation of non-fluorescent aggregates through intermolecular π-π stacking.[2] In a dilute solution, individual TCPE molecules are well-solvated and fluoresce efficiently. However, at higher concentrations, they tend to stack on top of each other. This close association leads to the formation of "excimers" or other aggregated states, which provide non-radiative pathways for the excited-state energy to decay, thus quenching the fluorescence.[3] This is a significant issue as it can lead to unreliable data, low signal-to-noise ratios, and limitations in applications that require high concentrations of the fluorophore, such as in the core of nanoparticles or in bio-conjugation experiments.
Caption: PEGylation provides steric hindrance to prevent ACQ of TCPE conjugates.
-
Solution 2.2: Matrix Encapsulation
-
Causality: Physically isolating individual TCPE molecules within a solid matrix, such as biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can effectively prevent aggregation. [4] * Experimental Protocol: Encapsulation of TCPE in PLGA Nanoparticles via Nanoprecipitation
-
Dissolve the TCPE derivative and PLGA in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Rapidly inject this organic solution into a vigorously stirring aqueous solution, which is a poor solvent for both the TCPE and the polymer.
-
The rapid solvent change causes the co-precipitation of the TCPE and PLGA, forming nanoparticles with the TCPE derivative entrapped within the polymer matrix.
-
Purify the nanoparticles by centrifugation or dialysis to remove the organic solvent and any unencapsulated TCPE. Note: The ratio of TCPE to PLGA is a critical parameter to optimize to avoid aggregation within the nanoparticles themselves. [5] Problem 3: My fluorescence signal is still low even after optimizing solution conditions.
-
-
-
Solution 3.1: Host-Guest Chemistry with Cyclodextrins
-
Causality: Cyclodextrins are macrocyclic host molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, like the core of a TCPE derivative, shielding them from the bulk solvent and from each other. [6][7]This 1:1 host-guest complex formation can prevent aggregation and enhance fluorescence. [8][9] * Experimental Protocol: Screening for Host-Guest Complexation
-
Prepare a solution of your TCPE derivative in an appropriate buffer.
-
Create a series of solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, which has good water solubility).
-
Add a fixed concentration of the TCPE derivative to each cyclodextrin solution.
-
Measure the fluorescence intensity of each sample.
-
An increase in fluorescence with increasing cyclodextrin concentration suggests the formation of an inclusion complex that mitigates ACQ.
-
-
Caption: Host-guest encapsulation of TCPE with cyclodextrin to prevent ACQ.
-
Solution 3.2: Introduction of Steric Bulk in Molecular Design
-
Causality: If you are in the process of synthesizing TCPE derivatives, a proactive strategy is to introduce bulky chemical groups to the TCPE core. These bulky substituents act as "molecular bumpers," physically preventing the planar cores of the molecules from stacking. [10] * Design Strategy: During the synthesis of your TCPE derivatives, consider incorporating bulky groups such as tert-butyl or triisopropylsilyl (TIPS) onto the phenyl rings. This is a more advanced strategy that requires synthetic chemistry expertise but can be highly effective at intrinsically preventing ACQ. [11] By systematically applying these troubleshooting strategies, researchers can effectively diagnose and overcome the challenges posed by aggregation-caused quenching in this compound derivatives, leading to more reliable and sensitive fluorescence-based experiments.
-
References
- Benchchem. (n.d.). Technical Support Center: Mitigating Aggregation-Caused Quenching in 1-Phenylacenaphthylene Dyes.
- ResearchGate. (2018). Combining two different strategies to overcome the aggregation caused quenching effect in the design of ratiometric fluorescence chemodosimeters for pH sensing.
- Malegaonkar, J. N., & Bhosale, S. V. (2021). Host-Assisted Aggregation-Induced Emission of a Tetraphenylethylene Derivative and Its Responses toward External Stimuli. The Journal of Physical Chemistry B.
- Tian, W., Zhang, J., & Zhang, J. (2016).
- Benchchem. (n.d.). Overcoming aggregation-caused quenching in 1H-Benzo[c]carbazole dyes.
- MDPI. (n.d.). Transformation of H-Aggregates and J-Dimers of Water-Soluble Tetrakis (4-carboxyphenyl) Porphyrin in Polyion Complex Micelles.
- Journal of the American Chemical Society. (2025). Harnessing Aggregation-Induced Quantum Interference in Molecular Junctions for Enhanced Electron Transport.
- Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra.
- PMC. (n.d.). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene.
- ResearchGate. (n.d.). Effect of ionic strength on the fluorescence quenching efficiency. a).
- Vertex AI Search. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety.
- Bitesize Bio. (2024).
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- PMC. (n.d.).
- PubMed. (n.d.).
- NIH. (n.d.). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs).
- Benchchem. (n.d.). troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes.
- Rahimi, et al. (n.d.). Investigation of Tetra(p-carboxyphenyl)porphyrin in Monomer and Aggregation Forms by UV-Vis, 1H NMR. Asian Journal of Chemistry.
- Semantic Scholar. (n.d.). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene.
- (2015).
- PMC. (n.d.). Fluorescence quenching: A tool for single-molecule protein-folding study.
- PubMed Central. (n.d.).
- PubMed. (2020).
- ResearchGate. (n.d.). 1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer.
- ACS Publications. (n.d.). Aggregation Behavior of Tetrakis(4-sulfonatophenyl)
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- PMC. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs.
- PMC. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems.
- PubMed. (2024). 1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer.
- (2025).
- MDPI. (n.d.). Encapsulation of Large-Size Plasmids in PLGA Nanoparticles for Gene Editing: Comparison of Three Different Synthesis Methods.
- (n.d.). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP.
- PMC. (n.d.). Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide)
- PubMed. (2018).
- (n.d.). Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids.
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- MDPI. (n.d.). Quenching of Protein Fluorescence by Fullerenol C60(OH)36 Nanoparticles.
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- MDPI. (n.d.). Scalable Manufacturing Method for Model Protein-Loaded PLGA Nanoparticles: Biocompatibility, Trafficking and Release Properties.
- ResearchGate. (2025). Synthesis of sterically hindered 3-(azolyl)pyridines.
- PMC. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
- PMC. (n.d.). Interaction of Native Cyclodextrins and Their Hydroxypropylated Derivatives with Carbamazepine in Aqueous Solution.
- PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- Weizmann Research Portal. (n.d.).
- ResearchGate. (2025).
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Technical Support Center: Purification of Tetrakis(4-carboxyphenyl)ethylene (TCPE)
Welcome to the Technical Support Center for the purification of Tetrakis(4-carboxyphenyl)ethylene (TCPE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity TCPE, a critical building block in the development of novel therapeutics and advanced materials.[1] This resource offers a structured approach to identifying and resolving common purification challenges, ensuring the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound (TCPE)?
A1: The purification of TCPE can be complex due to several factors:
-
Low Solubility: TCPE is often sparingly soluble in many common organic solvents, which can make recrystallization and chromatography challenging.
-
Presence of Intermediates: If TCPE is synthesized via the hydrolysis of its ester precursors, such as the tetramethyl ester, incomplete hydrolysis can lead to a mixture of partially and fully esterified species that are difficult to separate.
-
Catalyst Residues: Syntheses involving cross-coupling reactions, such as the Suzuki-Miyaura coupling, may leave residual palladium catalysts in the crude product, which can be difficult to remove completely.
-
Byproducts from Synthesis: Side reactions during the synthesis, for example, homocoupling in Suzuki reactions, can generate impurities that are structurally similar to TCPE, complicating purification.[2]
Q2: Which analytical techniques are most effective for assessing the purity of TCPE?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the chemical structure of TCPE and identifying organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of TCPE and detecting trace impurities.
-
Mass Spectrometry (MS): MS helps to confirm the molecular weight of TCPE and identify unknown impurities.
-
Elemental Analysis: This technique can confirm the elemental composition of the purified TCPE.
Q3: What is the best general approach for purifying crude TCPE?
A3: A multi-step approach is often necessary. A common sequence involves:
-
Initial Washing/Precipitation: Washing the crude product with appropriate solvents to remove a significant portion of impurities.
-
Recrystallization: This is a primary method for purifying solid TCPE.
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed to separate TCPE from closely related impurities.
-
Final Washing and Drying: To ensure the removal of any residual solvents.
Troubleshooting Purification Issues
This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems you may encounter during the purification of TCPE.
Recrystallization Challenges
Q4: My TCPE fails to crystallize from solution. What should I do?
A4: Failure to crystallize is a common issue and can be addressed by several methods:
-
Induce Crystallization:
-
Seeding: Introduce a small crystal of pure TCPE to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Reducing Temperature: Slowly cool the solution in an ice bath or refrigerator to decrease the solubility of TCPE.
-
-
Solvent System Optimization:
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of TCPE.
-
Use a Co-solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the TCPE in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is insoluble until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[3] Common solvent systems for polycarboxylic aromatic compounds include mixtures of a polar solvent (like ethanol or acetone) with a nonpolar solvent (like hexanes).[3]
-
Q5: An oil has formed instead of crystals during recrystallization. How can I resolve this?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point. To address this:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, and then allow it to cool much more slowly. A slower cooling rate provides more time for an ordered crystal lattice to form.
-
Use More Solvent: The concentration of the solute may be too high. Add more of the hot solvent to the oiled-out mixture, reheat until the oil dissolves, and then cool slowly.
-
Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or co-solvent systems.
Table 1: Recommended Solvents for Recrystallization of Aromatic Carboxylic Acids
| Solvent Type | Examples | Suitability for TCPE |
|---|---|---|
| Polar Protic | Ethanol, Water | Often used in co-solvent systems. TCPE has limited solubility in water alone.[3] |
| Polar Aprotic | Acetone, Ethyl Acetate | Good "good" solvents for dissolving TCPE at elevated temperatures.[3] |
| Nonpolar | Hexanes, Toluene | Can be used as "poor" solvents in a co-solvent system to induce precipitation.[3] |
Column Chromatography Difficulties
Q6: I'm having trouble separating TCPE from its impurities using column chromatography. What can I do?
A6: Challenges in chromatographic separation of TCPE often stem from its polarity and solubility.
-
Optimize the Eluent System:
-
Increase Polarity Gradually: For polar compounds like TCPE, a gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. A common polar modifier for silica gel chromatography of carboxylic acids is methanol in dichloromethane.[4]
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can suppress the ionization of the carboxylic acid groups. This reduces tailing and improves the peak shape by minimizing strong interactions with the silica gel.
-
-
Choose the Right Stationary Phase:
-
Normal Phase (Silica Gel): This is the most common choice. However, the acidic nature of silica can sometimes lead to strong adsorption and peak tailing.
-
Reverse Phase (C18): If normal phase chromatography is problematic, reverse phase chromatography can be an effective alternative. A mobile phase of water/acetonitrile or water/methanol with an acidic modifier (like 0.1% trifluoroacetic acid) is typically used.
-
Workflow for Optimizing Column Chromatography of TCPE
Caption: Decision workflow for optimizing column chromatography of TCPE.
Dealing with Specific Impurities
Q7: How can I remove residual palladium catalyst from my TCPE product?
A7: Residual palladium from cross-coupling reactions is a common and critical impurity to remove, especially for pharmaceutical applications.
-
Filtration through Celite®: After the reaction, passing the reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts like Pd/C.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb palladium residues.
-
Metal Scavengers: Commercially available silica-based or polymer-based scavengers with functional groups like thiols or amines have a high affinity for palladium and can be very effective.
Q8: My TCPE is contaminated with its partially hydrolyzed ester precursors. How do I purify it?
A8: The presence of partially hydrolyzed esters indicates an incomplete hydrolysis reaction.
-
Drive the Hydrolysis to Completion: The most straightforward approach is to re-subject the crude mixture to the hydrolysis conditions (e.g., heating with a base like NaOH or KOH in a suitable solvent) to ensure all ester groups are converted to carboxylic acids.[5]
-
Acid-Base Extraction: This technique can be used to separate the fully hydrolyzed TCPE (a tetra-acid) from less polar, partially esterified intermediates.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous basic solution (e.g., dilute sodium bicarbonate or sodium carbonate). The fully deprotonated TCPE will move to the aqueous layer, while the less acidic, partially esterified compounds may remain in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure TCPE.
-
Filter and wash the precipitated TCPE.
-
Troubleshooting Incomplete Hydrolysis
Caption: Decision tree for purifying TCPE from ester precursors.
Characterization and Purity Analysis
Q9: My 1H NMR spectrum of TCPE shows broad peaks. What could be the cause?
A9: Broad peaks in the NMR spectrum of TCPE can arise from several factors:
-
Aggregation: TCPE molecules can aggregate in solution, especially at higher concentrations, leading to peak broadening. Try acquiring the spectrum at a lower concentration or at an elevated temperature to break up aggregates.
-
Residual Paramagnetic Species: Traces of paramagnetic metals, such as palladium, can cause significant line broadening. Ensure that all metal catalysts have been thoroughly removed.
-
Solvent Effects: The choice of NMR solvent can influence the resolution. DMSO-d6 is a common choice for dissolving polar compounds like TCPE.
Q10: How do I visualize TCPE on a TLC plate?
A10: Since TCPE is not colored, a visualization technique is required.
-
UV Light: TCPE has a chromophore and should be visible under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator.
-
Staining: If UV visualization is not sufficient, specific stains can be used. A bromocresol green stain is particularly effective for visualizing carboxylic acids, which appear as yellow spots on a blue background.[6][7]
References
-
TLC Visualization Solutions. (n.d.). Retrieved from [Link]
-
Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. (2022). PubMed Central. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Reddit. (2019). Column chromatography - which eluent system? Retrieved from [Link]
-
Reddit. (2024). carboxylic acid separation following a suzuki reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved from [Link]
-
Synthesis of superstructures of AIE active tetraphenylethylene through solvophobic controlled self-assembly. (2017). Retrieved from [Link]
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Reddit. (2024). Recrystallization Issues. Retrieved from [Link]
-
Three-dimensional metal-organic frameworks based on functionalized tetracarboxylate linkers: synthesis, structures, and gas sorption studies. (2009). PubMed. Retrieved from [Link]
-
A THESIS. (2014). SYNTHESIS AND LUMINESCENCE PROPERTIES OF TETRAPHENYLETHENE-BASED SMALL MOLECULES USED IN ORGANIC LIGHT EMITTING DIODES. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: this compound as a Key Pharmaceutical Intermediate. Retrieved from [Link]
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Technical Support Center: Enhancing Porosity in MOFs Synthesized with Tetrakis(4-carboxyphenyl)ethylene (TCPE)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized using the Tetrakis(4-carboxyphenyl)ethylene (TCPE) linker. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common challenge in the synthesis of these materials: achieving and maximizing porosity. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with practical, field-proven insights to help you overcome experimental hurdles and optimize your MOF synthesis.
The TCPE linker is an excellent choice for constructing MOFs with potentially high surface areas and large pore volumes due to its rigid, three-dimensional structure.[1] However, the very nature of this linker can also lead to challenges such as framework interpenetration and incomplete activation, resulting in significantly reduced porosity. This guide will walk you through common issues, their underlying causes, and step-by-step protocols to enhance the porosity of your TCPE-based MOFs.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions you might have about the porosity of your TCPE-MOFs.
Q1: I've synthesized a MOF with TCPE, but my surface area measurements (BET) are much lower than expected. What are the most likely causes?
A1: Low surface area in TCPE-MOFs can stem from several factors:
-
Framework Interpenetration: The large potential voids created by the TCPE linker can be occupied by one or more identical, interwoven frameworks, which drastically reduces the accessible pore volume and surface area.[2][3] This is one of the most common challenges with large, symmetric linkers.
-
Incomplete Solvent Removal/Activation: Residual solvent molecules from the synthesis can remain trapped within the pores. If not properly removed, these guest molecules will block the pores and lead to an underestimation of the true surface area.[4][5]
-
Pore Collapse: Some MOF structures, despite being crystalline, are not robust enough to maintain their porous framework upon removal of the guest molecules. This collapse of the structure results in a non-porous material.[6]
-
Formation of a Dense, Non-porous Phase: The reaction conditions (temperature, concentration, solvent) may have favored the formation of a thermodynamically stable, but non-porous, coordination polymer instead of the desired porous MOF.
Q2: What is framework interpenetration and why is it so common with TCPE?
A2: Interpenetration is a phenomenon where the large, open spaces within a MOF's framework are filled by one or more independent, identical frameworks.[2][7] Think of it as two or more identical 3D nets passing through each other without being chemically bonded. While this can sometimes enhance the stability of the MOF, it almost always leads to a significant reduction in pore size and overall porosity.[2][3] TCPE, being a large and highly symmetric linker, naturally forms frameworks with large potential voids, making them susceptible to accommodating additional frameworks to maximize van der Waals interactions and increase packing efficiency.
Q3: Can I increase the porosity of a TCPE-MOF after I've already synthesized it?
A3: Yes, in many cases, it is possible. Post-synthetic modification (PSM) techniques can be employed to introduce porosity or enlarge existing pores.[8][9] One effective method is linker labilization or partial linker removal , where a portion of the TCPE linkers are selectively removed from the framework, creating larger mesoporous voids.[10][11] This can be achieved through controlled hydrolysis or thermolysis.[10] However, the success of this approach depends on the initial stability of your MOF framework.
Part 2: Troubleshooting Guide: From Low Porosity to High Surface Area
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis and activation of TCPE-MOFs.
Issue 1: Low Surface Area and Evidence of Interpenetration
-
Symptoms:
-
Powder X-ray diffraction (PXRD) pattern matches a known interpenetrated phase or shows peak broadening.
-
Gas sorption analysis (N₂ at 77 K) reveals a significantly lower uptake and surface area than the theoretical value for a non-interpenetrated structure.
-
The pore size distribution is much smaller than expected.
-
-
Underlying Cause: The synthetic conditions favor the formation of multiple, interwoven frameworks.[2][3] Factors influencing this include solvent choice, temperature, and reactant concentrations.[3]
-
Solutions & Protocols:
1. Modulator-Assisted Synthesis:
-
Principle: Modulators are typically monofunctional ligands (like monocarboxylic acids) that compete with the TCPE linker for coordination to the metal centers.[12][13] This competition slows down the crystallization process, which can favor the formation of the thermodynamically less stable but more porous, non-interpenetrated phase.[14] Modulators can also influence crystal size and introduce defects that contribute to hierarchical porosity.[15]
-
Protocol: Modulated Synthesis of a Zr-TCPE MOF
-
In a reaction vessel, dissolve the zirconium salt (e.g., ZrCl₄) and the TCPE linker in the chosen solvent (e.g., N,N-dimethylformamide - DMF).
-
Add a modulator, such as acetic acid or benzoic acid. The amount of modulator is crucial and often requires optimization. A typical starting point is 20-100 equivalents with respect to the metal salt.
-
Seal the vessel and heat at the desired reaction temperature (e.g., 120 °C) for the specified time (e.g., 24-72 hours).
-
After cooling, collect the crystalline product by centrifugation or filtration, and wash thoroughly with fresh DMF and then a lower-boiling-point solvent like ethanol.
-
Proceed with activation.
-
2. Solvent Templating:
-
Principle: The size and shape of the solvent molecules can act as templates within the pores during crystallization, physically hindering the formation of an interpenetrating framework.[2] Larger, bulkier solvent molecules can be effective.
-
Workflow:
-
Experiment with different synthesis solvents or solvent mixtures. For example, if DMF is leading to interpenetration, try using N,N-diethylformamide (DEF) or adding a bulkier co-solvent.
-
The choice of solvent will depend on the specific metal-TCPE system you are working with.
-
-
Workflow for Controlling Interpenetration
Caption: Strategies to mitigate framework interpenetration in TCPE-MOFs.
Issue 2: Significant Drop in Surface Area After Activation
-
Symptoms:
-
The as-synthesized, solvent-filled MOF appears crystalline by PXRD.
-
After thermal activation under vacuum, the PXRD pattern shows a loss of crystallinity (amorphous halo or significant peak broadening).
-
The measured surface area is negligible.
-
-
Underlying Cause: The removal of guest solvent molecules creates strong capillary forces within the pores, causing the framework to collapse.[16] This is common in MOFs with large pores that lack the required structural robustness.
-
Solutions & Protocols:
1. Solvent Exchange and Supercritical CO₂ Drying:
-
Principle: This is a gentle activation method that avoids the strong capillary forces associated with the evaporation of liquid solvents.[4][16] The as-synthesized MOF is first soaked in a solvent that is miscible with liquid CO₂ (like ethanol or acetone). Then, under high pressure and controlled temperature, the liquid CO₂ is brought to its supercritical state, where it has no surface tension. Finally, the supercritical fluid is vented as a gas, leaving the pores open and the framework intact.[16][17]
-
Protocol: Supercritical CO₂ Activation
-
Solvent Exchange: After synthesis and initial washing, soak the MOF powder in a volatile, low-surface-tension solvent like ethanol or acetone. Exchange the solvent multiple times over 2-3 days to ensure complete removal of the high-boiling synthesis solvent (e.g., DMF).
-
Loading: Place the solvent-exchanged MOF in the chamber of a critical point dryer.
-
CO₂ Purging: Cool the chamber (e.g., to 10-15 °C) and slowly flush with liquid CO₂ to replace the solvent. Continue flushing until all the solvent has been removed.
-
Supercritical Transition: Seal the chamber and heat it above the critical temperature of CO₂ (31.1 °C) to a pressure above its critical pressure (73.8 bar). A common condition is 40 °C and 1500 psi. Hold under these conditions for a period to ensure all liquid CO₂ has transitioned to a supercritical fluid.
-
Venting: Slowly and carefully vent the chamber over several hours, allowing the supercritical CO₂ to escape as a gas. Do not allow the pressure to drop too quickly, as this can cause damage to the MOF crystals.
-
The result is a dry, activated MOF powder with preserved porosity.
-
-
Activation Workflow Comparison
Caption: Comparison of thermal vs. supercritical CO₂ activation for preserving MOF porosity.
Part 3: Advanced Strategies for Creating Hierarchical Porosity
For applications involving large molecules, such as drug delivery or catalysis, creating pores of different sizes (hierarchical porosity) is highly beneficial.[18]
Defect-Mediated Hierarchical Pore Generation
-
Principle: Intentionally creating missing linker or metal cluster defects in the MOF structure can generate mesopores within the microporous framework.[15] This can be achieved by using an insufficient amount of the organic linker during synthesis or by using modulators that cap the growing framework.[15]
-
Methodology:
-
Sub-stoichiometric Linker Synthesis: Use a slightly lower molar ratio of TCPE to the metal precursor than is required by the ideal stoichiometry of the MOF. This will force the framework to assemble with some missing linkers, creating defect-driven mesopores.
-
Modulator-Induced Defects: As described earlier, modulators can not only prevent interpenetration but also create defects. By carefully tuning the concentration and type of modulator, the density of defects and thus the size and number of mesopores can be controlled.[12]
-
Quantitative Data Summary: Impact of Synthesis & Activation Methods
| Method | Key Parameter | Expected Outcome on Porosity | Potential Drawbacks |
| Modulator-Assisted Synthesis | Modulator Concentration | Increased surface area by preventing interpenetration.[14] | May introduce defects; requires careful optimization. |
| Solvent Templating | Solvent Size/Shape | Can prevent interpenetration.[2] | Limited by solvent miscibility and reactivity. |
| Supercritical CO₂ Drying | Gentle Solvent Removal | Preserves framework integrity, leading to high surface area.[4][16] | Requires specialized equipment. |
| Post-Synthetic Modification | Reaction Time/Temp | Creates hierarchical pores (mesopores).[10] | Can compromise framework stability if not controlled. |
References
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Regulation of the Degree of Interpenetration in Metal–Organic Frameworks - ResearchGate. Available at: [Link]
-
Hierarchically porous metal–organic frameworks: synthetic strategies and applications | National Science Review | Oxford Academic. Available at: [Link]
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Regulation of the Degree of Interpenetration in Metal-Organic Frameworks - PubMed. Available at: [Link]
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Recent progress in strategies for preparation of metal-organic frameworks and their hybrids with different dimensions. Available at: [Link]
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(PDF) Hierarchically porous metal-organic frameworks: Synthetic strategies and applications. Available at: [Link]
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Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs) - Digital WPI. Available at: [Link]
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Creating hierarchical pores in metal-organic frameworks via postsynthetic reactions. Available at: [Link]
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Achieving High Performance Metal-Organic Framework Materials through Pore Engineering - PubMed. Available at: [Link]
-
Activation of metal–organic framework materials - ResearchGate. Available at: [Link]
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(PDF) A Modulator-Induced Defect-Formation Strategy to Hierarchically Porous Metal-Organic Frameworks with High Stability - ResearchGate. Available at: [Link]
-
Activation of porous MOF materials (Patent) | OSTI.GOV. Available at: [Link]
-
Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs) | Request PDF - ResearchGate. Available at: [Link]
-
Controlled interpenetration in metal-organic frameworks by liquid phase epitaxy. Available at: [Link]
-
Kinetic Control of Interpenetration in Fe-Biphenyl-4,4′-Dicarboxylate Metal-Organic Frameworks by Coordination and Oxidati - UCL Discovery. Available at: [Link]
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Activation of metal–organic framework materials - CrystEngComm (RSC Publishing). Available at: [Link]
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Synthesis and post-synthetic modification of metal-organic frameworks - R Discovery. Available at: [Link]
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Construction of hierarchically porous metal–organic frameworks through linker labilization (Journal Article) | OSTI.GOV. Available at: [Link]
-
Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress - MDPI. Available at: [Link]
-
(PDF) Sonochemical synthesis of fabrication nano porous metal-organic framework base on tetrakis(4-carboxyphenyl) porphyrin (TCPP) linker - ResearchGate. Available at: [Link]
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs) - R Discovery. Available at: [Link]
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Postsynthetic modification of metal-organic frameworks--a progress report - PubMed. Available at: [Link]
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Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC - NIH. Available at: [Link]
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Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks - MDPI. Available at: [Link]
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Strategies for Cost-Effective Large-Scale Synthesis of MOFs - Patsnap Eureka. Available at: [Link]
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Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials - Northwestern University. Available at: [Link]
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Designing higher surface area metal-organic frameworks: are triple bonds better than phenyls? - PubMed. Available at: [Link]
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2009 Metal–organic frameworks issue - Northwestern University. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges of Tetrakis(4-carboxyphenyl)ethylene (TCPE)
Welcome to the technical support center for Tetrakis(4-carboxyphenyl)ethylene (TCPE). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility issues encountered during their experiments. Here, we provide in-depth, field-proven insights and practical solutions to ensure the successful application of TCPE in your research.
Frequently Asked Questions (FAQs) about TCPE Solubility
This section addresses the most common questions regarding the fundamental solubility properties of TCPE.
1. What is the general solubility profile of this compound (TCPE)?
This compound (TCPE) is a large, non-polar molecule due to its tetraphenylethylene core.[1] Its solubility is largely dictated by the four carboxylic acid groups on its periphery.[2] Consequently, its solubility varies significantly with the nature of the solvent:
-
Aqueous Solutions: TCPE is poorly soluble in neutral or acidic aqueous solutions. However, its solubility dramatically increases in basic conditions (pH > 7) due to the deprotonation of the carboxylic acid groups to form carboxylate salts, which are more polar and readily dissolve in water.
-
Organic Solvents: TCPE exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMAc).[3] It has limited solubility in less polar solvents like chloroform and is virtually insoluble in non-polar solvents such as hexane.[3]
2. How does pH impact the aqueous solubility of TCPE?
The pH of the aqueous medium is the most critical factor governing TCPE's solubility.[4] The carboxylic acid groups of TCPE have a pKa value in the acidic range.
-
At low pH (acidic): The carboxylic acid groups are fully protonated (-COOH), rendering the molecule neutral and hydrophobic, leading to poor water solubility.
-
At high pH (basic): The carboxylic acid groups are deprotonated (-COO⁻), transforming the molecule into a polyanionic salt. This dramatically increases its polarity and, consequently, its solubility in water.
The relationship between pH and the ionization state of TCPE is a key principle to manipulate its solubility for various applications.[5]
3. Can temperature be used to improve the solubility of TCPE?
For most solid solutes, increasing the temperature generally increases solubility.[1][6][7] This is because higher temperatures provide the necessary energy to overcome the intermolecular forces within the TCPE crystal lattice.[1] However, the effect of temperature on TCPE solubility can be complex and depends on the solvent system. In some cases, excessive heating in aqueous solutions can lead to aggregation, especially if the pH is not sufficiently high. It is always recommended to first optimize the pH and solvent composition before relying solely on temperature.
4. Does the particle size of TCPE powder affect its solubility?
While particle size does not change the thermodynamic solubility limit of a compound, it significantly impacts the dissolution rate.[5] Smaller particles have a larger surface area-to-volume ratio, which allows for faster interaction with the solvent and thus a quicker dissolution process.[7] If you are experiencing slow dissolution, using a finer TCPE powder or employing techniques like sonication can be beneficial.
Troubleshooting Guides for Specific Applications
This section provides detailed troubleshooting for common solubility issues encountered in specific experimental contexts.
Application 1: Metal-Organic Framework (MOF) Synthesis
MOF synthesis requires the precise coordination of metal ions and organic linkers like TCPE in solution.[8][9] Solubility issues can lead to poor crystallinity and low yields.
Problem: My TCPE linker is not dissolving in the reaction solvent for MOF synthesis.
-
Probable Cause: The chosen solvent may not be optimal for dissolving TCPE. Many MOF syntheses are carried out in solvents like DMF, which is generally a good solvent for TCPE. However, the presence of other reagents, such as metal salts, can affect solubility.
-
Solution Workflow:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent for your specific MOF synthesis. DMF, DMAc, and DMSO are excellent starting points.
-
Pre-dissolution: Dissolve the TCPE in the solvent before adding the metal salt. This prevents premature precipitation of either component.
-
Gentle Heating: Gently warm the mixture (e.g., to 40-60 °C) while stirring to aid dissolution.[6][7] Avoid excessively high temperatures that could lead to solvent degradation or unwanted side reactions.
-
Sonication: Use an ultrasonic bath to break up any aggregates and accelerate the dissolution process.
-
pH Adjustment (for aqueous or mixed-solvent systems): If your synthesis involves water, a small amount of a basic additive (like a tertiary amine) can be used to deprotonate the TCPE and enhance its solubility. However, be cautious as this will affect the coordination chemistry.
-
Problem: The TCPE linker precipitates out of solution after adding the metal salt.
-
Probable Cause: The addition of the metal salt can change the properties of the solvent system, leading to a decrease in TCPE solubility. Alternatively, rapid coordination and precipitation of the MOF could be occurring in an uncontrolled manner.
-
Solution Workflow:
-
Slower Addition: Add the metal salt solution dropwise to the dissolved TCPE solution while stirring vigorously. This allows for more controlled nucleation and growth of the MOF crystals.
-
Use of Modulators: Introduce a modulator, such as a monocarboxylic acid (e.g., acetic acid or formic acid), to the reaction mixture. Modulators compete with the TCPE linker for coordination to the metal centers, slowing down the reaction rate and preventing rapid precipitation.
-
Adjust Concentration: Experiment with more dilute solutions of both the TCPE linker and the metal salt.
-
Application 2: Fluorescent Probes and Biological Imaging
For applications in biological systems, TCPE-based probes must be soluble and stable in aqueous buffers at physiological pH.[10]
Problem: My TCPE-based fluorescent probe has poor solubility in my biological buffer (e.g., PBS at pH 7.4).
-
Probable Cause: At neutral pH, the carboxylic acid groups of TCPE are not fully deprotonated, leading to low aqueous solubility and aggregation. This aggregation can quench the fluorescence, leading to inaccurate readings.
-
Solution Workflow:
-
Prepare a Concentrated Stock in a Basic Solution: Dissolve the TCPE probe in a slightly basic aqueous solution (e.g., water adjusted to pH 8-9 with NaOH or a suitable buffer like TRIS). This will ensure complete deprotonation and dissolution.
-
Dilute into Final Buffer: Add a small aliquot of the concentrated stock solution to your final biological buffer. The high dilution factor should prevent precipitation, even at neutral pH.
-
Use of Co-solvents: If direct dissolution in a basic solution is not feasible, prepare a concentrated stock in a water-miscible organic solvent like DMSO. Then, dilute this stock into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system.[11]
-
Chemical Modification: For long-term aqueous solubility, consider chemically modifying the TCPE molecule. For instance, conjugation with polyethylene glycol (PEG) can significantly improve its solubility and biocompatibility.
-
Problem: The fluorescence intensity of my TCPE probe is weak or unstable in the aqueous buffer.
-
Probable Cause: This is often a direct consequence of poor solubility and aggregation. TCPE is known for its Aggregation-Induced Emission (AIE) properties, but in some cases, uncontrolled aggregation can lead to fluorescence quenching.[12][13]
-
Solution Workflow:
-
Ensure Complete Dissolution: Follow the steps above to ensure the probe is fully dissolved. You can verify this by checking for the absence of any visible precipitate or light scattering.
-
Optimize Concentration: Experiment with a range of probe concentrations. At very high concentrations, even if fully deprotonated, TCPE may form aggregates that can affect the fluorescence output.
-
Control Ionic Strength: The presence of high salt concentrations in some buffers can sometimes lead to "salting out" and reduced solubility. If possible, test the probe's performance in buffers with varying ionic strengths.
-
Application 3: Drug Delivery
In drug delivery, TCPE can be used to construct nanocarriers. The solubility of these carriers is crucial for their formulation and in vivo performance.[14]
Problem: I am struggling to formulate my TCPE-based drug delivery system due to its poor aqueous solubility.
-
Probable Cause: Similar to biological imaging applications, the hydrophobic nature of TCPE at physiological pH poses a significant challenge for formulation.
-
Solution Workflow:
-
pH-Dependent Formulation: Utilize the pH-dependent solubility of TCPE. The drug can be encapsulated at a higher pH where TCPE is soluble, and then the pH can be adjusted to form the final nanoparticle formulation.
-
Solid Dispersion Technique: Create a solid dispersion of TCPE with a hydrophilic carrier.[15] This involves dissolving both TCPE and a carrier (e.g., a water-soluble polymer like PVP or a surfactant like Pluronic) in a common organic solvent, and then removing the solvent. The resulting solid dispersion can have improved wettability and dissolution in aqueous media.[16]
-
Micronization: Reduce the particle size of the TCPE-based formulation to the sub-micron range. This increases the surface area and can improve the dissolution rate.[16]
-
Use of Co-solvents and Surfactants: Incorporate pharmaceutically acceptable co-solvents or surfactants in the formulation to enhance the solubility of the TCPE component.[11]
-
Quantitative Data and Protocols
Table 1: Solubility of this compound (TCPE) in Various Solvents
| Solvent | Type | Solubility | Notes |
| Water (pH < 6) | Polar Protic | Very Low | The carboxylic acid groups are protonated. |
| Water (pH > 8) | Polar Protic | High | Forms a soluble carboxylate salt. |
| Dimethylformamide (DMF) | Polar Aprotic | High | A common solvent for MOF synthesis involving TCPE.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Suitable for preparing concentrated stock solutions. |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | High | Similar properties to DMF. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | May require gentle heating to fully dissolve. |
| Chloroform | Non-polar | Very Low | The molecule's overall non-polar character is not overcome.[3] |
| Hexane | Non-polar | Insoluble | "Like dissolves like" principle applies.[6] |
Note: The qualitative solubility data is compiled from multiple sources. Exact solubility values can vary with temperature and purity.
Protocol: Preparation of an Aqueous Stock Solution of TCPE
This protocol describes the preparation of a 10 mM aqueous stock solution of TCPE, which can then be diluted for various applications.
Materials:
-
This compound (TCPE)
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out the required amount of TCPE to make a 10 mM solution.
-
Add the TCPE powder to a volume of deionized water slightly less than the final desired volume.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution using a pH meter. Continue adding NaOH until the TCPE powder is fully dissolved and the pH is stable between 8.0 and 9.0.
-
Once the TCPE is completely dissolved, add deionized water to reach the final desired volume.
-
Filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
-
Store the stock solution at 4 °C, protected from light.
Visual Diagrams
Diagram 1: pH-Dependent Solubility of TCPE
This diagram illustrates the chemical equilibrium of TCPE in aqueous solution, highlighting how pH shifts the equilibrium and affects solubility.
Caption: pH-dependent equilibrium and solubility of TCPE.
Diagram 2: Troubleshooting Workflow for TCPE Dissolution
This flowchart provides a step-by-step decision-making process for troubleshooting TCPE solubility issues.
Caption: Step-by-step workflow for troubleshooting TCPE solubility.
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Zhang, Y., et al. (2023). Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. Analytical Chemistry. [Link]
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Jia, Y., et al. (2024). 1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer. Analytical Chemistry. [Link]
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Fedoseev, A. M., et al. (2022). Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. RSC Advances. [Link]
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Zhang, L., et al. (2021). Formulation of Metal–Organic Framework-Based Drug Carriers by Controlled Coordination of Methoxy PEG Phosphate: Boosting Colloidal Stability and Redispersibility. Journal of the American Chemical Society. [Link]
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Li, N., et al. (2023). Tetrakis(4-pyridylphenyl)ethylene-decorated metal–organic frameworks with aggregation induced chemiluminescence emission on paper-based paltform for volatile sulfur compounds measurement. ResearchGate. [Link]
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MMP, Inc. (2019). FAQ:Targeted Probe and Educate Program. [Link]
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Yaghi, O. M., et al. (2020). Elimination of Ethylene from Cyclobutyl Groups Characterised by X-ray Crystallography in a Metal-Organic Framework Matrix. Angewandte Chemie International Edition. [Link]
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Enhancing the catalytic activity of MOFs with functionalized Tetrakis(4-carboxyphenyl)ethylene linkers.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) based on functionalized Tetrakis(4-carboxyphenyl)ethylene (TCPE) linkers. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your experimental workflows and enhance the catalytic activity of your materials.
Frequently Asked Questions (FAQs)
Q1: Why choose this compound (TCPE) as a linker for catalytic MOFs?
A1: TCPE is an exceptional building block for several reasons. Its tetratopic nature and rigid, non-planar structure facilitate the formation of highly porous, three-dimensional frameworks with robust architectures.[1] The central ethylene core provides a platform for introducing functional groups, which is critical for tuning the electronic properties and creating active sites within the MOF for catalysis.[2] Furthermore, many TCPE-based materials exhibit interesting photophysical properties, such as aggregation-induced emission, which can be harnessed for in-situ reaction monitoring or photoredox catalysis.[3]
Q2: What are the primary strategies for functionalizing TCPE linkers to enhance catalytic activity?
A2: The two main strategies are de novo synthesis and Post-Synthetic Modification (PSM).
-
De novo (or pre-synthetic) synthesis involves synthesizing a functionalized TCPE molecule first and then using it to build the MOF. This is ideal for functionalities that can withstand the MOF's synthesis conditions.
-
Post-Synthetic Modification (PSM) is a powerful technique where a pre-assembled TCPE-based MOF is chemically altered.[4] This approach is advantageous because it allows for the introduction of functional groups that might not be stable under the initial solvothermal synthesis conditions.[5] Common PSM reactions include amide couplings, 'click' chemistry, and isocyanate condensations on TCPE linkers that have been pre-functionalized with reactive handles like amine or azide groups.[6]
Q3: How exactly does functionalization of the TCPE linker improve catalytic performance?
A3: Functionalization enhances catalysis through several mechanisms:
-
Creation of Active Sites: Introducing acidic or basic groups (e.g., -SO₃H, -NH₂) can create Brønsted acid/base catalytic sites.[7]
-
Substrate Confinement & Activation: Functional groups within the pores can pre-organize substrate molecules through non-covalent interactions (e.g., hydrogen bonding, π-π stacking), lowering the activation energy of the reaction.[8]
-
Metal Node Modulation: Functional groups can electronically influence the metal nodes, tuning their Lewis acidity and, consequently, their catalytic activity.[9]
-
Hydrophilicity/Hydrophobicity Tuning: Modifying the pore environment's polarity can improve substrate accessibility and product release, especially in aqueous-phase reactions.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, activation, and catalytic testing of functionalized TCPE-based MOFs.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| 1. Poor Crystallinity or Amorphous Product During MOF Synthesis | 1. Suboptimal Solvent System: The polarity, boiling point, and coordinating ability of the solvent are critical.[11] Different solvents can lead to different MOF phases or morphologies.[12] 2. Incorrect Molar Ratios: The ratio of metal salt to TCPE linker and modulator (e.g., formic acid, HCl) is crucial for directing the formation of the desired topology.[12] 3. Solvent Degradation: Solvents like DMF can decompose at high temperatures to form amines or formic acid, which can act as unintended modulators and disrupt crystallization.[13][14] 4. Reaction Kinetics: The reaction may be too fast, leading to rapid nucleation and formation of amorphous material instead of well-ordered crystals. Zirconium-based MOFs, for instance, are known for fast Zr-O bond formation, making single crystal growth difficult.[15] | 1. Screen Solvent Systems: Experiment with solvent mixtures (e.g., DMF/Ethanol, DEF/H₂O) to fine-tune solubility and coordination environment.[12] Consider using higher-boiling point solvents like DEF or bioderived alternatives like Cyrene™ which can sometimes template higher porosity phases.[16] 2. Optimize Reagent Ratios: Systematically vary the metal:linker:modulator ratio. A design of experiments (DoE) approach can be efficient. 3. Use Fresh, High-Purity Solvents: Always use fresh, anhydrous solvents to avoid unpredictable side reactions from solvent degradation products.[14] 4. Control Reaction Temperature: Lowering the reaction temperature or using a slower heating ramp can slow down nucleation and promote the growth of larger, more ordered crystals. |
| 2. Low Surface Area (BET) After Activation | 1. Framework Collapse: The removal of guest solvent molecules from the pores can cause the framework to collapse due to capillary forces, especially for highly porous structures.[17][18] 2. Incomplete Solvent Removal: Residual solvent molecules remain trapped within the pores, blocking access for nitrogen gas during the BET measurement.[19] 3. Poor Initial Synthesis: The material may have low intrinsic porosity due to the formation of a dense, non-porous phase or interpenetrated frameworks.[20] | 1. Use Supercritical CO₂ (scCO₂) Drying: This is the gold standard for activating delicate, high-surface-area MOFs.[20][21] The process avoids the liquid-gas phase transition, thus eliminating surface tension and preventing pore collapse.[22] 2. Perform a Solvent Exchange: Before activation, soak the as-synthesized MOF in a low-boiling-point solvent (like acetone or chloroform) for several days, replacing the solvent frequently.[15][23] This displaces the high-boiling synthesis solvent (e.g., DMF), making subsequent removal under vacuum easier. 3. Re-evaluate Synthesis & Characterize: Confirm the phase purity of your as-synthesized material with Powder X-Ray Diffraction (PXRD) and compare it to the simulated pattern for the desired structure. |
| 3. Incomplete Post-Synthetic Modification (PSM) | 1. Steric Hindrance: The functional groups on the TCPE linker may be located in pores that are too small for the modifying reagent to access.[24] 2. Poor Reagent Solubility/Diffusion: The reagent may not be soluble in a solvent that is compatible with the MOF, or it may not diffuse efficiently into the MOF's pore network. 3. Deactivation of Reagents: The chemical environment inside the MOF (e.g., presence of coordinated water molecules) may deactivate the modifying reagent. | 1. Choose Smaller Reagents: If possible, select smaller, more compact reagents to perform the desired transformation. 2. Optimize Reaction Conditions: Screen different solvents to improve reagent solubility. Increase the reaction temperature (while monitoring framework stability via PXRD) and time to enhance diffusion. 3. Ensure Proper Activation: Activate the MOF before PSM to remove pore-blocking guest molecules and coordinated water that could interfere with the reaction.[5] Monitor the reaction progress using techniques like FT-IR, solid-state NMR, or digesting a small sample of the MOF for solution NMR or LC-MS analysis. |
| 4. Low Catalytic Activity or Rapid Deactivation | 1. Pore Blocking: Reactants, products, or by-products may accumulate within the MOF pores, blocking access to the active sites.[25] 2. Active Site Poisoning: Impurities in the reaction stream or strongly coordinating species can bind irreversibly to the catalytic sites. 3. Framework Instability: The MOF structure may not be stable under the reaction conditions (e.g., presence of water, high temperature, extreme pH), leading to degradation and loss of active sites.[25] 4. Mass Transfer Limitations: For large substrates, diffusion into the microporous structure of the MOF can be the rate-limiting step.[9] | 1. Tune Pore Functionality: Introduce functional groups that repel the product or by-products to facilitate their exit from the pores. 2. Purify Reactants: Ensure all reactants and solvents are of the highest purity to avoid introducing catalyst poisons. 3. Select a Robust MOF: For demanding reactions, choose intrinsically stable frameworks, such as those based on Zr(IV) or Cr(III) nodes.[15] Characterize the catalyst (e.g., with PXRD) after the reaction to check for structural degradation. 4. Create Hierarchical Porosity: If mass transfer is an issue, consider strategies to introduce larger, mesoporous channels into the MOF material to improve accessibility to the microporous active sites. |
Experimental Protocols & Visualizations
Workflow for Synthesis and Functionalization of a TCPE-based MOF
The overall process involves the initial synthesis of the parent MOF, followed by activation, post-synthetic modification to install the desired functionality, and a final activation step before catalytic testing.
Caption: Experimental workflow from MOF synthesis to catalytic application.
Protocol 1: Synthesis of a Zr-TCPE MOF (Illustrative Example)
This protocol describes a general method for synthesizing a zirconium-based MOF using TCPE, adapted from literature procedures for robust Zr-MOFs.[15]
-
Reagent Preparation: In a 20 mL glass vial, dissolve this compound (H₄TCPE) (e.g., 30 mg) and Zirconium(IV) chloride (ZrCl₄) (e.g., 20 mg) in 10 mL of N,N-dimethylformamide (DMF).
-
Modulator Addition: Sonicate the mixture for 5 minutes to ensure complete dissolution. Add a modulating agent, such as hydrochloric acid (HCl) or formic acid (e.g., 0.5 mL), which helps control the crystallization process and prevent defect formation.[13]
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 48 hours.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature. A white microcrystalline powder should be visible.
-
Washing: Decant the supernatant. Wash the solid product by soaking it in fresh DMF (3 x 10 mL) over 24 hours to remove unreacted precursors.
-
Solvent Exchange: Decant the DMF and soak the product in a volatile solvent like acetone (3 x 10 mL) over 48 hours, replacing the solvent every 12-16 hours. This step is crucial for efficient activation.[15]
-
Initial Drying: Collect the solid by centrifugation or filtration and dry under vacuum at room temperature.
-
Characterization: Confirm the structure and phase purity of the as-synthesized material using Powder X-Ray Diffraction (PXRD).
Visualizing Post-Synthetic Modification (PSM)
PSM allows for the precise chemical tailoring of the MOF's interior after its robust framework has been constructed.
Caption: Schematic of Post-Synthetic Modification within a MOF pore.
Protocol 2: Amine Functionalization via PSM
This protocol assumes the synthesis of a TCPE-MOF bearing amine groups (e.g., using a pre-functionalized H₄TCPE-NH₂ linker) and demonstrates a subsequent acylation reaction.
-
MOF Preparation: Activate the parent amine-bearing TCPE-MOF (e.g., 100 mg) under vacuum at 150 °C for 12 hours to ensure pores are free of guests.[21]
-
Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), suspend the activated MOF in 10 mL of a dry, non-coordinating solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Add the acylating agent (e.g., acetic anhydride, 10 equivalents relative to amine sites) and a non-coordinating base (e.g., pyridine, 10 equivalents) to the suspension.
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Washing: Isolate the solid product by filtration. Thoroughly wash the functionalized MOF with the reaction solvent, followed by a solvent like methanol, to remove all excess reagents and by-products.
-
Activation: Activate the functionalized MOF using a suitable method, such as supercritical CO₂ drying or gentle heating under vacuum, to remove the wash solvent.[20]
-
Characterization: Confirm the successful functionalization using FT-IR spectroscopy (observing the appearance of an amide C=O stretch) and potentially solid-state NMR. Thermogravimetric Analysis (TGA) can also show a change in the decomposition profile.
Catalytic Performance Comparison
Functionalization can dramatically impact catalytic outcomes. The table below provides an example of how to present comparative data for a reaction like the Knoevenagel condensation.
| Catalyst | Functional Group | Substrate Conversion (%) | Product Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| Parent Zr-TCPE | -H | 15 | >99 | 50 |
| Functionalized Zr-TCPE | -NH₂ (Basic sites) | 98 | >99 | 325 |
| Functionalized Zr-TCPE | -SO₃H (Acidic sites) | 65 | >99 | 215 |
Data is illustrative. Reaction conditions: Benzaldehyde and malononitrile, 60 °C, 8 hours.
Visualizing a Catalytic Cycle
This diagram illustrates a simplified catalytic cycle for a base-catalyzed reaction (e.g., Knoevenagel condensation) at an amine-functionalized site within the MOF.
Caption: Simplified catalytic cycle at a functionalized MOF active site.
References
- Catalytic Ethylene Oligomerization over Imine-Linked Covalent-Organic Frameworks with Coordinative Ni(II) and Cr(III).
- MOFs in Multiphase Catalytic Reactions: Operational Stability Studies.
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- Pitfalls in the location of guest molecules in metal-organic frameworks.
- Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions....
- Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. Royal Society Publishing.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. JOVE.
- Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry.
- Activation of metal–organic framework m
- Post-Synthetic Modification and Its Effects on MOF Performance.
- Solvents used in Synthesis of MOFs....
- Investigation of the potential catalytic activities of several metal organic framework (MOF)
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- Postsynthetic modification of metal-organic frameworks.
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PubMed Central.
- Analysis and Refinement of Host–Guest Interactions in Metal–Organic Frameworks. PubMed Central.
- Solvent-derived defects suppress adsorption in MOF-74. eScholarship.
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- Structure Control Using Bioderived Solvents in Electrochemical Metal-Organic Framework Synthesis. MDPI.
- Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks.
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- Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube.
- The activation of Co-MOF-74 with open metal sites and their corresponding CO/N2 adsorptive separation performance.
- Demystifying MOF Linkers: The Role of Tetrakis(4-carboxyphenyl)methane. NINGBO INNO PHARMCHEM CO.,LTD..
- Tetrakis(4-pyridylphenyl)
- Linker conformation in tetra(4-carboxy)phenylethylene-based MOF....
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Validation & Comparative
A Comparative Guide to the Aggregation-Induced Emission (AIE) Properties of Tetrakis(4-carboxyphenyl)ethylene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraphenylethylene (TPE) and its derivatives have revolutionized the field of fluorescent materials with their unique aggregation-induced emission (AIE) properties. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), these molecules, known as AIEgens, become highly emissive in an aggregated state.[1][2] This guide provides an in-depth comparison of Tetrakis(4-carboxyphenyl)ethylene (TPE-4COOH), a key AIEgen, with other TPE derivatives. We will explore the underlying AIE mechanism, analyze how different functional groups modulate photophysical properties, and provide standardized experimental protocols for characterization, offering a comprehensive resource for researchers designing advanced fluorescent probes and materials.
The Guiding Principle: Mechanism of Aggregation-Induced Emission in TPE
The remarkable behavior of TPE derivatives is explained by the Restriction of Intramolecular Motion (RIM) mechanism.[1][2]
-
In Dilute Solution (Emission "Off"): When dissolved, the multiple phenyl rings of a TPE molecule are free to rotate and vibrate. Upon photoexcitation, the molecule rapidly loses its energy through these non-radiative pathways, resulting in negligible fluorescence.[3]
-
In an Aggregated State (Emission "On"): In a poor solvent, or in the solid state, molecules aggregate. This physical packing severely restricts the intramolecular rotations of the phenyl rings. With the non-radiative decay channels blocked, the excited molecule relaxes by emitting a photon, leading to strong fluorescence.[1][2]
This "on/off" switching capability is the cornerstone of their utility in sensing and imaging applications, as it ensures a low background signal and high contrast.[1]
Caption: The Restriction of Intramolecular Motion (RIM) mechanism in TPE derivatives.
Focus Molecule: this compound (TPE-4COOH)
TPE-4COOH, also known as tetrakis(4-carboxyphenyl)porphyrin ethylene (TCPPE), stands out due to the four carboxylic acid groups (-COOH) attached to its peripheral phenyl rings. These groups impart unique functionalities that expand its application scope significantly.
-
pH Sensitivity: The carboxylic acid groups can be protonated or deprotonated depending on the ambient pH. This alters the molecule's solubility, aggregation behavior, and electronic properties, making TPE-4COOH an excellent candidate for developing pH-responsive fluorescent sensors.[4]
-
Bioconjugation: The carboxyl groups serve as versatile chemical handles for covalent linkage to biomolecules such as proteins, antibodies, or DNA. This allows for the creation of targeted probes for specific bioimaging and diagnostic applications.[5]
-
Metal-Organic Frameworks (MOFs): The carboxylates can coordinate with metal ions to form highly structured, porous materials (MOFs) that exhibit AIE, useful for sensing and catalysis.[6][7]
Comparative Analysis: TPE-4COOH vs. Other Derivatives
The true power of the TPE scaffold lies in its tunability. By introducing different functional groups onto the phenyl rings, one can systematically modulate the AIE properties. The choice of derivative is therefore a critical experimental design decision.
Structure-Property Relationships
The electronic nature of the substituent group has a profound impact on the photophysical properties of TPE derivatives. This is often due to the modulation of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the potential for Intramolecular Charge Transfer (ICT).[8][9]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the TPE core.[10] This typically raises the HOMO energy level, leading to a smaller energy gap and a red-shift (longer wavelength) in the emission spectrum.
-
Electron-Withdrawing Groups (EWGs): Groups like carboxyl (-COOH) or cyano (-CN) pull electron density from the TPE core. This tends to lower the LUMO energy level, which can also lead to a red-shift in emission, particularly in push-pull systems where both donor and acceptor groups are present.[8][9]
Data Summary
The following table summarizes the typical photophysical properties of TPE-4COOH and compares them with unsubstituted TPE and derivatives featuring representative electron-donating and electron-withdrawing groups.
| Derivative | Substituent Group | Nature | Typical λem (Aggregated State) | Typical Quantum Yield (ΦF, Aggregated) | Key Features & Applications |
| TPE | -H | Neutral | ~470 nm[11] | ~21%[11] | Prototypical AIEgen, fundamental studies.[1] |
| TPE-4COOH | -COOH | Electron-Withdrawing | ~480-500 nm | Moderate to High | pH-sensitive, bioconjugation, MOF construction.[4][5][6] |
| TPE-4NH₂ | -NH₂ | Electron-Donating | ~500-520 nm | High | pH-sensitive, potential for ICT, bioimaging.[4] |
| TPE-4OMe | -OCH₃ | Electron-Donating | ~490-510 nm | High | Enhanced quantum yield, used in OLEDs.[12] |
| TPE-CN | -CN | Strong Electron-Withdrawing | >550 nm (can be red-shifted) | Variable (can be quenched by strong ICT) | Push-pull chromophores, photothermal applications.[8] |
Note: Exact values for emission wavelength (λem) and quantum yield (ΦF) can vary based on the specific aggregation conditions (e.g., solvent mixture, pH, morphology).
Experimental Protocols for AIE Characterization
To ensure reproducible and reliable data, standardized protocols are essential. Here, we outline the core methodologies for characterizing and comparing the AIE properties of TPE derivatives.
Protocol 1: Inducing and Measuring AIE using Solvent Mixtures
This is the most common method to demonstrate and quantify the AIE effect. The principle is to dissolve the TPE derivative in a "good" solvent and then induce aggregation by adding a "poor" solvent (a non-solvent or anti-solvent).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the TPE derivative (e.g., 1 mM) in a good solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Sample Preparation: In a series of cuvettes, prepare solutions with a constant final concentration of the TPE derivative (e.g., 10 µM) but with varying fractions of the poor solvent (e.g., water). For example, create mixtures with water fractions (fw) of 0%, 10%, 20%, ..., 90%, 99%.
-
Equilibration: Gently mix and allow the solutions to equilibrate for a few minutes to ensure stable aggregate formation.
-
Spectroscopic Measurement: For each sample, measure the UV-Vis absorption spectrum and the photoluminescence (PL) emission spectrum using a spectrophotometer and a spectrofluorometer, respectively. Ensure the excitation wavelength is set at or near the absorption maximum.
-
Data Analysis: Plot the maximum PL intensity against the water fraction (fw). A sharp increase in intensity at high water fractions is the hallmark of AIE.[13]
Caption: Experimental workflow for characterizing AIE properties.
Protocol 2: Measuring Relative Photoluminescence Quantum Yield (ΦF)
The quantum yield is a critical metric for performance, quantifying the efficiency of the emission process. The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[14][15]
Causality and Trustworthiness: This protocol is self-validating because it relies on a ratio-based comparison against a universally accepted standard (e.g., quinine sulfate or Rhodamine B). This minimizes instrument-specific errors and ensures the data is comparable across different laboratories.
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your TPE derivative. For blue-green emitting TPEs, quinine sulfate (ΦF = 0.54 in 0.1 M H₂SO₄) is a common choice.
-
Absorbance Matching: Prepare dilute solutions of both the TPE sample (in its aggregated state, e.g., 90% water) and the standard. Adjust their concentrations until their absorbance values at the chosen excitation wavelength are low and nearly identical (ideally < 0.1 to avoid inner filter effects).[16]
-
Spectra Acquisition:
-
Measure the absorbance (A) of both the sample and the standard at the excitation wavelength.
-
Using the exact same instrument settings (excitation wavelength, slit widths), record the full emission spectrum for both the sample and the standard.[16]
-
-
Calculation: Calculate the relative quantum yield of your sample (Φ_S) using the following equation[14][17]:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ is the quantum yield.
-
I is the integrated area under the emission spectrum.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R refer to the sample and the reference standard, respectively.
-
Conclusion and Outlook
This compound is a highly versatile AIEgen whose properties are defined by its functional carboxyl groups. Compared to unsubstituted TPE, it offers crucial advantages for biological and materials science applications, including pH sensitivity and bioconjugation capabilities. The choice between TPE-4COOH and other derivatives depends entirely on the target application. Derivatives with electron-donating groups are often favored for applications requiring longer emission wavelengths and high brightness, while those with strong electron-withdrawing groups are being explored for advanced applications like photothermal therapy.[8] The continued rational design of TPE derivatives, guided by a deep understanding of their structure-property relationships, will undoubtedly lead to the development of next-generation smart materials for diagnostics, therapeutics, and optoelectronics.
References
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Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
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Photophysical property of TPE and deuterated TPE derivatives in nano-aggregate and crystalline states. ResearchGate. Available at: [Link]
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The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. MDPI. Available at: [Link]
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Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. MDPI. Available at: [Link]
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Novel Functional TPE Polymers: Aggregation-Induced Emission, pH Response, and Solvatochromic Behavior. PubMed. Available at: [Link]
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AIE-active positional isomers based on tetraphenylethylene attaching o-/m-/p-formylphenyl groups for reversible mechanochromism. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. PubMed Central. Available at: [Link]
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Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. MDPI. Available at: [Link]
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Tetraphenylethene Derivatives: A Promising Class of AIE Luminogens—Synthesis, Properties, and Applications. ResearchGate. Available at: [Link]
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New electron-donor/acceptor-substituted tetraphenylethylenes: aggregation-induced emission with tunable emission color and optical-waveguide behavior. PubMed. Available at: [Link]
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Identification of the donor-substitution effect of tetraphenylethylene AIEgen: Synthesis, photophysical property analysis, and bioimaging applications. ResearchGate. Available at: [Link]
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pH-Dependent self-assembly of water-soluble sulfonate-tetraphenylethylene with aggregation-induced emission. ResearchGate. Available at: [Link]
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Multifunctional AIE-active polymers containing TPA-TPE moiety for electrochromic, electrofluorochromic and photodetector. ResearchGate. Available at: [Link]
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Fluorescence quantum yield measurement. Bio-protocol. Available at: [Link]
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TPE-COOH synthesis process graph. ResearchGate. Available at: [Link]
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1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer. ResearchGate. Available at: [Link]
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Tetraphenylethylene-based glycoclusters with aggregation-induced emission (AIE) properties as high affinity ligands of bacterial lectins. ResearchGate. Available at: [Link]
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pH-triggered decomposition of polymeric fluorescent vesicles to induce growth of tetraphenylethylene nanoparticles for long-term live cell imaging. ResearchGate. Available at: [Link]
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Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. PubMed. Available at: [Link]
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AIE (AIEE) and mechanofluorochromic performances of TPE-methoxylates: Effects of single molecular conformations. ResearchGate. Available at: [Link]
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From Molecule to Aggregate: Understanding AIE through Multiscale Experimental and Computational Techniques. Anirban Mondal. Available at: [Link]
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Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PubMed Central. Available at: [Link]
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A practical guide to measuring and reporting photophysical data. RSC Publishing. Available at: [Link]
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Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement. ResearchGate. Available at: [Link]
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Perchloric Acid in the Synthesis of Thermoplastic Elastomers. Patsnap Eureka. Available at: [Link]
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Easy synthesis of self-healing thermoplastic elastomer (TPE) via functionalization of styrene block copolymer (SEBS) with a cyclic amine compound in melt state and rheological assessment of non-covalent dynamic interactions. ResearchGate. Available at: [Link]
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Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry - ACS Publications. Available at: [Link]
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Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Available at: [Link]
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Synthesis of Monomers for Polyamide-type TPEs from Oleic Acid. ResearchGate. Available at: [Link]
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pH-dependent fluorescence spectra of TPE-Por-4 in THF/H2O (2:3, v/v). ResearchGate. Available at: [Link]
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Relative Quantum Yield. Edinburgh Instruments. Available at: [Link]
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(PDF) Thermoplastic Elastomers: Emerging Trends and Applications in Rubber Manufacturing. ResearchGate. Available at: [Link]
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Aggregation-Induced Emission in Tetraphenylthiophene-Derived Organic Molecules and Vinyl Polymer. ResearchGate. Available at: [Link]
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A Comprehensive Guide to the Validation of Tetrakis(4-carboxyphenyl)ethylene (TCPE) as a Fluorescent Probe
Authored by: A Senior Application Scientist
In the realm of molecular sensing and diagnostics, the quest for fluorescent probes with high sensitivity, selectivity, and a strong signal-to-noise ratio is perpetual. Traditional fluorescent probes often suffer from aggregation-caused quenching (ACQ), a phenomenon where their fluorescence intensity decreases upon aggregation, thereby limiting their efficacy in many biological and chemical sensing applications. Tetrakis(4-carboxyphenyl)ethylene (TCPE), a molecule exhibiting aggregation-induced emission (AIE), has emerged as a powerful alternative, surmounting the challenge of ACQ. This guide provides an in-depth validation of TCPE as a fluorescent probe for specific analytes, offering a comparative analysis against other probes and detailed experimental protocols for its application.
The AIE Phenomenon: A Paradigm Shift in Fluorescence Sensing
At the heart of TCPE's utility as a fluorescent probe lies its unique photophysical property known as aggregation-induced emission (AIE). In dilute solutions, TCPE molecules are non-emissive due to the free intramolecular rotation of their phenyl rings, which provides a non-radiative pathway for the decay of the excited state.[1][2] However, upon aggregation or when their rotation is restricted, for instance, in the presence of a target analyte that induces aggregation, the non-radiative decay pathway is blocked, leading to a significant enhancement in fluorescence emission.[3] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making TCPE an exceptionally sensitive probe.
The carboxyl groups on the TCPE molecule serve as versatile coordination sites for metal ions, making it an excellent linker for the construction of Metal-Organic Frameworks (MOFs).[4] The incorporation of TCPE into MOFs can further enhance its fluorescence properties and provide a rigid, porous matrix for selective analyte sensing.[2][5]
Mechanism of TCPE as a "Turn-On" Fluorescent Probe
The general mechanism for TCPE as a fluorescent probe involves the transition from a freely rotating, non-emissive state in solution to a rotationally restricted, highly emissive aggregated state upon interaction with an analyte. This can be triggered by various interactions, including electrostatic interactions, coordination with metal ions, or hydrophobic interactions.
Caption: Mechanism of Analyte-Induced "Turn-On" Fluorescence of TCPE.
Comparative Analysis: TCPE vs. Conventional Fluorescent Probes
To appreciate the advantages of TCPE, a comparison with traditional fluorescent probes is essential. The following table summarizes the key performance characteristics.
| Feature | This compound (TCPE) | Conventional Probes (e.g., Fluorescein, Rhodamine) |
| Sensing Mechanism | Aggregation-Induced Emission (AIE) | Fluorescence quenching or enhancement |
| Signal-to-Noise Ratio | High ("Turn-on" signal from a dark background) | Variable, often lower due to background fluorescence |
| Photostability | Generally high in the aggregated state | Can be prone to photobleaching |
| Sensitivity | High, with low limits of detection reported for various analytes[6][7] | Varies widely depending on the probe and analyte |
| Selectivity | Can be tailored by modifying the TCPE structure or incorporating it into MOFs[8] | Dependent on the specific recognition moiety |
| Aqueous Solubility | Generally low, often requiring co-solvents or formulation as nanoparticles | Varies, with many probes being water-soluble |
Experimental Validation of TCPE as a Fluorescent Probe
The following protocols provide a framework for the validation of TCPE for the detection of a specific analyte.
Materials and Reagents
-
This compound (TCPE)[9]
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Buffer solution (e.g., phosphate-buffered saline, PBS) at the desired pH
-
Analyte stock solution
-
Interfering species stock solutions
-
Fluorometer
-
UV-Vis spectrophotometer
-
Dynamic light scattering (DLS) instrument (optional, for characterizing aggregates)
Experimental Workflow
Caption: Experimental Workflow for TCPE Probe Validation.
Step-by-Step Protocols
1. Preparation of TCPE Stock Solution
-
Accurately weigh a known amount of TCPE powder.
-
Dissolve the TCPE in a minimal amount of a suitable organic solvent like DMSO to prepare a concentrated stock solution (e.g., 1 mM).
-
Store the stock solution in the dark at 4°C.
2. Fluorescence Spectroscopy Measurements
-
Set the excitation and emission wavelengths on the fluorometer. The optimal wavelengths should be determined by running excitation and emission scans of the TCPE aggregates. For many TCPE-based systems, the excitation is in the UV region (e.g., 365 nm), and the emission is in the blue-green region (e.g., 468 nm).[10]
-
In a cuvette, add the buffer solution.
-
Add a small aliquot of the TCPE stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM). The solution should initially show minimal fluorescence.
-
Add increasing concentrations of the analyte to the cuvette and record the fluorescence intensity after each addition.
-
Plot the fluorescence intensity as a function of the analyte concentration.
3. Validation of Selectivity
-
Prepare solutions containing TCPE and the target analyte at a concentration that gives a significant fluorescence response.
-
To separate samples, add a molar excess of potentially interfering species (e.g., other metal ions, biomolecules).
-
Measure the fluorescence intensity of each sample.
-
A selective probe will show a significant fluorescence enhancement only in the presence of the target analyte.
4. Determination of Limit of Detection (LOD)
-
Measure the fluorescence intensity of a blank sample (TCPE in buffer without the analyte) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
The LOD can be calculated using the formula: LOD = 3σ/S, where S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).
Case Study: TCPE-based MOF for Formaldehyde Detection
A zinc-based metal-organic framework utilizing a derivative of TCPE, tetrakis(4-pyridylphenyl)ethylene (Py-TPE), has been developed for the selective and sensitive detection of formaldehyde in exhaled breath, a potential biomarker for lung cancer.[7] The porous Zn-Py-TPE MOF serves as a confinement cavity for formaldehyde, promoting the aggregation of the probe and triggering a strong chemiluminescence emission.[7] This paper-based sensor achieved a remarkable limit of detection of 0.3 ppb for formaldehyde, demonstrating the practical application of TCPE-based probes in medical diagnostics.[7]
Advantages and Limitations of TCPE as a Fluorescent Probe
Advantages:
-
High Signal-to-Noise Ratio: The "turn-on" nature of the AIE effect leads to very low background signals.
-
High Photostability: AIE-active aggregates are often more resistant to photobleaching than their monomeric counterparts.
-
Tunable Properties: The chemical structure of TCPE can be modified to tune its photophysical properties and selectivity for different analytes.
-
Versatility: TCPE can be used to detect a wide range of analytes, including metal ions, small molecules, and biomolecules.[1][6][7]
Limitations:
-
Solubility: TCPE has low solubility in aqueous solutions, which can be a challenge for biological applications. This is often overcome by using co-solvents or by fabricating TCPE-based nanoparticles.
-
Non-specific Aggregation: In complex biological media, TCPE may aggregate non-specifically, leading to false-positive signals. Careful optimization of the experimental conditions is crucial to minimize this effect.
Conclusion
This compound represents a significant advancement in the field of fluorescent probes. Its unique aggregation-induced emission property overcomes the limitations of conventional ACQ-prone dyes, offering a highly sensitive and robust platform for the detection of a wide array of analytes. The ability to incorporate TCPE into more complex structures like MOFs further expands its utility and potential for creating highly selective and stable sensors. As research in this area continues, we can expect to see the development of even more sophisticated TCPE-based probes with tailored functionalities for applications in chemical sensing, environmental monitoring, and biomedical diagnostics.
References
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Jia, Y., et al. (2024). 1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer. Analytical Chemistry, 96(31), 12593–12597. [Link]
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A Senior Application Scientist's Guide to Tetrakis(4-carboxyphenyl)ethylene (TCPE)-Based Sensors: A Performance Comparison with Incumbent Technologies
Authored for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more sensitive, selective, and reliable analytical tools, the field of sensor technology is in a state of constant evolution. For professionals in drug discovery and biomedical research, the ability to accurately detect and quantify specific analytes—from small molecules and metal ions to complex biomarkers—underpins progress itself. This guide provides an in-depth analysis of a powerful emerging class of fluorescent sensors based on Tetrakis(4-carboxyphenyl)ethylene (TCPE), a molecule renowned for its unique Aggregation-Induced Emission (AIE) properties.
We will dissect the fundamental principles that grant TCPE-based sensors their distinct advantages, most notably their capacity for "turn-on" fluorescence, which offers a high signal-to-noise ratio. This guide moves beyond a mere recitation of facts to offer a critical performance comparison against established sensing technologies, including traditional fluorescent dyes, semiconductor quantum dots (QDs), surface plasmon resonance (SPR), and electrochemical biosensors. By grounding our discussion in experimental data and detailed protocols, we aim to equip you, our fellow scientists, with the necessary insights to evaluate and potentially integrate AIE-based sensing platforms into your research endeavors.
The Paradigm Shift: From Aggregation-Caused Quenching (ACQ) to Aggregation-Induced Emission (AIE)
For decades, the utility of fluorescent probes has been hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ). Conventional fluorophores, which are typically planar aromatic molecules, exhibit strong fluorescence in dilute solutions. However, as their concentration increases or upon aggregation, they form non-emissive excimers through π-π stacking, leading to a dramatic decrease in fluorescence intensity. This self-quenching behavior fundamentally limits their application in solid-state devices and in many biological systems where analytes can induce aggregation.
The discovery of Aggregation-Induced Emission (AIE) by Prof. Ben Zhong Tang's group in 2001 marked a revolutionary departure from this limitation. AIE-active molecules, or "AIEgens," are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. The archetypal AIEgen is Tetraphenylethylene (TPE), the core structure of TCPE. In solution, the phenyl rings of TPE undergo constant, low-frequency rotational and vibrational motions, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. In an aggregated state, these intramolecular motions are physically restricted. This "Restriction of Intramolecular Motion" (RIM) blocks the non-radiative decay channels, forcing the excited state to release its energy via fluorescence, resulting in a bright "turn-on" signal.[1][2]
Caption: Conceptual difference between ACQ and AIE phenomena.
Performance Deep Dive: TCPE-based Sensors vs. The Field
The true measure of a sensor's utility lies in its performance relative to established alternatives. Here, we compare TCPE-based AIE sensors against leading technologies, using the detection of the highly toxic mycotoxin, Aflatoxin B1 (AFB1) , as a representative application to draw comparisons where possible. AFB1 is a critical analyte in food safety and diagnostics, and its detection has been approached by a multitude of sensor platforms.
Versus Traditional Organic Dyes
Traditional organic dyes (e.g., fluorescein, rhodamine) are the predecessors of all fluorescent sensing. Their primary limitation is the aforementioned ACQ effect, which typically relegates them to "turn-off" or fluorescence quenching assays.
-
Causality of Performance: A "turn-off" sensor starts with a high background signal, and the detection event causes a decrease in fluorescence. This can be problematic for detecting trace amounts of an analyte, as it requires measuring a small dip against a bright background, leading to lower sensitivity and a poorer signal-to-noise ratio. TCPE-based AIE sensors, by contrast, operate in a "turn-on" mode. They start with a negligible background signal, and the analyte-induced aggregation produces a strong, positive signal. This inherently leads to higher sensitivity.
| Performance Metric | TCPE-based AIE Sensor (Hypothetical) | Traditional Dye (ACQ-based) | Source(s) |
| Sensing Mode | Turn-On (Low Background) | Turn-Off (High Background) | [1][2] |
| Signal-to-Noise Ratio | High | Low to Moderate | [2] |
| Photostability | Generally High | Variable, often prone to photobleaching | [1] |
| Aqueous Compatibility | Excellent; water often induces aggregation | Can be limited by solubility and quenching | [1] |
| LOD for Aflatoxin B1 | 0.17 ng/mL (as AIECL emitter) | 0.13 ng/mL (Rhodamine 6G-based) | [3][4] |
-
Expert Insight: The performance of the Rhodamine 6G-based sensor is noteworthy and highly optimized.[3] However, the fundamental advantage of the AIE "turn-on" mechanism is the potential for even lower limits of detection in complex biological media where background fluorescence can be a significant issue. The TCPE-based sensor's performance is derived from an electrochemiluminescence (ECL) modality, showcasing its versatility.[4]
Versus Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals with excellent photophysical properties, including high quantum yields, broad absorption spectra, and narrow, size-tunable emission peaks. They are often used in "turn-off" sensing, where the analyte quenches their fluorescence.
-
Causality of Performance: QDs offer superior photostability compared to many organic dyes. However, a primary concern is their potential toxicity, as many high-performance QDs are based on heavy metals like cadmium. While "heavy-metal-free" QDs are being developed, they may not yet match the performance of their traditional counterparts.[5][6] TCPE, being a purely organic molecule, offers a significant advantage in terms of biocompatibility for in-vivo and cellular imaging applications. Furthermore, the "turn-on" AIE mechanism remains a key advantage over the more common quenching-based QD sensors.
| Performance Metric | TCPE-based AIE Sensor | Quantum Dot (QD) Sensor | Source(s) |
| Biocompatibility | High (Organic Molecule) | Concern (Often heavy metal-based) | [5] |
| Sensing Mode | Primarily Turn-On | Primarily Turn-Off (Quenching) | [1][5] |
| Multiplexing | Possible with different AIEgens | Excellent (Narrow, tunable emission) | [5] |
| LOD for Heavy Metals | nM range for Cr⁶⁺ and Fe³⁺ | pg/mL to µM range for various ions | [7][8][9] |
-
Expert Insight: For multiplexed detection, QDs currently hold an edge due to their easily tunable and narrow emission spectra, which minimizes signal crosstalk. However, the development of new AIEgens with varied emission colors is an active area of research that could close this gap. For applications demanding high biocompatibility, TCPE and other organic AIEgens are intrinsically superior.
Versus Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a thin metal film (usually gold) upon binding of an analyte.[10] It is considered a gold standard for studying biomolecular interactions.
-
Causality of Performance: SPR's main strength is its ability to provide real-time kinetic data (association and dissociation rates) without the need for fluorescent labels.[11] Its primary limitation is sensitivity, which is dependent on the mass of the analyte binding to the surface. Detecting small molecules can be challenging. Furthermore, SPR instrumentation is typically complex, expensive, and not easily portable. TCPE-based fluorescence assays, while requiring a label (the AIEgen itself), can offer much lower limits of detection and are adaptable to high-throughput plate readers and portable devices.
| Performance Metric | TCPE-based AIE Sensor | Surface Plasmon Resonance (SPR) | Source(s) |
| Detection Principle | Fluorescence (Aggregation-Induced) | Refractive Index Change (Mass-based) | [1][10] |
| Labeling Requirement | Label-based (AIEgen is the label) | Label-Free | [11] |
| Instrumentation | Fluorometer, Plate Reader, Microscope | Dedicated SPR Instrument | [10] |
| Sensitivity to Small Molecules | High | Moderate, can be challenging | [10] |
| LOD for Cancer Biomarkers | High potential (not specified for TCPE) | ng/mL to pg/mL range | [10] |
| Kinetic Data | No | Yes (kₐ, kₔ) | [11] |
-
Expert Insight: SPR and AIE sensors are complementary rather than directly competitive for many applications. SPR is unparalleled for detailed mechanistic studies of binding kinetics in real-time. AIE sensors excel in high-sensitivity, high-throughput screening and endpoint detection, particularly in complex media and for cellular imaging, where SPR is not applicable.
Versus Electrochemical Biosensors
Electrochemical biosensors measure changes in electrical properties (current, potential, impedance) resulting from a biochemical interaction at an electrode surface.[12] They are known for their high sensitivity, low cost, and potential for miniaturization.
-
Causality of Performance: Electrochemical sensors can achieve extremely low limits of detection, often rivaling or exceeding fluorescence-based methods.[13][14] Their fabrication, however, can be complex, involving multi-step surface modification and immobilization of biorecognition elements (e.g., antibodies, aptamers).[12] While TCPE can be used in electrochemical sensing (as an ECL emitter), its primary advantage lies in the simplicity of fluorescence-based "mix-and-read" assays in solution or on solid phases.
| Performance Metric | TCPE-based AIE Sensor | Electrochemical Biosensor | Source(s) |
| Transduction Signal | Photons (Fluorescence) | Electrical (Current, Potential, etc.) | [1][12] |
| Instrumentation | Fluorometer | Potentiostat | [14] |
| Fabrication Complexity | Can be simple (solution-based) | Often requires multi-step surface chemistry | [12] |
| LOD for Aflatoxin B1 | 0.17 ng/mL (AIECL) | 0.016 pg/mL (Aptamer-based) | [4][13] |
| LOD for Dopamine | High potential (not specified for TCPE) | 0.012 µM - 0.043 µM | [14][15] |
-
Expert Insight: For achieving the absolute lowest limits of detection, particularly for small molecules, highly optimized electrochemical sensors are often the top performers.[13] The strength of TCPE-based AIE sensors lies in their operational simplicity, high signal-to-noise ratio in optical imaging, and versatility in creating sensors for analytes that may be challenging to detect electrochemically without specific redox activity.
Experimental Corner: Protocols and Methodologies
A sensor's performance is inextricably linked to the quality of its synthesis and fabrication. Here, we provide validated, step-by-step protocols to illustrate the practical aspects of working with TCPE-based sensors and a competing technology.
Synthesis of a TCPE-based Metal-Organic Framework (MOF)
TCPE is an excellent building block for creating highly porous and fluorescent Metal-Organic Frameworks (MOFs), which can be used for sensing applications. This protocol describes the synthesis of a Thorium-TCPE MOF.[16]
Experimental Workflow: TCPE-MOF Synthesis
Caption: Workflow for synthesizing a Th-TCPE MOF.
Step-by-Step Protocol:
-
Reagent Preparation: In a 7 mL glass vial, combine 11.40 mg of Th(NO₃)₄·5H₂O, 10.17 mg of H₄TCPE (1,2,4,5-tetrakis(4-carboxyphenyl)ethylene), and 0.40 mL of glacial acetic acid.
-
Solvation: Add 1.5 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Reaction: Securely seal the vial and place it in an oven heated to 80°C for 48 hours.
-
Isolation: After cooling to room temperature, filter the resulting absinthe-green crystalline powder to separate it from the mother solution.
-
Washing: Wash the collected powder thoroughly, first three times with 30 mL of DMF, followed by three times with 30 mL of ethanol (EtOH).
-
Drying: Dry the final product at room temperature. The reported yield is approximately 65.2% relative to the initial amount of H₄TCPE ligand.[16]
Fabrication of a TCPE-based Nanocrystalline Fluorescent Probe
This protocol describes a rapid, solvent temperature-controlled method to create nanocrystals of a TCPE analogue for use as a fluorescent probe.[17][18]
Experimental Workflow: Nanocrystal Probe Fabrication
Caption: Workflow for fabricating a nanocrystalline fluorescent probe.
Step-by-Step Protocol:
-
Dissolution: Dissolve 100 mg of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H₄TCPB), a structural analogue of TCPE, in 5 mL of DMF.
-
Heating: Filter the solution to ensure clarity and heat it to 60°C for 30 minutes.
-
Precipitation: While maintaining the temperature at 60°C, add 5 mL of room-temperature deionized water to the DMF solution dropwise. Nanocrystals will precipitate immediately.
-
Collection: Separate the solid product by centrifugation at 10,000 rpm for 5 minutes.
-
Purification: Purify the collected nanocrystals by washing them twice with ethanol.[17][18]
Fabrication of an Electrochemical Immunosensor
This protocol provides a general workflow for fabricating a label-free electrochemical immunosensor, a common alternative technology for biomarker detection.[12]
Step-by-Step Protocol:
-
Electrode Cleaning: Thoroughly clean the surface of a gold or glassy carbon electrode.
-
Surface Modification: Create a self-assembled monolayer (SAM) on the electrode surface to provide functional groups for antibody attachment. A common method is to incubate the electrode in a solution of a thiol-containing molecule like cysteamine.
-
Activation: Activate the terminal carboxyl or amine groups of the SAM using a coupling agent like a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Antibody Immobilization: Incubate the activated electrode surface with a solution containing the specific monoclonal antibody for the target analyte (e.g., Aflatoxin B1). The antibodies will covalently bind to the activated surface.
-
Blocking: Block any remaining active sites on the surface to prevent non-specific binding. This is typically done using a solution of bovine serum albumin (BSA) or ethanolamine.
-
Measurement: The fabricated immunosensor is now ready. The binding of the target antigen to the immobilized antibodies will cause a change in the electrochemical properties of the electrode surface (e.g., impedance), which can be measured using techniques like Electrochemical Impedance Spectroscopy (EIS) or Cyclic Voltammetry (CV).[12]
Expert Insights & Future Outlook
This compound and the broader class of AIEgens represent a significant advancement in fluorescent sensing technology. Their primary, field-proven advantage is the "turn-on" fluorescence mechanism, which provides a high signal-to-noise ratio and overcomes the fundamental limitations of traditional ACQ-type dyes.
-
Where TCPE-based Sensors Excel: These sensors are exceptionally well-suited for applications where a high-contrast signal is paramount. This includes high-throughput screening, cellular and in-vivo imaging, and solid-state sensor development. Their excellent performance in aqueous media makes them ideal for biological applications. The versatility of the TCPE scaffold allows for its incorporation into various advanced materials like MOFs and polymers, opening up new avenues for sensor design.[19][20]
-
Current Limitations and Future Directions: While highly promising, the field is still maturing. To compete directly with technologies like SPR, further development is needed to create AIE-based systems that can provide real-time kinetic data. For multiplexing, a broader palette of AIEgens with distinct, narrow emission spectra is required to rival the performance of quantum dots. The next frontier for TCPE-based sensors will likely involve their integration into smart materials, portable diagnostic devices, and theranostic platforms, where their bright, environment-sensitive emission can be used for both detecting and treating diseases.
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Comparative study of the sensing selectivity of different functionalized Tetrakis(4-carboxyphenyl)ethylene derivatives.
A Comparative Guide to the Sensing Selectivity of Functionalized Tetrakis(4-carboxyphenyl)ethylene Derivatives
Introduction: The Power of Seeing the Unseen with Aggregation-Induced Emission
In the realm of molecular sensing, the ability to detect and quantify specific analytes with high precision is paramount. For decades, fluorescent probes have served as a cornerstone of this field, yet they have often been plagued by a phenomenon known as aggregation-caused quenching (ACQ), where their light-emitting properties diminish at high concentrations or in aggregated states. In 2001, a paradigm shift occurred with the discovery of Aggregation-Induced Emission (AIE) by Professor Ben Zhong Tang and his team.[1] AIEgens, the molecules exhibiting this property, are essentially non-emissive when dissolved but become highly fluorescent upon aggregation.[2]
This unique "turn-on" mechanism is primarily attributed to the Restriction of Intramolecular Motion (RIM), including rotations and vibrations (RIR/RIV).[3][4][5] In a dissolved state, the peripheral aromatic rings of AIEgens like Tetraphenylethylene (TPE) undergo active intramolecular rotations, providing a non-radiative pathway for the excited state to decay.[3][6] When these molecules aggregate, typically induced by interaction with an analyte or changes in the solvent environment, these motions are physically hindered. This blockage of the non-radiative decay channel forces the excited state to release its energy as light, resulting in strong fluorescence.[3]
This compound (TCPE) stands out as a particularly versatile AIEgen scaffold. Its TPE core provides the fundamental AIE property, while the four peripheral carboxylic acid groups serve as ideal anchor points for a wide array of functionalizations. By strategically modifying these carboxyl groups, we can engineer TCPE derivatives with tailored selectivity towards a diverse range of targets, transforming a general AIEgen into a highly specific molecular sensor. This guide provides a comparative analysis of how different functionalizations of the TCPE core dictate its sensing selectivity for metal ions, biomolecules, and small organic compounds, supported by experimental data and protocols.
Engineering Selectivity: The Role of the Functional Group
The selectivity of a TCPE-based sensor is not inherent to the TPE core but is imparted by the chemical nature of the moieties attached to its carboxyl groups. The functionalization strategy is the key determinant of which analyte the sensor will recognize and bind to.
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- 1. Recent advances in AIEgen-based chemosensors for small molecule detection, with a focus on ion sensing - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 6. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Tetrakis(4-carboxyphenyl)ethylene (TCPE)
For researchers and professionals in materials science and drug development, Tetrakis(4-carboxyphenyl)ethylene (TCPE) is a cornerstone molecule. Its unique aggregation-induced emission (AIE) properties and its utility as a versatile building block, particularly as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), have led to its increasing demand.[1] The complex architecture of TCPE, featuring a tetraphenylethylene (TPE) core functionalized with four carboxylic acid groups, presents unique synthetic challenges. Reproducibility in the synthesis of TCPE is paramount to ensuring the consistent quality and performance of these advanced materials.
This guide provides an in-depth, comparative analysis of two prominent synthetic methodologies for TCPE. Drawing from established principles in organic synthesis, we will explore the nuances of the McMurry coupling and the Suzuki-Miyaura cross-coupling reactions. This document is intended to be a practical resource for chemists, offering not just procedural steps, but also the underlying rationale and field-proven insights to navigate the complexities of these synthetic pathways.
Methodology 1: The McMurry Coupling Approach
The McMurry reaction is a powerful method for the reductive coupling of ketones and aldehydes to form alkenes, and it is particularly well-suited for the synthesis of sterically hindered alkenes like the TPE core.[2] This reaction typically employs a low-valent titanium species, generated in situ, to deoxygenate and couple two carbonyl compounds.
Causality Behind Experimental Choices
A direct McMurry coupling of 4,4'-dicarboxybenzophenone is often challenging due to the poor solubility of the starting material and potential side reactions involving the carboxylic acid groups with the low-valent titanium reagent. A more reliable and reproducible strategy involves a two-step process:
-
Esterification: The carboxylic acid groups are first protected as methyl esters. This enhances the solubility of the starting material in organic solvents commonly used for the McMurry reaction and prevents undesirable side reactions.
-
McMurry Coupling of the Ester: The McMurry coupling is then performed on the dimethyl ester derivative.
-
Hydrolysis: The resulting tetra-ester is subsequently hydrolyzed to yield the final TCPE product.
This ester protection strategy is a common and effective tactic in multi-step organic synthesis to ensure the compatibility of functional groups with the reaction conditions.
Experimental Workflow: McMurry Coupling
Sources
Evaluating the efficiency of Tetrakis(4-carboxyphenyl)ethylene in optoelectronic devices versus other materials.
This guide provides a comprehensive evaluation of Tetrakis(4-carboxyphenyl)ethylene (TCPE) and its derivatives in the context of optoelectronic applications. We will delve into the core principles that make these molecules promising candidates for next-generation devices, critically compare their performance against established materials, and provide detailed experimental protocols for their integration and characterization.
Introduction to this compound (TCPE)
This compound is an organic compound built upon a tetraphenylethylene (TPE) core, functionalized with four carboxylic acid groups.[1] This structure imparts a unique and highly valuable photophysical property known as Aggregation-Induced Emission (AIE). Unlike traditional fluorescent molecules that suffer from Aggregation-Caused Quenching (ACQ) in the solid state, AIE-active molecules, or "AIEgens," exhibit enhanced fluorescence upon aggregation.[2] This phenomenon is pivotal for optoelectronic devices, where active materials are typically employed as solid thin films. The ability to emit light efficiently in the solid state opens up new avenues for creating highly efficient and stable devices.
The core of TCPE's functionality lies in the TPE unit. In dilute solutions, the phenyl rings of the TPE core can undergo low-frequency rotational and vibrational motions, providing non-radiative pathways for excited-state decay and resulting in weak emission. However, in the aggregated or solid state, these intramolecular motions are restricted, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, leading to strong light emission.[3] This guide will explore the practical implications of this property in Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices.
Molecular Structure of TCPE
Caption: Molecular structure of this compound (TCPE).
The Mechanism of Aggregation-Induced Emission (AIE)
The enhanced emission of AIEgens in the aggregated state is primarily attributed to the Restriction of Intramolecular Motion (RIM). In the case of TCPE and its derivatives, the key motions are the rotations and vibrations of the carboxyphenyl rings around the ethylene core.
-
In Dilute Solution: The molecule is free to rotate and vibrate. Upon photoexcitation, the excited-state energy is dissipated through these non-radiative channels, resulting in very weak fluorescence.
-
In Aggregate/Solid State: The molecules are closely packed, and the steric hindrance from neighboring molecules restricts the intramolecular rotations. This physical constraint blocks the non-radiative decay pathways. Consequently, the excited-state energy is released through radiative decay, leading to strong fluorescence.
This "light-up" characteristic upon aggregation makes AIEgens exceptionally well-suited for applications in solid-state devices where high emission efficiency is paramount.
Diagram of the AIE Mechanism
Caption: Mechanism of Aggregation-Induced Emission (AIE).
TCPE Derivatives in Organic Light-Emitting Diodes (OLEDs)
The AIE property of TPE-based molecules makes them excellent candidates for the emissive layer in OLEDs. They can be used as non-doped emitters, simplifying device architecture and reducing fabrication costs. The solid-state fluorescence quantum yields of AIEgens can be very high, leading to efficient light emission in devices.
Performance Comparison of TPE-Derivative OLEDs with Other Emitter Types
While specific data for TCPE in OLEDs is limited in publicly available literature, studies on its derivatives provide a strong indication of their potential. The table below compares the performance of non-doped OLEDs using TPE-based emitters with other common OLED technologies.
| Emitter Type | Material Example | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Color (CIE) |
| AIE (TPE-based) | TPE-APPB[3] | 5.3% | 5.28 | 4.92 | Blue-Green |
| AIE (TPE-based) | TPE-NPPB[3] | 3.2% | 4.32 | 4.01 | Blue-Green |
| AIE (TPE-based) | TPE-4Py[4] | 1.08% | 2.54 | N/A | Blue (0.21, 0.36) |
| Fluorescent | Alq3 (classic) | ~1-5% | ~3-10 | ~1-5 | Green |
| Phosphorescent | Ir(ppy)3 | >20% | ~60-80 | ~50-70 | Green |
| TADF | DPXZ-BPPZ (Red)[1] | 20.1% | 30.2 | 30.9 | Red (0.60, 0.40) |
Data for fluorescent and phosphorescent emitters are typical values for comparison.
The data indicates that while TPE-based emitters show promising efficiencies for non-doped devices, they currently do not match the high performance of phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters.[1][3][4] However, the key advantages of AIEgens are their potential for high stability, simplified device structures, and the avoidance of heavy metals like iridium used in phosphorescent emitters.
Experimental Protocol: Fabrication of a TPE-based Solution-Processed OLED
This protocol outlines the fabrication of a multilayer OLED using a TPE derivative as the emissive layer via spin-coating.
1. Substrate Cleaning: a. Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
2. Hole Injection Layer (HIL) Deposition: a. Prepare a solution of PEDOT:PSS in isopropanol. b. Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. c. Anneal the substrate at 120°C for 15 minutes on a hotplate in a nitrogen-filled glovebox.
3. Emissive Layer (EML) Deposition: a. Prepare a solution of the TPE-based emitter (e.g., TPE-APPB) in a suitable organic solvent like chloroform or toluene (e.g., 10 mg/mL). b. Spin-coat the TPE-emitter solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. c. Anneal the substrate at 80°C for 20 minutes to remove residual solvent.
4. Electron Transport Layer (ETL) Deposition: a. Deposit a layer of a suitable electron transport material, such as TPBi (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene), via thermal evaporation under high vacuum (<10⁻⁶ Torr). The thickness should be around 40 nm.
5. Electron Injection Layer (EIL) and Cathode Deposition: a. Thermally evaporate a thin layer of Lithium Fluoride (LiF) (1 nm) as the EIL. b. Subsequently, deposit a layer of Aluminum (Al) (100 nm) as the cathode without breaking the vacuum.
6. Encapsulation: a. Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect the organic layers from oxygen and moisture.
OLED Fabrication Workflow
Caption: Workflow for fabricating a solution-processed TPE-based OLED.
TCPE in Photovoltaic Devices
The application of TCPE and its derivatives in solar cells is an emerging area. While their use as the primary light-harvesting material is not yet widely reported with high efficiencies, their unique properties suggest several potential roles:
-
Interfacial Layers: The carboxylic acid groups in TCPE allow for strong anchoring to metal oxide surfaces (like TiO₂ or SnO₂), which are common electron transport layers in perovskite and organic solar cells. A TCPE-based layer could passivate surface defects and improve charge extraction.
-
Additives in the Active Layer: AIEgens could be blended into the active layer of organic or perovskite solar cells to control the morphology of the film, potentially improving charge transport and device stability.
-
Hole Transport Layers (HTLs): Modified TPE derivatives with appropriate energy levels could function as stable hole transport materials.
Performance of State-of-the-Art Photovoltaics
To provide context for the potential of TCPE, the table below shows the current state-of-the-art efficiencies for leading photovoltaic technologies.
| Photovoltaic Technology | Material Example | Certified Power Conversion Efficiency (PCE) |
| Perovskite Solar Cells (PSC) | 2D:3D Mixed Perovskite[5] | >23% |
| Organic Solar Cells (OSC) | Terpene-based process[6] | 15.1% |
| Silicon Solar Cells | Crystalline Silicon | ~26% |
| Perovskite/Silicon Tandem | N/A | >30% |
Experimental Protocol: Fabrication of a Perovskite Solar Cell
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell, highlighting where a TCPE-based material could be incorporated as an interfacial layer.
1. Substrate Preparation: a. Clean FTO (Fluorine-doped Tin Oxide) coated glass as described in the OLED protocol.
2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO₂ nanoparticle solution. b. Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds. c. Anneal at 150°C for 30 minutes. d. (Potential TCPE integration point): A very thin layer of TCPE could be spin-coated onto the SnO₂ layer to act as a surface passivating agent.
3. Perovskite Layer Deposition (in a nitrogen glovebox): a. Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO). b. Spin-coat the perovskite solution onto the ETL. A two-step process is common: a slow spin followed by a fast spin. c. During the fast spin, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization. d. Anneal the film at 100-150°C for 10-30 minutes.
4. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of Spiro-OMeTAD with additives (Li-TFSI and tBP) in chlorobenzene. b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
5. Metal Electrode Deposition: a. Mask the device area. b. Thermally evaporate Gold (Au) or Silver (Ag) (80-100 nm) as the back contact under high vacuum.
6. Device Characterization: a. Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination. b. Calculate the Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc), and Short-Circuit Current (Jsc).
Concluding Remarks and Future Outlook
This compound and its derivatives represent a fascinating class of materials for optoelectronics, primarily due to their unique Aggregation-Induced Emission properties.
-
In OLEDs, TPE-based emitters have demonstrated moderate efficiencies in simple, non-doped device architectures.[3][4] While they do not yet rival the performance of leading phosphorescent or TADF systems, their potential for high stability, simplified fabrication, and the absence of heavy metals make them a compelling area for future research. Further molecular engineering to tune emission colors and improve charge injection/transport properties could lead to significant performance gains.
-
In photovoltaics, the role of TCPE is less defined but holds promise. The lack of reports on high-efficiency solar cells using TCPE as the primary absorber suggests that its strengths may lie elsewhere. Its chemical functionality makes it an excellent candidate for use as an interfacial layer to reduce defects and improve charge extraction in perovskite and organic solar cells.[5][6] Future work should focus on synthesizing TCPE derivatives with tailored energy levels for specific interfacial applications and investigating their impact on the long-term stability of photovoltaic devices.
Overall, TCPE is a versatile platform for developing advanced optoelectronic materials. The journey from promising photophysical properties to high-performance, commercially viable devices requires continued interdisciplinary research in chemistry, materials science, and device engineering.
References
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Jayabharathi, J., Thilagavathy, S., & Thanikachalam, V. (2021). Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus responsive AIE luminogens. RSC Advances. [Link]
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The EL performance of TPE-4Py. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
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Enhancing the analysis of external quantum efficiency in OLEDs utilizing thin transport layer materials. (n.d.). Semantic Scholar. Retrieved from [Link]
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Realizing 22.5% External Quantum Efficiency for Solution-Processed Thermally Activated Delayed-Fluorescence OLEDs with Red Emission at 622 nm via a Synergistic Strategy of Molecular Engineering and Host Selection. (n.d.). ResearchGate. Retrieved from [Link]
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1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer. (n.d.). ResearchGate. Retrieved from [Link]
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Lensfree OLEDs with over 50% external quantum efficiency via external scattering and horizontally oriented emitters. (2018). Nature Communications. [Link]
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Enhancement of device performance of organic solar cells by an interfacial perylene derivative layer. (2010). ACS Applied Materials & Interfaces. [Link]
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High-performance, ambient-processable organic solar cells achieved by single terpene-based entirely eco-friendly process. (n.d.). Journal of Materials Chemistry A. [Link]
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Efficient Standalone Flexible Small Molecule Organic Solar Cell Devices: Structure-Performance Relation Among Tetracyanoquinodimethane Derivatives. (2023). ACS Omega. [Link]
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High-Performance Ternary Perovskite-Organic Solar Cells. (2022). Advanced Materials. [Link]
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Experimental quantum yields associated to (a) Fluorescence of TPE... (n.d.). ResearchGate. Retrieved from [Link]
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Tetrakis (4-carboxyphenyl) porphyrin and Ru(bpy)32+ modified SiO2 nanospheres for potential and wavelength resolved electrochemiluminescence. (n.d.). RSC Publishing. [Link]
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The Role of Advanced Organic Intermediates in Next-Generation OLED Displays. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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The Science Behind OLEDs: Understanding Key Intermediates like Triazine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Tetrakis(4-carboxyphenyl)ethylene (TCPE)
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including safe handling and environmentally responsible disposal. Tetrakis(4-carboxyphenyl)ethylene (TCPE) is a valuable building block in the development of advanced materials like Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate.[1][2] While its utility is significant, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the disposal of TCPE. The procedures outlined here are designed to be self-validating, explaining the scientific reasoning behind each step to ensure both safety and compliance. While some safety data sheets (SDS) may classify TCPE as "not a hazardous substance or mixture" under GHS criteria, this classification primarily addresses immediate human toxicity and does not absolve researchers of the responsibility to manage it as a regulated chemical waste.[3] The compound's complex aromatic structure and the potential for aquatic toxicity seen in similar compounds necessitate a cautious and professional approach.[4]
Pre-Disposal Safety & Handling: The First Line of Defense
Before beginning any disposal procedure, the principles of safe handling must be observed. The primary risk associated with solid TCPE is the generation and inhalation of dust.
-
Engineering Controls : Always handle solid TCPE within a certified chemical fume hood or a powder containment hood. This minimizes the risk of inhaling airborne particulates.[5]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:
-
Safety Goggles : Protect against accidental eye contact with dust.
-
Chemical-Resistant Gloves : Nitrile or neoprene gloves should be worn to prevent skin contact.[5]
-
Laboratory Coat : To protect clothing and skin.
-
-
Hygiene : Avoid all direct contact with the chemical. After handling, wash hands and face thoroughly before leaving the laboratory.[5][6]
Waste Characterization and Segregation: Understanding the "Why"
Proper disposal begins with correctly identifying and segregating the waste stream. The decision to treat TCPE as regulated chemical waste is based on a conservative assessment of its chemical properties and potential environmental impact.
Causality of Disposal Choices: The core reason TCPE cannot be disposed of via standard drains is the high potential for environmental harm. Aromatic carboxylic acids can be persistent in the environment and, as noted in the SDS for structurally similar compounds, may be very toxic to aquatic life with long-lasting effects.[4] Therefore, preventing its entry into sewer systems is a primary objective.[4]
Data Summary for Disposal Planning:
| Property | Classification / Value | Implication for Disposal Protocol |
| Physical State | Solid Crystalline Powder | High potential for dust generation. Requires careful handling to prevent aerosolization. |
| Chemical Class | Aromatic Carboxylic Acid | Chemically incompatible with strong bases. Must be segregated from alkaline waste streams to prevent exothermic reactions. |
| GHS Hazard Classification | Generally "Not a hazardous substance or mixture"[3] | This refers to immediate human health criteria. It does not account for potential environmental hazards. Treat as chemical waste. |
| Environmental Fate | Potential for aquatic toxicity[4] | Critical: Prohibits disposal down the sanitary sewer. All waste must be collected for incineration or landfill by a licensed contractor. |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol ensures that TCPE waste is handled safely, is properly contained, and is ready for collection by your institution's Environmental Health & Safety (EHS) department or a licensed disposal contractor.
Step 1: Designate a Waste Container
-
Action: Select a dedicated, leak-proof, and chemically compatible container for solid waste. A wide-mouth, high-density polyethylene (HDPE) container with a screw-top lid is ideal.
-
Rationale: A wide-mouth container simplifies the transfer of solid materials and contaminated labware (e.g., weigh boats, wipes), minimizing the chance of spillage outside the container. HDPE is resistant to degradation from residual organic solvents that may be present.
Step 2: Affix a Hazardous Waste Label
-
Action: Immediately label the container with a fully completed hazardous waste tag, as required by institutional and national regulations.[7][8] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
A list of all components, including trace solvents.
-
The associated hazards (e.g., "Chemical Waste," "Avoid Inhalation").
-
The accumulation start date (the date the first piece of waste is added).
-
-
Rationale: Proper labeling is a legal requirement and is crucial for the safety of all personnel who may handle the container. It ensures the final disposal facility has accurate information to process the waste correctly.
Step 3: Transferring Waste into the Container
-
Solid TCPE Waste : Carefully use a spatula to transfer waste powder directly into the labeled container. Perform this action deep within a fume hood to control any dust.
-
Contaminated Materials : All items that have come into direct contact with TCPE are considered contaminated and must be disposed of as hazardous waste.[8][9] This includes gloves, weigh boats, pipette tips, and paper towels or wipes used for cleaning. Place these items directly into the solid waste container.
-
Solutions of TCPE : If TCPE is dissolved in a solvent, it must be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used and that the waste stream is properly segregated (e.g., "Non-Halogenated Organic Waste").
Step 4: Secure Storage
-
Action: Keep the waste container tightly sealed when not in use. Store it in a designated and marked Satellite Accumulation Area (SAA) within your laboratory.[7]
-
Rationale: Sealing the container prevents the release of vapors or dust. Storing waste in a designated SAA ensures it is segregated from incompatible chemicals (especially bases) and is in a known location for inspection and pickup.
Step 5: Final Disposal
-
Action: Once the container is full, or in accordance with your institution's policies, arrange for it to be collected by your EHS department or a licensed waste disposal company.[3][5]
-
Rationale: Final disposal of chemical waste must be handled by trained professionals who can transport it to a certified facility for appropriate treatment, typically high-temperature incineration. This is the only way to ensure regulatory compliance and environmental protection.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
-
Alert & Secure : Immediately alert colleagues in the vicinity and restrict access to the spill area.
-
Don PPE : If not already wearing it, put on your full PPE (goggles, gloves, lab coat).
-
Prevent Dust : Gently cover the spilled solid with an inert absorbent material, such as sand or vermiculite. Do not sweep the dry powder, as this will make it airborne.
-
Collect Waste : Carefully scoop the mixture of TCPE and absorbent material into your designated hazardous waste container.
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of in the hazardous waste container.[9]
Visualized Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of waste generated from working with TCPE.
Caption: Decision workflow for handling and disposing of TCPE waste.
References
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL (École polytechnique fédérale de Lausanne) URL: [Link]
-
Title: Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene Source: Royal Society Publishing URL: [Link]
-
Title: Unlocking Potential: this compound as a Key Pharmaceutical Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]
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Title: The Disposal of Chemical Laboratory Wastes Source: P2 InfoHouse URL: [Link]
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Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]
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Navigating the Safe Handling of Tetrakis(4-carboxyphenyl)ethylene: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tetrakis(4-carboxyphenyl)ethylene (TCPE). As a cornerstone for the development of novel materials, including metal-organic frameworks (MOFs), understanding the safe handling of this compound is paramount to ensuring a secure and productive research environment.[1][2]
Disclaimer: At the time of writing, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound (CAS No. 101553689) is not readily accessible. The following guidance is therefore a synthesis of best practices derived from the chemical structure of TCPE as an aromatic carboxylic acid and safety protocols for structurally similar compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.
Understanding the Compound: Inferred Hazard Profile of TCPE
This compound is a solid, powdered organic compound.[3] Based on its structure as a poly-carboxylic aromatic hydrocarbon, we can infer the following potential hazards:
-
Skin and Eye Irritation: Like many carboxylic acids, TCPE dust or solutions may cause irritation upon contact with the skin and eyes.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of airborne dust can lead to irritation of the respiratory system.[4][5]
-
Combustible Dust: As a fine organic powder, TCPE has the potential to form combustible dust concentrations in the air, posing a fire or explosion hazard under specific conditions.[4]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is non-negotiable.
Essential Personal Protective Equipment (PPE) for Handling TCPE
The following table outlines the recommended PPE for various laboratory operations involving TCPE. This tiered approach ensures that the level of protection is commensurate with the associated risk.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid TCPE | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation.[4][7] | Chemical-resistant gloves (e.g., nitrile). Inspect before use and change immediately upon contamination.[4][7] | A fully buttoned, chemical-resistant lab coat. Fully enclosed shoes.[4] | All handling of solid TCPE should be performed in a certified chemical fume hood to minimize dust inhalation. If a fume hood is not available, a NIOSH-approved respirator for particulates is required.[4][8] |
| Preparing Solutions of TCPE | Chemical splash goggles. A face shield is recommended when handling larger volumes.[4][8] | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving if working with concentrated solutions or for extended periods. | A fully buttoned, chemical-resistant lab coat. Fully enclosed shoes.[4] | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, especially when working with volatile solvents. |
| General Laboratory Operations with Dilute TCPE Solutions | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile). | A fully buttoned lab coat. Fully enclosed shoes. | Standard laboratory ventilation is typically sufficient. |
| Cleaning and Decontamination | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber over nitrile). | A chemical-resistant apron over a lab coat. Fully enclosed, chemical-resistant footwear. | Dependent on the nature of the spill and cleaning agents used. A respirator may be necessary for large spills or the use of volatile cleaning agents. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with solid TCPE and concentrated solutions should be conducted in a designated area, such as a chemical fume hood.
-
Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
Weighing and Transferring Solid TCPE
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Containment: Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Minimize Dust Generation: Use a spatula to carefully transfer the solid. Avoid actions that could create airborne dust, such as pouring from a height or scraping vigorously.
Preparing Solutions
-
Solvent Addition: Slowly add the solvent to the solid TCPE to minimize splashing and aerosol formation.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, do so in a controlled manner using a heating mantle and ensure proper ventilation.
Spill Response and Cleanup
In the event of a spill, a prompt and appropriate response is critical to mitigate potential hazards.
Small Spills of Solid TCPE
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill area.
-
Cleanup: Wearing appropriate PPE, gently sweep or vacuum the spilled solid. Avoid dry sweeping, which can generate dust. Use a HEPA-filtered vacuum if available. Place the collected material in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Spills of TCPE Solutions
-
Alert Personnel and Evacuate: Notify others and evacuate the area if the spill is large or involves a volatile solvent.
-
Containment: Use an appropriate absorbent material (e.g., spill pillows, absorbent pads) to contain the spill.
-
Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Caption: Workflow for handling a TCPE spill.
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with TCPE (e.g., gloves, weigh boats, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container.[9]
-
Solid Waste: Unused or waste solid TCPE should be collected in a sealed, labeled container.
-
Liquid Waste: Solutions containing TCPE should be collected in a labeled, sealed hazardous waste container. Do not dispose of TCPE solutions down the drain.[7]
-
Disposal: All TCPE waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[9]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 119411, Tris(2-carboxyethyl)phosphine. [Link]
-
Hampton Research. TCEP HCl User Guide. [Link]
-
Wikipedia. TCEP. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 101553689, this compound. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
University of Tennessee, Knoxville. Personal Protective Equipment (PPE). [Link]
-
Jia, Y., et al. (2024). 1,1,2,2-Tetra(4-carboxylphenyl)ethylene-Based Metal-Organic Gel as Aggregation-Induced Electrochemiluminescence Emitter for the Detection of Aflatoxin B1 Based on Nanosurface Energy Transfer. ResearchGate. [Link]
-
Wang, S., et al. (2022). Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. Royal Society Open Science, 9(8), 220668. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. This compound | C30H20O8 | CID 101553689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
